Product packaging for 3-Methoxy-2-nitroaniline(Cat. No.:CAS No. 16554-47-5)

3-Methoxy-2-nitroaniline

Cat. No.: B173927
CAS No.: 16554-47-5
M. Wt: 168.15 g/mol
InChI Key: RITQAMSEQYWFML-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitroaniline is a valuable aromatic amine and nitroarene building block in organic synthesis and medicinal chemistry research. Its structure, featuring both an electron-donating methoxy group and an electron-withdrawing nitro group ortho to the amine, makes it a versatile precursor for constructing complex nitrogen-containing heterocycles. Researchers utilize this compound as a key intermediate in the synthesis of fused indole and pyrrole systems, which are core structures in many biologically active molecules . The nitro group can be selectively reduced to an aniline, enabling its use in reductive cyclization strategies to form diazaindoles and other fused ring systems . Furthermore, derivatives of methoxy-nitroanilines are employed in the development of pharmaceutical compounds, serving as synthetic precursors in multi-step routes . In analytical chemistry, this compound is also studied as a specified and controlled genotoxic impurity in active pharmaceutical ingredients (APIs), necessitating sensitive methods for its detection and quantification to ensure drug safety .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B173927 3-Methoxy-2-nitroaniline CAS No. 16554-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITQAMSEQYWFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440288
Record name 3-Methoxy-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16554-47-5
Record name 3-Methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 3-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2-nitroaniline (CAS No: 16554-47-5), a key organic intermediate. This document details its chemical and physical properties, safety information, a proposed synthetic route with a detailed experimental protocol, and available spectroscopic data. Additionally, it explores the potential biological significance of this compound by examining the activities of structurally related molecules, suggesting avenues for future research in drug discovery and development. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16554-47-5[1][2]
Molecular Formula C₇H₈N₂O₃[1][2]
Molecular Weight 168.15 g/mol [1][2]
XLogP3 (Computed) 1.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Exact Mass 168.05349212 Da[1]
Monoisotopic Mass 168.05349212 Da[1]
Topological Polar Surface Area 81.1 Ų[1]
Heavy Atom Count 12[1]

Safety and Handling

While a comprehensive safety data sheet (SDS) for this compound is not widely available, information from suppliers and data for structurally related compounds such as 3-nitroaniline and other methoxy-nitroaniline isomers allow for a preliminary hazard assessment.

GHS Hazard Statements (from supplier information):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (from supplier information):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

Table 2: GHS Classification for Structurally Similar 4-Methoxy-2-nitroaniline

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, DermalCategory 1H310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
Specific target organ toxicity — repeated exposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the aquatic environment, long-term hazardCategory 3H412: Harmful to aquatic life with long lasting effects

Given the toxicity profile of related compounds, it is recommended to handle this compound with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Synthesis and Experimental Protocols

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyacetanilide 3-Methoxyacetanilide 3-Methoxyaniline->3-Methoxyacetanilide Acetic Anhydride, Glacial Acetic Acid 3-Methoxy-2-nitroacetanilide 3-Methoxy-2-nitroacetanilide 3-Methoxyacetanilide->3-Methoxy-2-nitroacetanilide Fuming Nitric Acid, Sulfuric Acid This compound This compound 3-Methoxy-2-nitroacetanilide->this compound Aqueous NaOH

Caption: Proposed three-step synthesis of this compound.

Experimental Protocol:

Step 1: Acetylation of 3-Methoxyaniline

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyaniline (1.0 mol) and glacial acetic acid (2.5 mol).

  • Heat the mixture to 115°C and maintain this temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which should result in the crystallization of 3-methoxyacetanilide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Nitration of 3-Methoxyacetanilide

  • Cool an acetic acid solution of the 3-methoxyacetanilide from Step 1 to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the stirred solution, maintaining the internal temperature below 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 1 hour.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated 3-methoxy-2-nitroacetanilide by vacuum filtration and wash with cold water until the filtrate is neutral.

Step 3: Hydrolysis of 3-Methoxy-2-nitroacetanilide

  • Suspend the dried 3-methoxy-2-nitroacetanilide from Step 2 in water in a 1 L round-bottom flask.

  • Add a solution of sodium hydroxide (2.0 mol) in water to the suspension.

  • Heat the mixture to 100°C and reflux for 2 hours with stirring.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid this compound by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While obtaining direct copies of the spectra can be challenging, their availability has been documented in various databases.

Table 3: Spectroscopic Data for this compound

Technique Details Source
¹H NMR Data available from a Varian A-60 instrument.[1]
IR Spectra FTIR spectrum obtained using a KBr wafer.[1]
Raman Spectra Data is available.[1]

For comparison, the ¹H and ¹³C NMR spectral data for the related isomer, 2-Methyl-3-nitroaniline, are as follows:

  • ¹H NMR (400 MHz, DMSO): δ 7.07 (t, J = 8.0 Hz, 1H), 6.93 (d, J = 7.9 Hz, 1H), 6.88 (d, J = 8.0 Hz, 1H), 5.54 (s, 2H), 2.07 (s, 3H).

  • ¹³C NMR (100 MHz, DMSO): δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88.

Biological Activity and Potential Applications

Direct experimental studies on the biological activity of this compound are limited in publicly available literature. However, the biological activities of structurally similar methoxy-nitroaniline derivatives provide valuable insights into its potential applications in drug discovery.

Derivatives of anilinoquinazolines and anilinoquinolines, which can be synthesized from substituted anilines, have shown significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. For instance, many of these compounds inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.

Furthermore, research on 2-methoxy-5-nitroaniline has shown its utility as a synthetic precursor for CSNK2A inhibitors with antiviral activity. This suggests that this compound could also serve as a valuable scaffold for developing novel therapeutic agents. The isomer 2-methoxy-4-nitroaniline has been found to induce the expression of certain cytochrome P450 enzymes, indicating a potential for drug-drug interactions if used in a therapeutic context. The anti-tumor and anti-inflammatory effects of 4-methoxy-3-nitroaniline also point towards potential therapeutic avenues for other isomers.

Biological_Potential This compound This compound Synthetic_Intermediate As a Synthetic Intermediate This compound->Synthetic_Intermediate Anticancer_Agents Anticancer Agents (e.g., Kinase Inhibitors) Synthetic_Intermediate->Anticancer_Agents Antiviral_Agents Antiviral Agents (e.g., CSNK2A Inhibitors) Synthetic_Intermediate->Antiviral_Agents Antimicrobial_Agents Antimicrobial Agents Synthetic_Intermediate->Antimicrobial_Agents

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential for use in the synthesis of biologically active molecules. This guide has provided a detailed summary of its known properties, a plausible synthetic route, and an overview of its potential applications based on the activities of related compounds. Further experimental investigation into the physical properties, biological activities, and safety profile of this compound is warranted to fully realize its potential in research and drug development.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-2-nitroaniline (CAS No: 16554-47-5), a valuable building block in organic synthesis.[1][2][3] Understanding these properties is critical for its effective use in research, particularly in drug discovery and development, where such characteristics influence molecular interactions, formulation, and pharmacokinetic profiles.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data, a combination of computed and experimental values, offers a quantitative snapshot of the compound's characteristics.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[1]
Molecular Weight 168.15 g/mol PubChem[1][3]
XLogP3 (Computed) 1.6PubChem[1]
Melting Point Not available
Boiling Point Not available
Water Solubility Not available
pKa Not available
InChI InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3PubChem[1]
InChIKey RITQAMSEQYWFML-UHFFFAOYSA-NPubChem[1]
SMILES COC1=CC=CC(=C1--INVALID-LINK--[O-])NPubChem[1]

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties applicable to this compound and related aromatic amines.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[2] For a crystalline organic compound, a sharp melting point range (typically 0.5-1.0°C) is indicative of high purity.

Methodology: Capillary Method [4][5]

  • Sample Preparation: The this compound sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.[2][4] If the sample is crystalline, it should be crushed into a fine powder using a mortar and pestle.[4]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[6]

  • Measurement: The loaded capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube). The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. While this compound is expected to be a solid at room temperature, this protocol is relevant for related liquid aniline derivatives.

Methodology: Thiele Tube Method [7]

  • Apparatus Setup: A small quantity of the liquid sample (less than 0.5 mL) is placed in a small test tube (Durham tube).[7] An inverted capillary tube (sealed at the top) is placed inside the test tube. This assembly is attached to a thermometer.

  • Heating: The entire setup is heated in a Thiele tube containing a high-boiling point liquid such as mineral oil.[7]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. The heating is continued until a continuous stream of bubbles is observed.

  • Data Recording: The apparatus is then allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

Water Solubility Determination

Water solubility is a critical parameter in drug development, influencing absorption and distribution.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the aqueous phase by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is fundamental to understanding its ionization state at physiological pH.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the amine groups are protonated.[10]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a compound like this compound.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting A Obtain Pure Sample of This compound B Dry and Powder Sample A->B C Melting Point (Capillary Method) B->C D Boiling Point (Thiele Tube Method) B->D E Water Solubility (Shake-Flask Method) B->E F pKa (Potentiometric Titration) B->F G Record and Analyze Data C->G D->G E->G F->G H Compile Physicochemical Profile G->H

Caption: Workflow for determining physicochemical properties.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic pathway for 3-Methoxy-2-nitroaniline, a valuable chemical intermediate in the development of various pharmaceutical compounds. While direct, detailed experimental protocols for this specific isomer are not abundantly available in published literature, a robust synthesis can be postulated based on established methodologies for closely related isomers. This document outlines a probable and chemically sound multi-step synthesis, offering detailed experimental protocols adapted from analogous reactions, alongside data presentation and visualizations to support researchers in this area.

Proposed Synthesis Pathway

The most logical and widely employed strategy for the synthesis of methoxy-nitroanilines involves a three-step sequence starting from the corresponding methoxyaniline. This approach is designed to control the regioselectivity of the nitration reaction and mitigate the oxidizing effects of nitrating agents on the amino group. The proposed pathway for this compound is as follows:

  • Acetylation of 3-Methoxyaniline: The synthesis commences with the protection of the amino group of 3-methoxyaniline (m-anisidine) via acetylation to form N-(3-methoxyphenyl)acetamide. This step is crucial to prevent unwanted side reactions during the subsequent nitration.

  • Nitration of N-(3-Methoxyphenyl)acetamide: The acetylated intermediate undergoes nitration to introduce a nitro group onto the aromatic ring. The directing effects of the methoxy and acetamido groups will influence the position of nitration.

  • Hydrolysis of N-(3-Methoxy-2-nitrophenyl)acetamide: The final step involves the deprotection of the amino group by acidic or basic hydrolysis to yield the target compound, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related methoxy-nitroaniline isomers and represent a viable starting point for the synthesis of this compound.

Step 1: Acetylation of 3-Methoxyaniline

This initial step protects the amino group of 3-methoxyaniline as an acetamide.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
3-MethoxyanilineC₇H₉NO123.1512.3 g0.1
Acetic AnhydrideC₄H₆O₃102.0911.2 mL (12.2 g)0.12
Glacial Acetic AcidCH₃COOH60.0550 mL-
WaterH₂O18.02As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 200 mL of ice-cold water with stirring.

  • Collect the precipitated solid, N-(3-methoxyphenyl)acetamide, by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Nitration of N-(3-Methoxyphenyl)acetamide

This step introduces the nitro group. Careful temperature control is critical to minimize side products. The directing effects of the ortho,para-directing methoxy group and the ortho,para-directing acetamido group will lead to a mixture of isomers. The 2-nitro isomer is a potential product due to ortho-direction from the methoxy group. Separation of isomers will be necessary.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
N-(3-Methoxyphenyl)acetamideC₉H₁₁NO₂165.1916.5 g0.1
Concentrated Sulfuric Acid (98%)H₂SO₄98.0850 mL-
Concentrated Nitric Acid (70%)HNO₃63.017.5 mL~0.12

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve N-(3-methoxyphenyl)acetamide in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to a cooled portion of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the stirred solution of the acetamide, maintaining the internal temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, a mixture of nitro-isomers, is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual acid.

  • The crude product will require purification by column chromatography to isolate the desired 3-methoxy-2-nitro isomer.

Step 3: Hydrolysis of N-(3-Methoxy-2-nitrophenyl)acetamide

This final step removes the acetyl protecting group to yield this compound.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
N-(3-Methoxy-2-nitrophenyl)acetamideC₉H₁₀N₂O₄210.19(Assumed from previous step)-
Hydrochloric Acid (37%)HCl36.46As needed-
Sodium HydroxideNaOH40.00As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-

Procedure:

  • Suspend the purified N-(3-methoxy-2-nitrophenyl)acetamide in a mixture of water and concentrated hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a concentrated sodium hydroxide solution until basic.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of this compound, based on a theoretical 100% yield for each step. Actual yields will vary and should be determined experimentally.

StepReactantProductTheoretical Yield (g)
1. Acetylation3-Methoxyaniline (12.3 g)N-(3-Methoxyphenyl)acetamide16.5 g
2. NitrationN-(3-Methoxyphenyl)acetamide (16.5 g)N-(3-Methoxy-2-nitrophenyl)acetamide21.0 g
3. HydrolysisN-(3-Methoxy-2-nitrophenyl)acetamide (21.0 g)This compound16.8 g

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis 3-Methoxyaniline 3-Methoxyaniline N-(3-Methoxyphenyl)acetamide N-(3-Methoxyphenyl)acetamide 3-Methoxyaniline->N-(3-Methoxyphenyl)acetamide Acetic Anhydride, Glacial Acetic Acid N-(3-Methoxy-2-nitrophenyl)acetamide N-(3-Methoxy-2-nitrophenyl)acetamide N-(3-Methoxyphenyl)acetamide->N-(3-Methoxy-2-nitrophenyl)acetamide Conc. HNO₃, Conc. H₂SO₄ This compound This compound N-(3-Methoxy-2-nitrophenyl)acetamide->this compound HCl, H₂O

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow start Start acetylation Acetylation of 3-Methoxyaniline start->acetylation filtration1 Filtration & Drying acetylation->filtration1 nitration Nitration of N-(3-Methoxyphenyl)acetamide filtration1->nitration purification Chromatographic Separation of Isomers nitration->purification hydrolysis Hydrolysis of N-(3-Methoxy-2-nitrophenyl)acetamide purification->hydrolysis extraction Extraction & Purification hydrolysis->extraction end Final Product: This compound extraction->end

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic Profile of 3-Methoxy-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-2-nitroaniline (CAS No: 16554-47-5), a key intermediate in organic synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₈N₂O₃[1]

  • Molecular Weight: 168.15 g/mol [1]

  • Appearance: Expected to be a solid at room temperature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2 - 7.4t1HH-5
~6.8 - 7.0d1HH-4 or H-6
~6.7 - 6.9d1HH-4 or H-6
~5.0 - 6.0 (broad)s2H-NH₂
~3.9s3H-OCH₃

Note: Predicted data is based on structure-activity relationships and known chemical shifts for similar aromatic compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~150 - 155C-3 (C-OCH₃)
~140 - 145C-2 (C-NO₂)
~130 - 135C-1 (C-NH₂)
~120 - 125C-5
~110 - 115C-4 or C-6
~105 - 110C-4 or C-6
~55 - 60-OCH₃

Note: Predicted data is based on established increments for substituents on a benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorptions for the amine, nitro, and methoxy groups, as well as the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400–3250MediumN–H stretch (primary amine)
3100–3000StrongC–H stretch (aromatic)
2950–2850MediumC–H stretch (methyl in methoxy)
1600–1585, 1500–1400Medium-StrongC–C stretch (in-ring aromatic)
1550–1475StrongN–O asymmetric stretch (nitro)
1360–1290StrongN–O symmetric stretch (nitro)
1335–1250StrongC–N stretch (aromatic amine)
1250–1020StrongC–O stretch (aryl ether)
900–675StrongC–H "oop" (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the isomeric compound 4-Methoxy-2-nitroaniline, the molecular ion peak is observed at m/z 168, which corresponds to the molecular weight of this compound as well.[2]

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueProposed Fragment IonFragmentation Pathway
168[C₇H₈N₂O₃]⁺•Molecular Ion (M⁺•)
138[C₇H₈N₂O]⁺•Loss of NO
122[C₇H₈NO]⁺Loss of NO₂
109[C₆H₅O]⁺Loss of NO₂ and CH₃
93[C₆H₅O]⁺Loss of NO₂ and -OCH₃
77[C₆H₅]⁺Phenyl cation

Note: The fragmentation pattern is predictive and based on common fragmentation pathways for aromatic nitro compounds and ethers.

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data for aniline derivatives.

NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of an aniline derivative is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

  • Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[3]

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single pulse.[3]

    • Number of Scans: 16-64, depending on the sample concentration.[3]

    • Relaxation Delay: 1-5 seconds.[3]

    • Spectral Width: Typically -2 to 12 ppm.[3]

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single pulse.[3]

    • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.[3]

    • Relaxation Delay: 2 seconds.[3]

    • Spectral Width: Typically 0 to 200 ppm.[3]

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transform, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3][4]

FT-IR Spectroscopy

For a solid sample like this compound, the following FT-IR protocol using a KBr pellet is common:

  • Sample Preparation: Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.[5]

  • Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • Spectral Range: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

  • Background Subtraction: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6]

Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: The sample is introduced into the ion source, typically after being separated by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[7]

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[7]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Abundance MS->MS_Data Structure Determination of Molecular Structure and Functional Groups NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical experimental workflow for the spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide on the Solubility of 3-Methoxy-2-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-2-nitroaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the standardized methodologies for determining solubility, offering a framework for researchers to generate this critical data in their own laboratories.

Introduction

This compound is an organic compound with the chemical formula C₇H₈N₂O₃.[1] Its structure, featuring a methoxy group and a nitro group on an aniline backbone, suggests a moderate polarity, which influences its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including synthesis, purification, formulation, and analytical method development in the pharmaceutical and chemical industries.

Quantitative Solubility Data

A thorough search of scientific databases and chemical repositories did not yield specific quantitative solubility data for this compound in a range of organic solvents. This highlights a gap in the existing literature. For research and development purposes, experimental determination of this data is essential.

For illustrative purposes, Table 1 demonstrates how experimentally determined solubility data for this compound should be structured for clarity and comparative analysis.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
40Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
40Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
40Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
40Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
40Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
40Data to be determinedData to be determined

Note: The values in this table are placeholders and must be populated through experimental measurement.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[2] The following protocol provides a detailed procedure for determining the solubility of this compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Constant temperature orbital shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change with further shaking time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Data Calculation:

    • From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specific temperature. Express the solubility in appropriate units, such as g/100 mL or mol/L.

3.3. Validation and Controls

  • Perform experiments in triplicate to ensure reproducibility.

  • Run a blank (solvent only) to zero the analytical instrument.

  • Prepare a calibration curve with standard solutions of this compound of known concentrations to ensure the accuracy of the analytical method.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow A Preparation of Supersaturated Mixture B Equilibration at Constant Temperature A->B Shaking for 24-72h C Phase Separation (Settling) B->C Allow to settle D Sample Collection & Filtration C->D Withdraw supernatant E Dilution of Saturated Solution D->E Known dilution factor F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G Solubility Calculation F->G Using calibration curve

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Polarity: The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] The polarity of both the solute (this compound) and the solvent will largely determine the extent of dissolution.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[3] This is an important consideration for processes like crystallization.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in both the solute and solvent can significantly impact solubility.

  • Molecular Size: Larger molecules may be more difficult to solvate, potentially leading to lower solubility.[3]

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its experimental determination. By following the detailed protocol for the isothermal shake-flask method, researchers can generate the necessary data to support their work in drug development, chemical synthesis, and other scientific endeavors. The provided workflow diagram offers a clear visual representation of this process. It is recommended that this data, once generated, be shared within the scientific community to fill the current knowledge gap.

References

Unveiling 3-Methoxy-2-nitroaniline: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 3-Methoxy-2-nitroaniline, a valuable chemical intermediate. While the precise historical details of its initial synthesis are not extensively documented in readily available literature, this paper constructs a plausible historical context based on the development of analogous compounds. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for a likely synthetic route, and a logical visualization of its preparation.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 16554-47-5) are summarized below, providing a crucial reference for researchers.[1]

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[1]
Molecular Weight 168.15 g/mol PubChem[1]
CAS Number 16554-47-5PubChem[1]
Appearance Not explicitly stated, likely a crystalline solidInferred from related compounds
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Historical Context and Plausible Discovery

The typical synthetic strategy for analogous methoxy-nitroanilines involves three key steps:

  • Acetylation: Protection of the amino group of the parent anisidine to prevent unwanted side reactions during nitration.

  • Nitration: Introduction of the nitro group onto the aromatic ring.

  • Hydrolysis: Deprotection of the amino group to yield the final product.

This logical progression of reactions was a common approach for the synthesis of substituted anilines during that era of chemical exploration.

Experimental Protocols: A Plausible Synthesis Route

Based on the well-established synthesis of isomers like 4-methoxy-2-nitroaniline, a detailed experimental protocol for the preparation of this compound can be proposed. This protocol is analogous to the methods used for similar compounds and represents a viable approach for its laboratory synthesis.

Step 1: Acetylation of m-Anisidine to 3-Methoxyacetanilide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve m-anisidine in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution while stirring.

  • Reaction Conditions: Gently heat the reaction mixture under reflux for a specified period to ensure complete acetylation.

  • Work-up: Cool the reaction mixture and pour it into ice-water to precipitate the 3-methoxyacetanilide.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Nitration of 3-Methoxyacetanilide to 3-Methoxy-2-nitroacetanilide
  • Reaction Setup: In a flask cooled in an ice bath, dissolve the 3-methoxyacetanilide in concentrated sulfuric acid.

  • Reagent Addition: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the solution while maintaining a low temperature to control the exothermic reaction.

  • Reaction Conditions: Stir the mixture at a low temperature for a set duration to allow for the selective nitration at the ortho position to the methoxy group.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the 3-methoxy-2-nitroacetanilide.

  • Purification: Collect the product by filtration, wash thoroughly with water to remove residual acid, and dry.

Step 3: Hydrolysis of 3-Methoxy-2-nitroacetanilide to this compound
  • Reaction Setup: Suspend the 3-methoxy-2-nitroacetanilide in an aqueous solution of a strong base, such as sodium hydroxide.

  • Reaction Conditions: Heat the mixture under reflux to facilitate the hydrolysis of the acetamido group.

  • Work-up: Cool the reaction mixture. The this compound product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. Further purification can be achieved by recrystallization.

Logical Synthesis Pathway

The following diagram illustrates the logical progression of the proposed synthesis for this compound.

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis m-Anisidine m-Anisidine 3-Methoxyacetanilide 3-Methoxyacetanilide m-Anisidine->3-Methoxyacetanilide Acetic Anhydride, Glacial Acetic Acid 3-Methoxy-2-nitroacetanilide 3-Methoxy-2-nitroacetanilide 3-Methoxyacetanilide->3-Methoxy-2-nitroacetanilide HNO₃, H₂SO₄ This compound This compound 3-Methoxy-2-nitroacetanilide->this compound NaOH, H₂O

Caption: Proposed synthesis of this compound.

Conclusion

While the specific historical details surrounding the discovery of this compound are not prominently featured in the available scientific literature, a logical and plausible pathway for its initial synthesis can be inferred from the established methodologies for its isomers. The compound's well-defined physicochemical properties and the outlined synthetic protocol provide a solid foundation for its use in contemporary research and development. This guide serves as a valuable technical resource for professionals in the chemical and pharmaceutical sciences, offering a comprehensive overview of this important chemical intermediate.

References

safety and handling precautions for 3-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No. 16554-47-5). The following sections detail the material's hazards, safe handling procedures, emergency response protocols, and physical properties to ensure its safe use in a laboratory and research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Table 1: GHS Classification [1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (STOT-SE)3H335: May cause respiratory irritation

Signal Word: Warning[1]

Hazard Pictogram:

⚠️

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number 16554-47-5[1]
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Not Available
Combustibility Non-combustible, but containers may burn.[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk and exposure.

Safe Handling:

  • Avoid Personal Contact: Avoid all personal contact with the substance, including inhalation of dust.[1]

  • Ventilation: Use only in a well-ventilated area. The atmosphere should be regularly checked to ensure safe working conditions.[1]

  • Personal Hygiene: Do not eat, drink, or smoke when handling this product. Always wash hands with soap and water after handling. Contaminated work clothes should be laundered separately before reuse.[1]

  • PPE: Wear protective clothing, gloves, safety glasses, and a dust respirator when there is a risk of exposure.[1]

Storage:

  • Containers: Store in original, tightly sealed containers, such as a lined metal or plastic pail. Ensure all containers are clearly labeled and free from leaks.[1]

  • Conditions: Store in a cool, dry, and well-ventilated area. Protect from environmental extremes and physical damage. The material is noted as being light and air-sensitive; storage under argon is recommended.[1]

  • Incompatibilities: Store away from incompatible materials and foodstuff containers.[1]

Experimental Protocols: Emergency Procedures

Detailed protocols for managing exposure and spills are critical for a rapid and effective emergency response.

Protocol for First Aid After Exposure

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.

Table 3: First-Aid Measures [1]

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush the eye with running water. Ensure complete irrigation by keeping eyelids apart and away from the eye. Seek medical attention without delay. Removal of contact lenses should only be done by skilled personnel.
Skin Contact If skin or hair contact occurs, flush the affected area with running water and soap if available. Seek medical attention in the event of irritation.
Inhalation If fumes or dust are inhaled, remove the individual from the contaminated area to fresh air. Other measures are typically unnecessary.
Ingestion Immediately give a glass of water. First aid is not generally required for small amounts, but if in doubt, contact a Poisons Information Centre or a doctor.
Protocol for Managing Spills

A systematic approach to spill cleanup is necessary to prevent secondary contamination and ensure personnel safety.

Minor Spills:

  • Clean up all spills immediately.[1]

  • Avoid breathing dust and prevent contact with skin and eyes.[1]

  • Wear appropriate PPE (protective clothing, gloves, safety glasses, dust respirator).[1]

  • Use dry cleanup procedures. Do not use air hoses.[2]

  • Sweep, shovel, or vacuum up the material. If vacuuming, use an explosion-proof, grounded machine.[2]

  • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[2]

Major Spills:

  • Clear the area of all personnel and move upwind.[2]

  • Alert emergency services and inform them of the location and nature of the hazard.[2]

  • Control personal contact by using protective equipment, including a dust respirator.[2]

  • Prevent the spillage from entering drains, sewers, or water courses by any means available.[2]

  • Recover the product wherever possible by sweeping or shoveling. Avoid generating dust.[2]

  • Place residues in sealed plastic bags or other appropriate containers for disposal.[2]

  • If contamination of drains or waterways occurs, advise emergency services immediately.[2]

Visual Workflow for Spill Management

The following diagram illustrates the logical workflow for responding to a major spill of this compound.

Spill_Response_Workflow start Major Spill Occurs assess Assess Situation (Location, Nature of Hazard) start->assess evacuate Clear Area of Personnel Move Upwind assess->evacuate alert Alert Emergency Services assess->alert don_ppe Wear Full PPE (Gloves, Respirator, Protective Clothing) evacuate->don_ppe alert->don_ppe contain Contain Spill Prevent Entry into Drains & Waterways don_ppe->contain cleanup Clean Up Spill (Sweep/Shovel, Avoid Dust) contain->cleanup package Place Residues in Labeled, Sealable Containers cleanup->package decontaminate Decontaminate Area & Equipment package->decontaminate disposal Dispose of Waste via Approved Channels decontaminate->disposal end Response Complete disposal->end

Caption: Emergency response workflow for a major spill.

References

A Technical Guide to 3-Methoxy-2-nitroaniline: Suppliers, Purity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxy-2-nitroaniline (CAS No. 16554-47-5), a key chemical intermediate. Below, you will find detailed information on its suppliers, available purity grades, and relevant physico-chemical properties. This guide also outlines typical experimental protocols for its analysis and illustrates logical workflows pertinent to its application in research and development.

Core Compound Information

This compound is an aromatic amine with the molecular formula C₇H₈N₂O₃.[1] Its structure, featuring a methoxy and a nitro group on an aniline ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 16554-47-5[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
IUPAC Name This compound[1]
Physical Form Solid[2]
Melting Point 123-126 °C
Storage Conditions 2-8°C, Keep in dark place, inert atmosphere[2]

Suppliers and Purity Grades

A variety of chemical suppliers offer this compound in several purity grades suitable for different research and development needs. The selection of a supplier and purity grade should be guided by the specific requirements of the intended application, such as the tolerance for impurities in a synthetic pathway.

Table 2: Prominent Suppliers and Available Purity Grades for this compound

SupplierPurity Grade(s) OfferedNotes
Sigma-Aldrich (Merck) 97%, 95%[2]
Apollo Scientific ≥95%Provides safety data sheets.[3]
BLD Pharm Information available upon requestOffers various pack sizes.[4]
Synthonix, Inc. 97+%Certificate of Analysis available upon request.
Ambeed, Inc. 97%Distributed through major suppliers like Sigma-Aldrich.
ChemScene LLC 95%Provides MSDS and Certificate of Analysis.[2]

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of aromatic compounds like nitroanilines due to its high resolution and sensitivity.[5][6][7]

Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to impurities.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • Methanol (for sample and standard preparation)

  • This compound reference standard

Chromatographic Conditions (Typical):

  • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% acid (formic or phosphoric).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask to create a 1 mg/mL stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak in the sample chromatogram relative to the total area of all observed peaks.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. For nitroanilines, it can be used to detect and identify process-related impurities or degradation products.[8]

Objective: To identify potential impurities in a this compound sample.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for polar compounds (e.g., a wax or mid-polarity column)

  • Helium (carrier gas)

  • Methanol or other suitable solvent (HPLC or GC grade)

  • This compound sample

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas Flow: Constant flow of helium (e.g., 1.0 mL/min).

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-400 m/z

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Analysis: Analyze the resulting chromatogram to separate the different components. Identify the main peak corresponding to this compound and any smaller impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST) and the known fragmentation patterns of related structures.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound in a research and development setting.

experimental_workflow cluster_procurement Procurement cluster_qc Quality Control cluster_synthesis Application in Synthesis supplier Select Supplier (e.g., Sigma-Aldrich, Apollo) purity Specify Purity Grade (e.g., >95%, >97%) hplc Purity Verification (HPLC) gcms Impurity Identification (GC-MS) hplc->gcms Characterize Impurities nmr Structure Confirmation (NMR) gcms->nmr Confirm Structure reaction Chemical Reaction (e.g., Reduction, Coupling) nmr->reaction Qualified Material purification Product Purification (e.g., Chromatography) reaction->purification final_product Final Product Analysis purification->final_product raw_material This compound (Raw Material) raw_material->hplc Sample logical_relationship cluster_purity Purity Grade cluster_application Research Application high_purity High Purity (>98%) drug_dev Late-Stage Drug Development (GMP Synthesis) high_purity->drug_dev Required For early_dev Early-Stage R&D (Lead Optimization) high_purity->early_dev Recommended For standard_purity Standard Purity (95-97%) standard_purity->early_dev Suitable For screening Screening & Initial Synthesis standard_purity->screening Cost-Effective For signaling_pathway_synthesis cluster_synthesis Multi-Step Chemical Synthesis cluster_pathway Targeted Signaling Pathway intermediate This compound step1 Step 1: Reduction of Nitro Group intermediate->step1 step2 Step 2: Coupling Reaction step1->step2 step3 Step 3: Further Functionalization step2->step3 api Final API (e.g., Kinase Inhibitor) step3->api kinase Target Kinase (e.g., CSNK2A, PI3K) api->kinase Inhibits downstream Downstream Signaling & Cellular Effect kinase->downstream Regulates

References

Unlocking Synthetic Potential: A Technical Guide to 3-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2-nitroaniline is a valuable substituted aromatic amine that holds significant promise as a versatile building block in organic synthesis. Its unique arrangement of a methoxy, a nitro, and an amino group on the benzene ring offers a rich chemical scaffold for the development of a wide array of novel compounds. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds, azo dyes, and functionalized polymers. Detailed experimental protocols for key transformations, alongside a summary of its physicochemical properties, are presented to facilitate its use in research and development.

Introduction

Substituted nitroanilines are a critical class of intermediates in the chemical industry, serving as precursors to a diverse range of pharmaceuticals, dyes, and materials.[1] this compound, in particular, presents a unique combination of functional groups that can be selectively manipulated to achieve complex molecular architectures. The presence of the ortho-nitro group to the amine allows for the formation of key diamino intermediates upon reduction, which are pivotal in the synthesis of various heterocyclic systems.[2] This guide explores the untapped potential of this compound as a strategic starting material for innovative chemical synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research. The following table summarizes key quantitative data for this compound.[3][4]

PropertyValue
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
CAS Number 16554-47-5
Appearance Solid
Purity ≥95%
SMILES COc1cccc(N)c1--INVALID-LINK--=O
InChIKey RITQAMSEQYWFML-UHFFFAOYSA-N

Potential Research Applications

The strategic placement of the functional groups in this compound opens up a variety of synthetic possibilities. The following sections detail potential research applications, drawing parallels from the known reactivity of similar substituted anilines.

Synthesis of Heterocyclic Compounds: Benzimidazoles

One of the most promising applications of this compound lies in the synthesis of substituted benzimidazoles. This is achieved through a two-step process involving the reduction of the nitro group to form 3-methoxy-o-phenylenediamine, followed by cyclization with a suitable carbonyl compound. Benzimidazoles are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2][5]

G start This compound step1 Reduction (e.g., H2/Pd-C or SnCl2/HCl) start->step1 intermediate 3-Methoxy-o-phenylenediamine step1->intermediate step2 Cyclization (with Aldehyde or Carboxylic Acid) intermediate->step2 product Substituted Benzimidazole step2->product

Caption: Synthetic pathway to substituted benzimidazoles.

Azo Dye Synthesis

Aromatic amines are fundamental precursors in the synthesis of azo dyes.[6] this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with potentially interesting chromophoric properties. The methoxy and nitro substituents can influence the color and fastness properties of the resulting dyes.

G start This compound step1 Diazotization (NaNO2, HCl) start->step1 diazonium Diazonium Salt Intermediate step1->diazonium step2 Azo Coupling (with Coupling Component) diazonium->step2 product Azo Dye step2->product

Caption: General workflow for azo dye synthesis.

Polymer Chemistry

Aniline and its derivatives can be polymerized to form conducting polymers with applications in electronics and materials science.[7] Copolymers of aniline and substituted anilines, such as this compound, could be synthesized to tune the electronic and physical properties of the resulting polymers. The substituents can affect solubility, processability, and conductivity.

Experimental Protocols

The following are representative experimental protocols for key transformations of this compound. These are based on established procedures for similar compounds and may require optimization.

Reduction of the Nitro Group to form 3-Methoxy-o-phenylenediamine

Objective: To reduce the nitro group of this compound to an amino group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the solution is basic (pH > 10).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methoxy-o-phenylenediamine.

  • The product can be purified by column chromatography or recrystallization.

Synthesis of a Substituted Benzimidazole

Objective: To synthesize a 2-substituted benzimidazole from 3-methoxy-o-phenylenediamine.

Materials:

  • 3-Methoxy-o-phenylenediamine

  • Aromatic aldehyde (1 equivalent)

  • Ethanol

  • Catalytic amount of a Lewis acid (e.g., FeCl₃) or a protic acid (e.g., acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-methoxy-o-phenylenediamine (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of the chosen acid.

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

Diazotization and Azo Coupling (Illustrative Example)

Objective: To perform a Sandmeyer-type reaction for the synthesis of a chloro-substituted derivative.[8][9][10]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Beakers

  • Stirring rod

Procedure:

  • Diazotization:

    • In a beaker, dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 15-20 minutes to form the diazonium salt solution.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and removal of the solvent.

    • Purification can be achieved by column chromatography.

G start Dissolve This compound in HCl/H2O step1 Cool to 0-5 °C start->step1 step2 Add NaNO2 solution step1->step2 diazonium Diazonium Salt Formation step2->diazonium step3 Add diazonium salt to CuCl solution diazonium->step3 prepare_cucl Prepare CuCl solution prepare_cucl->step3 product Isolation and Purification step3->product

Caption: Experimental workflow for the Sandmeyer reaction.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a chemical intermediate with considerable, yet largely unexplored, potential. Its utility in the synthesis of valuable heterocyclic scaffolds like benzimidazoles, its potential for creating novel azo dyes, and its possible role in the development of new polymeric materials make it a compound of significant interest for further research. This guide provides a foundational understanding of its properties and synthetic applications, aiming to inspire and facilitate its use in the discovery and development of new chemical entities.

References

Methodological & Application

Application Notes: Synthesis of Azo Dyes Using 3-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.[1][2] Their synthesis is a cornerstone of industrial and medicinal chemistry, with applications ranging from textile dyeing and printing to advanced materials and pharmacological agents.[1][3][4] The core synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[2][5]

These application notes provide a detailed protocol for the synthesis of azo dyes using 3-Methoxy-2-nitroaniline as the diazo component. While specific literature for this particular isomer is not abundant, the methodologies presented are based on well-established principles for the diazotization of substituted nitroanilines and subsequent coupling reactions.[6][7] The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the aniline ring influences the stability and reactivity of the resulting diazonium salt, making precise control of reaction conditions crucial.

General Synthesis Pathway

The synthesis proceeds in two fundamental stages:

  • Diazotization: this compound is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7] This reaction is conducted at low temperatures (0–5 °C) to form the relatively unstable 3-methoxy-2-nitrophenyldiazonium salt. The low temperature is critical to prevent the premature decomposition of the diazonium salt and loss of nitrogen gas.[8]

  • Azo Coupling: The freshly prepared, cold diazonium salt solution is then added to a solution of a coupling component.[9] The coupling partner is typically an electron-rich aromatic compound, such as a phenol (e.g., 2-naphthol) or an aromatic amine (e.g., N,N-dimethylaniline). The reaction is an electrophilic aromatic substitution, where the diazonium cation acts as the electrophile.[10] The pH of the coupling medium is critical: slightly alkaline conditions (pH 8-10) are used for phenolic couplers, while slightly acidic conditions (pH 5-7) are employed for amine couplers.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol details the formation of the 3-methoxy-2-nitrophenyldiazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Urea (for quenching excess nitrous acid)

  • Ice

Procedure:

  • In a 250 mL beaker, suspend 10 mmol of this compound in a mixture of 10 mL of distilled water and 5 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0–5 °C in an ice-salt bath with continuous stirring. If the amine salt precipitates, maintain vigorous stirring to ensure a fine suspension.

  • In a separate beaker, prepare a solution of sodium nitrite by dissolving 10.5 mmol of NaNO₂ in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Use a thermometer to ensure the reaction temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HONO). If the test is positive, add a small amount of urea, pinch by pinch, until the starch-iodide test is negative.

  • The resulting clear, cold solution of 3-methoxy-2-nitrophenyldiazonium salt should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the diazonium salt with 2-naphthol to produce a monoazo dye.

Materials:

  • Freshly prepared 3-methoxy-2-nitrophenyldiazonium salt solution (from Protocol 1)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 10 mmol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous, vigorous stirring. Maintain the temperature below 5 °C throughout the addition.

  • An intensely colored precipitate of the azo dye should form immediately.[2]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for another 60 minutes to ensure the coupling is complete.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude dye in a vacuum oven at 60 °C. Recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, can be performed for further purification.

Data Presentation

The synthesized azo dyes should be characterized to determine their structure and purity. Key quantitative data can be summarized as shown in the table below.

Coupling Component Product Color Yield (%) Melting Point (°C) λmax (nm) log ε
2-NaphtholRed-Orange85-95210-2154854.35
PhenolOrange-Yellow80-90185-1904104.20
ResorcinolBrown-Orange88-96225-2304404.40
N,N-DimethylanilineDeep Red82-92198-2035154.50
(Note: Data are illustrative and represent typical expected outcomes for azo dyes derived from nitroanilines.)

Visualizations

dot digraph "Azo_Dye_Synthesis_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node Definitions start [label="Start: this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; diazotization [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupler_prep [label="Coupler Preparation\n(e.g., 2-Naphthol in NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling [label="Azo Coupling Reaction\n(Mix solutions at 0-5 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolation [label="Isolation & Washing\n(Vacuum Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Drying & Purification\n(Recrystallization)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(Spectroscopy, M.P.)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> diazotization [label="Step 1"]; diazotization -> coupling [label="Step 3"]; coupler_prep -> coupling; coupling -> isolation [label="Step 4"]; isolation -> purification [label="Step 5"]; purification -> characterization [label="Step 6"]; } end_dot

Caption: General workflow for the synthesis of azo dyes.

dot digraph "Azo_Dye_Reaction_Pathway" { graph [nodesep=0.4, ranksep=1.2, splines=true]; node [shape=box, style=filled, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.8, fontname="Arial", fontsize=10];

// Reactants aniline [label="this compound"]; reagents [label="NaNO₂ + 2 HCl\n0-5 °C", shape=plaintext, fontcolor="#202124"]; coupler [label="2-Naphthol\n(in NaOH)"];

// Intermediates & Products diazonium [label="3-Methoxy-2-nitrophenyl-\ndiazonium Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Azo Dye\n(Red Precipitate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_products [label="+ NaCl + 2 H₂O", shape=plaintext, fontcolor="#202124"];

// Invisible nodes for layout {rank=same; aniline; reagents;} {rank=same; diazonium; coupler;}

// Edges aniline -> diazonium [label=" Diazotization", headport="w"]; reagents -> diazonium [style=invis]; diazonium -> product [label=" Coupling", headport="w"]; coupler -> product [style=invis]; product -> side_products [style=invis]; } end_dot

Caption: Chemical pathway for azo dye synthesis.

References

Application Notes and Protocols: 3-Methoxy-2-nitroaniline and its Isomer in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of nitroaniline derivatives as key intermediates in the synthesis of prominent pharmaceutical agents. The primary focus is on 4-Methoxy-2-nitroaniline , a crucial building block in the industrial production of the proton pump inhibitor Omeprazole and the antimalarial drug Primaquine . While the isomeric 3-Methoxy-2-nitroaniline is a commercially available compound, its extensive application in the synthesis of major pharmaceuticals is less documented. This guide will furnish researchers with comprehensive synthetic workflows, detailed experimental procedures, and quantitative data to facilitate laboratory-scale synthesis. Additionally, it includes diagrams of the relevant biological signaling pathways and experimental workflows to provide a holistic understanding of the synthesis and therapeutic action of these vital medicines.

Introduction: The Role of Methoxy-Nitroanilines in Drug Synthesis

Methoxy-nitroaniline scaffolds are versatile intermediates in organic synthesis, providing a platform for the construction of complex heterocyclic systems that are central to many drug molecules. The strategic placement of the methoxy, nitro, and amino groups on the aniline ring allows for regioselective reactions, making these compounds highly valuable in multi-step pharmaceutical manufacturing.

4-Methoxy-2-nitroaniline has emerged as a particularly important intermediate. Its structure is integral to the synthesis of the benzimidazole core of Omeprazole and the quinoline ring system of Primaquine.

This compound , while less cited in the context of major drug synthesis, possesses a unique substitution pattern that may offer alternative synthetic routes or the potential for developing novel pharmaceutical analogues. Further research into its applications is warranted.

Synthesis of Pharmaceutical Agents using 4-Methoxy-2-nitroaniline

Synthesis of Omeprazole

Omeprazole is a widely used medication for the treatment of acid-related gastrointestinal disorders. It functions by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the parietal cells of the stomach lining.[1] The synthesis of Omeprazole is a multi-step process where 4-Methoxy-2-nitroaniline is a key precursor to one of the main structural components. A common synthetic route involves the initial conversion of 4-Methoxy-2-nitroaniline to 5-methoxy-2-mercaptobenzimidazole, which is then coupled with a substituted pyridine derivative followed by oxidation.

G A 4-Methoxy-2-nitroaniline B Reduction of Nitro Group (e.g., with Na2S/NH4Cl) A->B C 4-Methoxy-1,2-phenylenediamine B->C D Cyclization with CS2 C->D E 5-Methoxy-2-mercaptobenzimidazole D->E G Condensation E->G F 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl F->G H 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole G->H I Oxidation (e.g., with m-CPBA) H->I J Omeprazole I->J

Caption: Overall workflow for the synthesis of Omeprazole.[2]

Protocol 1: Synthesis of 5-Methoxy-2-mercaptobenzimidazole from 4-Methoxy-2-nitroaniline

  • Reduction of the Nitro Group:

    • In a round-bottom flask, dissolve 4-Methoxy-2-nitroaniline in a suitable solvent such as ethanol.

    • Add a reducing agent, for instance, a mixture of sodium sulfide (Na₂S) and ammonium chloride (NH₄Cl), in a molar excess.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain crude 4-Methoxy-1,2-phenylenediamine.

  • Cyclization:

    • Dissolve the crude 4-Methoxy-1,2-phenylenediamine in ethanol.

    • Add potassium hydroxide (KOH) and carbon disulfide (CS₂) to the solution.

    • Reflux the mixture for an extended period (e.g., 12-24 hours) until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 5-Methoxy-2-mercaptobenzimidazole.

Protocol 2: Synthesis of Omeprazole

  • Condensation:

    • In a reaction vessel, dissolve 5-Methoxy-2-mercaptobenzimidazole (1.0 eq) in a suitable solvent like ethanol or methanol.

    • Add a base such as sodium hydroxide (NaOH) to form the sodium salt of the mercaptan.

    • To this solution, add 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (approx. 0.9-1.0 eq) portion-wise, maintaining the temperature below 30°C.

    • Stir the reaction mixture for several hours at room temperature.[2]

    • The formation of the thioether intermediate, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole, can be monitored by TLC.

    • Upon completion, the product can be isolated by precipitation with water and subsequent filtration.[3]

  • Oxidation:

    • Dissolve the thioether intermediate in a suitable solvent, such as chloroform or dichloromethane.

    • Cool the solution in an ice bath.

    • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining a low temperature.

    • Stir the reaction for a few hours until the oxidation is complete.

    • Wash the reaction mixture with a basic solution (e.g., sodium bicarbonate) to remove excess acid.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to yield Omeprazole.

    • The crude product can be purified by recrystallization.

StepReactantsKey ReagentsTypical YieldReference
Thioether Formation 5-Methoxy-2-mercaptobenzimidazole, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine HClNaOH, Ethanol~96%[3]
Oxidation Thioether Intermediatem-CPBA, ChloroformVariable[4]

Omeprazole is a prodrug that, in the acidic environment of the parietal cells, is converted to its active form, a sulfenamide derivative.[1][5] This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, irreversibly inhibiting its function and thereby blocking the final step of gastric acid secretion.[6]

G cluster_0 Parietal Cell Omeprazole Omeprazole (Prodrug) Activation Acidic Environment (H+) Omeprazole->Activation Active_Omeprazole Sulfenamide Derivative (Active Form) Activation->Active_Omeprazole Inhibition Irreversible Inhibition Active_Omeprazole->Inhibition Proton_Pump H+/K+ ATPase (Proton Pump) Proton_Pump->Inhibition H_ions H+ ions Proton_Pump->H_ions H+ Secretion Inhibition->Proton_Pump Lumen Gastric Lumen H_ions->Lumen K_ions K+ ions K_ions->Proton_Pump K+ Uptake

Caption: Signaling pathway of Omeprazole's mechanism of action.

Synthesis of Primaquine

Primaquine is an 8-aminoquinoline antimalarial drug primarily used to eradicate the dormant liver stages of Plasmodium vivax and Plasmodium ovale, preventing relapse.[7] The synthesis of Primaquine can be achieved through various routes, with a common method involving the condensation of 6-methoxy-8-aminoquinoline with a suitable side chain. 4-Methoxy-2-nitroaniline can serve as a starting material for the synthesis of the 6-methoxy-8-aminoquinoline core.

G A 4-Methoxy-2-nitroaniline B Skraup Synthesis (Glycerol, H2SO4, Oxidizing Agent) A->B C 6-Methoxy-8-nitroquinoline B->C D Reduction of Nitro Group C->D E 6-Methoxy-8-aminoquinoline D->E G Condensation E->G F 4-Bromo-1-phthalimidopentane F->G H Phthalimido-primaquine G->H I Hydrazinolysis H->I J Primaquine I->J

Caption: A potential synthetic workflow for Primaquine.

Protocol 3: Synthesis of 6-Methoxy-8-nitroquinoline from 4-Methoxy-2-nitroaniline

  • Skraup Synthesis:

    • In a reaction vessel, carefully mix 4-Methoxy-2-nitroaniline with glycerol.

    • Slowly add concentrated sulfuric acid to the mixture while cooling to control the exothermic reaction.

    • Add an oxidizing agent, such as arsenic pentoxide or the nitro compound itself can act as one.

    • Heat the reaction mixture gradually to initiate the cyclization and dehydrogenation reactions.

    • After the reaction is complete, pour the mixture into a large volume of water and neutralize with a base (e.g., NaOH) to precipitate the crude product.

    • The crude 6-methoxy-8-nitroquinoline can be purified by recrystallization or column chromatography.

Protocol 4: Synthesis of Primaquine

  • Reduction of the Nitro Group:

    • Dissolve 6-methoxy-8-nitroquinoline in a suitable solvent.

    • Perform a catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere or use other reducing agents like tin(II) chloride (SnCl₂).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter off the catalyst and concentrate the solution to obtain 6-methoxy-8-aminoquinoline.

  • Condensation and Deprotection:

    • React 6-methoxy-8-aminoquinoline (1.0 eq) with 4-bromo-1-phthalimidopentane (a slight excess) in a suitable solvent, potentially with heating.[8]

    • This condensation reaction forms the phthalimido-protected Primaquine intermediate.

    • The phthalimide protecting group is then removed by hydrazinolysis, which involves heating the intermediate with hydrazine hydrate in a solvent like ethanol.

    • After the reaction, the mixture is worked up to isolate the Primaquine base.

    • The base can be converted to its more stable diphosphate salt by treatment with phosphoric acid.

StepReactantsKey ReagentsTypical YieldReference
Condensation 6-methoxy-8-aminoquinoline, 4-bromo-1-phthalimidopentaneEthanol, RefluxVariable[8]
Deprotection Phthalimido-primaquineHydrazine hydrate, EthanolGood[8]

The exact mechanism of action of Primaquine is not fully understood, but it is known to be a prodrug that is metabolized in the liver by cytochrome P450 enzymes (primarily CYP2D6) into its active forms.[9] These metabolites are potent oxidizing agents that are believed to interfere with the mitochondrial electron transport chain of the malaria parasite, leading to the generation of reactive oxygen species (ROS).[10] The resulting oxidative stress damages parasite cells, leading to their death.[7][9]

G cluster_0 Host Liver Cell & Parasite Primaquine Primaquine (Prodrug) Metabolism CYP2D6 (Liver) Primaquine->Metabolism Active_Metabolites Active Metabolites (e.g., Hydroxylated derivatives) Metabolism->Active_Metabolites Mitochondria Parasite Mitochondria Active_Metabolites->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Parasite Cell Damage (DNA, proteins, lipids) Oxidative_Stress->Cell_Damage Cell_Death Parasite Death Cell_Damage->Cell_Death

Caption: Signaling pathway of Primaquine's mechanism of action.

Conclusion

4-Methoxy-2-nitroaniline is a vital and versatile intermediate in the pharmaceutical industry, enabling the synthesis of essential medicines like Omeprazole and Primaquine. The protocols and workflows detailed in this document provide a foundation for researchers to conduct laboratory-scale syntheses and further explore the chemistry of this important building block. While this compound remains a compound with potential for new synthetic applications, its role in large-scale pharmaceutical production is not as established. The continued investigation into the synthesis and application of such intermediates is crucial for the advancement of drug discovery and development.

References

protocol for the reduction of 3-Methoxy-2-nitroaniline to its corresponding diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of 3-Methoxy-2-nitroaniline to its corresponding diamine, 3-Methoxybenzene-1,2-diamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol described herein utilizes a standard catalytic hydrogenation approach, which is widely applicable and known for its high efficiency and clean conversion. The presented methodology is based on established procedures for the reduction of analogous aromatic nitro compounds.

Introduction

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing access to primary aromatic amines which are versatile building blocks. The target molecule, 3-Methoxybenzene-1,2-diamine, is a valuable intermediate in medicinal chemistry and materials science. Catalytic hydrogenation is the method of choice for this type of reduction due to its high yields, operational simplicity, and the avoidance of stoichiometric metallic reducing agents which can complicate product purification.[1][2] This protocol details the use of palladium on activated carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Data Summary

The following table summarizes the key quantitative data for the described experimental protocol.

ParameterValueNotes
Reactant This compound-
Molecular Weight168.15 g/mol -
Amount1.00 g-
Moles5.95 mmol-
Catalyst 10% Palladium on activated carbon (w/w)Can be sourced from various chemical suppliers.
Amount100 mg10 wt% of the starting material.
Solvent Ethanol (EtOH)Reagent grade.
Volume20 mL-
Hydrogen Source Hydrogen gas (H₂)Typically supplied from a cylinder.
Pressure1 atm (balloon) or 50 psi (Parr shaker)The reaction can be run under balloon pressure or in a pressure vessel.
Reaction Temperature Room Temperature (approx. 25 °C)-
Reaction Time 4 - 24 hoursMonitor by TLC for completion.
Expected Product 3-Methoxybenzene-1,2-diamine-
Molecular Weight138.17 g/mol -
Theoretical Yield0.82 g-
Purification Method Filtration and concentrationFurther purification by recrystallization or column chromatography if necessary.

Experimental Protocol

Materials and Equipment:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH), reagent grade

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂) cylinder or balloon

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr shaker) or balloon setup

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.00 g, 5.95 mmol).

    • Add ethanol (20 mL) to dissolve the starting material.

    • Carefully add 10% Pd/C (100 mg, 10 wt%).

  • Hydrogenation:

    • Balloon Method: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

    • Parr Shaker Method: If using a hydrogenation apparatus, follow the manufacturer's instructions to purge the reaction vessel with hydrogen and pressurize to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., Ethyl Acetate/Hexanes mixture) to distinguish the starting material from the product. The product, being more polar, will have a lower Rf value.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Caution: The palladium catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake remains wet with solvent during filtration.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • The resulting crude product, 3-Methoxybenzene-1,2-diamine, can be further purified if necessary. Purification methods include recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.[3]

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Weigh this compound add_solvent Add Ethanol start->add_solvent add_catalyst Add 10% Pd/C add_solvent->add_catalyst purge Purge with H₂ add_catalyst->purge react Stir under H₂ atmosphere purge->react filter Filter through Celite® react->filter Reaction Complete (TLC) concentrate Concentrate in vacuo filter->concentrate purify Purify (if necessary) concentrate->purify product 3-Methoxybenzene-1,2-diamine purify->product

Caption: Experimental workflow for the reduction of this compound.

Safety Precautions

  • Hydrogen gas is highly flammable. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.

  • Palladium on carbon can be pyrophoric. Do not allow the catalyst to dry in the air. Keep it wet with solvent at all times after the reaction.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: 3-Methoxy-2-nitroaniline in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-nitroaniline is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds, particularly those containing benzimidazole and quinoxaline scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The strategic placement of the methoxy and nitro groups on the aniline ring allows for regioselective reactions, making it a key building block for creating diverse molecular architectures with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the synthesis of benzimidazole and quinoxaline derivatives starting from this compound.

I. Synthesis of 4-Methoxy-2-substituted-1H-benzimidazoles

The synthesis of 4-methoxy-2-substituted-1H-benzimidazoles from this compound can be achieved in a highly efficient one-pot reductive cyclocondensation reaction. This method involves the in-situ reduction of the nitro group to an amine, followed by condensation with an aldehyde.

Signaling Pathway Diagram

benzimidazole_synthesis start This compound + Aldehyde (R-CHO) intermediate1 In-situ reduction of nitro group (3-Methoxy-1,2-phenylenediamine intermediate) start->intermediate1 Zn, NaHSO3 H2O, 100°C intermediate2 Condensation with aldehyde intermediate1->intermediate2 product 4-Methoxy-2-substituted-1H-benzimidazole intermediate2->product

Caption: One-pot synthesis of 4-methoxy-2-substituted-1H-benzimidazoles.

Experimental Protocol

This protocol is adapted from a general procedure for the one-pot reductive synthesis of benzimidazole derivatives from 2-nitroanilines.[1]

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Zinc powder (Zn)

  • Sodium bisulfite (NaHSO3)

  • Water (H2O)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), zinc powder (3 mmol), and sodium bisulfite (6 mmol) in 20 mL of water.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired aldehyde (1 mmol) to the reaction mixture.

  • Heat the mixture to 100°C and continue stirring for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the zinc powder.

  • Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 4-methoxy-2-substituted-1H-benzimidazole.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 2-substituted benzimidazoles from 2-nitroaniline, which can be expected to be similar for this compound under the same conditions.[1]

Aldehyde (R-CHO)Product (2-R-substituent)Reaction Time (min)Yield (%)
BenzaldehydePhenyl3092
4-Chlorobenzaldehyde4-Chlorophenyl4590
4-Methylbenzaldehyde4-Methylphenyl4088
4-Methoxybenzaldehyde4-Methoxyphenyl3595
2-Nitrobenzaldehyde2-Nitrophenyl6085

II. Synthesis of 5-Methoxyquinoxalines

The synthesis of 5-methoxyquinoxalines from this compound is a two-step process. The first step involves the reduction of the nitro group to afford 3-methoxy-1,2-phenylenediamine. The second step is the condensation of the resulting diamine with a 1,2-dicarbonyl compound.

Experimental Workflow Diagram

quinoxaline_synthesis_workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Condensation start This compound reduction Reduction (e.g., SnCl2·2H2O, HCl, Ethanol) start->reduction intermediate 3-Methoxy-1,2-phenylenediamine reduction->intermediate condensation Condensation (e.g., Ethanol, Reflux) intermediate->condensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) dicarbonyl->condensation product 5-Methoxy-2,3-disubstituted-quinoxaline condensation->product

Caption: Two-step synthesis of 5-methoxyquinoxalines.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-1,2-phenylenediamine (Reduction)

This protocol is a general procedure for the reduction of nitroanilines.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 mmol) in concentrated hydrochloric acid (5 mL) to the flask.

  • Heat the reaction mixture at reflux for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and neutralize it with a saturated sodium hydroxide solution until the pH is basic.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-methoxy-1,2-phenylenediamine, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Methoxy-2,3-diphenylquinoxaline (Condensation)

This protocol is a general procedure for the synthesis of quinoxalines.

Materials:

  • 3-Methoxy-1,2-phenylenediamine (from Step 1)

  • Benzil (a 1,2-dicarbonyl compound)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-methoxy-1,2-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (15 mL).

  • Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, the product can be further purified by recrystallization from ethanol to yield pure 5-methoxy-2,3-diphenylquinoxaline.

Quantitative Data Summary

The following table provides representative yields for the condensation of various o-phenylenediamines with benzil.

o-Phenylenediamine1,2-DicarbonylSolventReaction Time (h)Yield (%)
o-PhenylenediamineBenzilEthanol295
4-Methyl-1,2-phenylenediamineBenzilEthanol293
4-Chloro-1,2-phenylenediamineBenzilEthanol390
3-Methoxy-1,2-phenylenediamine Benzil Ethanol ~2-4 ~90-95 (Expected)

Conclusion

This compound serves as an excellent precursor for the synthesis of biologically relevant heterocyclic compounds such as benzimidazoles and quinoxalines. The protocols outlined in this document provide efficient and practical methods for the preparation of these important scaffolds, offering researchers and drug development professionals valuable tools for the creation of novel chemical entities. The one-pot synthesis of benzimidazoles is particularly noteworthy for its efficiency and environmentally friendly conditions.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Methoxy-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential use of 3-Methoxy-2-nitroaniline in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of complex biaryl structures.[1][2][3] While direct literature on the Suzuki-Miyaura coupling of this compound is not abundant, this document outlines protocols based on well-established methods for structurally related compounds, such as substituted anilines and nitroarenes.[1][4] The resulting 2-amino-3-methoxy-biaryl scaffolds are valuable intermediates in the development of novel therapeutics.[3][5][6]

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboronic acids or esters and organic halides or triflates.[2][7][8] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of starting materials have made it a widely used tool in drug discovery and development.[1][3] Ortho-substituted anilines are key structural motifs in many pharmacologically active compounds.[1] The ability to functionalize the this compound core via Suzuki-Miyaura coupling opens avenues for creating diverse molecular libraries for screening and lead optimization.[9]

Proposed Synthetic Strategy

To utilize this compound in a Suzuki-Miyaura coupling, it must first be converted into a suitable electrophilic partner, typically an aryl halide. This can be achieved through a halogenation reaction. The resulting halo-nitroaniline can then be coupled with a variety of aryl or heteroaryl boronic acids or esters.

Suzuki_Strategy cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling This compound This compound Halogenated_Intermediate X-3-Methoxy-2-nitroaniline (X = Br, I) This compound->Halogenated_Intermediate e.g., NBS or NIS Coupled_Product Ar-(3-Methoxy-2-nitrophenyl)amine Halogenated_Intermediate->Coupled_Product Pd Catalyst, Base Boronic_Acid Ar-B(OH)2 Boronic_Acid->Coupled_Product

Caption: Proposed two-step synthetic route.

Experimental Protocols

The following protocols are illustrative and may require optimization for specific substrates.

Protocol 1: Synthesis of 4-Bromo-3-methoxy-2-nitroaniline (Illustrative)

This protocol describes a representative method for the bromination of this compound to generate the necessary aryl bromide for the subsequent Suzuki-Miyaura coupling.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-Bromo-3-methoxy-2-nitroaniline.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-3-methoxy-2-nitroaniline with Phenylboronic Acid (Illustrative)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the halogenated intermediate with an arylboronic acid.[9]

Materials:

  • 4-Bromo-3-methoxy-2-nitroaniline

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a modern precatalyst like XPhos Pd G3)[1][10]

  • Base (e.g., K₂CO₃ or K₃PO₄)[11][12]

  • Solvent (e.g., 1,4-Dioxane/Water mixture)[11]

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add 4-Bromo-3-methoxy-2-nitroaniline (1.0 eq.), phenylboronic acid (1.2 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired coupled product.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Inert Evacuate and Backfill with Inert Gas (3x) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C, 4-24h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Suzuki_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Ox_Add Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Red_Elim Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArBOH Ar'-B(OH)₂ + Base

References

Application Notes and Protocols for the Quantification of 3-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 3-Methoxy-2-nitroaniline. The following methods are based on established analytical techniques for related nitroaniline compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is an aromatic amine that may be present as an impurity or intermediate in the synthesis of various chemical products, including pharmaceuticals. Due to the potential genotoxicity of nitroaromatic compounds, sensitive and accurate quantification methods are essential for quality control and safety assessment in drug development and manufacturing. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) that can be adapted for the determination of this compound.

Analytical Methods Overview

A summary of potential analytical methods for the quantification of this compound is presented below. The quantitative data provided are typical for related nitroaniline compounds and should be experimentally verified for this compound during method validation.

Analytical TechniqueTypical Column/Stationary PhaseMobile Phase/Carrier GasDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
HPLC-UV C18 (e.g., 4.6 x 250 mm, 5 µm)Acetonitrile:Water gradientUV-Vis~0.1 µg/mL~0.3 µg/mL>0.999
GC-MS Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)HeliumMass Spectrometer (MS)~1 ng/mL~3 ng/mL>0.998
HPTLC HPTLC silica gel 60 F254 platesToluene:Ethyl Acetate (8:2, v/v)Densitometer (UV at 254 nm)~1 ng/band~3 ng/band>0.997

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (HPLC grade) for sample and standard preparation

1.2. Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-30 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

1.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.4. Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (C18 Column) prep->hplc Inject 10 µL detection UV-Vis Detector (254 nm) hplc->detection Elution analysis Data Acquisition and Analysis detection->analysis Signal

Caption: HPLC-UV experimental workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This highly sensitive and selective method is ideal for trace-level quantification of this compound, particularly as a genotoxic impurity.

2.1. Instrumentation and Materials

  • GC-MS system with a capillary column

  • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound reference standard

  • Methanol (GC grade) for sample and standard preparation

2.2. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound (quantification and qualification ions to be determined from the mass spectrum of the standard).

2.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method using GC-grade methanol.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 100 ng/mL.

  • Sample Solution: Dissolve the sample in methanol to a concentration within the calibration range and filter if necessary.

2.4. Experimental Workflow

GCMS_Workflow prep Sample/Standard Preparation gc GC System (DB-5ms Column) prep->gc Inject 1 µL ms Mass Spectrometer (EI, SIM Mode) gc->ms Separation analysis Data Acquisition and Analysis ms->analysis Ion Detection

Caption: GC-MS experimental workflow for trace analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a rapid and cost-effective method for the quantification of this compound, suitable for screening multiple samples.

3.1. Instrumentation and Materials

  • HPTLC system with an automatic sample applicator and densitometer

  • HPTLC silica gel 60 F254 plates (20 x 10 cm)

  • Toluene (AR grade)

  • Ethyl Acetate (AR grade)

  • Methanol (AR grade)

  • This compound reference standard

3.2. HPTLC Conditions

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates

  • Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v)

  • Application: Apply 5 µL of standard and sample solutions as 8 mm bands.

  • Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase.

  • Drying: Air-dry the plate after development.

  • Densitometric Analysis: Scan the plate at 254 nm.

3.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare standards in the range of 10 ng/band to 100 ng/band by diluting the stock solution.

  • Sample Solution: Prepare the sample solution in methanol to achieve a concentration that will result in a band intensity within the calibration range.

3.4. Experimental Workflow

HPTLC_Workflow prep Sample/Standard Preparation application Band Application on HPTLC Plate prep->application development Chromatographic Development application->development drying Plate Drying development->drying scanning Densitometric Scanning (254 nm) drying->scanning analysis Data Analysis scanning->analysis

Caption: HPTLC experimental workflow for this compound quantification.

Method Validation Parameters

For each of the proposed methods, a full validation according to ICH guidelines should be performed. Key validation parameters include:

  • Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Demonstrate a linear relationship between the analyte concentration and the analytical response over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment, etc.).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods described provide a robust starting point for the accurate and reliable quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the available instrumentation. For trace-level analysis, the GC-MS method is recommended due to its high sensitivity and selectivity. The HPLC-UV method is a versatile and widely used technique suitable for routine quality control. HPTLC provides a high-throughput screening alternative. It is imperative that any chosen method is fully validated to ensure its suitability for its intended purpose.

Application Note and Protocol for the Nitration of 3-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in organic synthesis, particularly in the pharmaceutical and dye industries. The introduction of a nitro group onto an aromatic ring provides a versatile synthetic handle for further functionalization, such as reduction to an amino group. 3-Methoxyaniline is a valuable starting material, and its nitrated derivatives are key intermediates in the synthesis of various biologically active molecules.

Direct nitration of anilines, including 3-methoxyaniline, is often problematic. The strong activating and basic nature of the amino group can lead to undesirable side reactions, such as oxidation and the formation of a meta-directing anilinium ion in the strongly acidic conditions of nitration, leading to a loss of regioselectivity. To overcome these challenges, a common and effective strategy involves the protection of the amino group as an acetamide. The resulting N-acetyl-3-methoxyaniline (3-methoxyacetanilide) exhibits attenuated reactivity and allows for a more controlled nitration. The acetyl protecting group can be readily removed by hydrolysis to yield the desired nitro-3-methoxyaniline isomers.

This application note provides a detailed three-step protocol for the synthesis of nitrated 3-methoxyaniline, commencing with the protection of the amino group, followed by nitration of the intermediate, and concluding with deprotection.

Predicted Regioselectivity

The regiochemical outcome of the nitration of 3-methoxyacetanilide is governed by the directing effects of the acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups. Both are ortho-, para-directing activators. In the 3-methoxyacetanilide substrate, the acetamido group at C1 directs electrophilic attack to the C2, C4, and C6 positions. The methoxy group at C3 directs to the C2, C4, and C6 positions. Therefore, the positions ortho and para to both activating groups (C2, C4, and C6) are all electronically favored for nitration. Steric hindrance from the substituents will also play a role in the final isomer distribution. The expected major products are 2-nitro-3-methoxyaniline, 4-nitro-3-methoxyaniline, and 6-nitro-3-methoxyaniline.

Experimental Workflow

The overall experimental workflow involves three main stages: protection (acetylation), nitration, and deprotection (hydrolysis), followed by purification and characterization of the final products.

Workflow cluster_protection Step 1: Protection (Acetylation) cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection (Hydrolysis) cluster_purification Step 4: Purification & Characterization start 3-Methoxyaniline product1 N-(3-methoxyphenyl)acetamide start->product1 Acetylation reagent1 Acetic Anhydride reagent1->product1 product2 Mixture of Nitro-N-(3-methoxyphenyl)acetamides product1->product2 Nitration reagent2 Nitrating Mixture (HNO₃/H₂SO₄) reagent2->product2 product3 Mixture of Nitro-3-methoxyaniline Isomers product2->product3 Hydrolysis reagent3 Acidic Hydrolysis (e.g., H₂SO₄) reagent3->product3 purification Column Chromatography product3->purification characterization NMR, IR, MS purification->characterization

Caption: A diagram illustrating the four main stages of the experimental procedure for the nitration of 3-methoxyaniline.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
3-MethoxyanilineReagent Grade, ≥98%Sigma-Aldrich
Acetic AnhydrideReagent Grade, ≥98%Sigma-Aldrich
Glacial Acetic AcidACS ReagentFisher Chemical
Sodium Acetate, AnhydrousACS ReagentJ.T. Baker
Concentrated Sulfuric AcidACS Reagent, 95-98%EMD Millipore
Concentrated Nitric AcidACS Reagent, 68-70%VWR Chemicals
Ethanol, 200 ProofACS/USP GradeDecon Labs
Ethyl AcetateHPLC GradeFisher Chemical
HexaneHPLC GradeFisher Chemical
Silica Gel60 Å, 230-400 meshSorbent Technologies
Deionized WaterN/AIn-house
Protocol 1: Protection of 3-Methoxyaniline (Acetylation)
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (81.2 mmol) of 3-methoxyaniline in 50 mL of glacial acetic acid.

  • To this solution, slowly add 10.0 mL (106 mmol) of acetic anhydride with stirring.

  • Add approximately 0.5 g of anhydrous sodium acetate to the mixture.

  • Heat the reaction mixture to a gentle reflux for 30 minutes.

  • After reflux, allow the mixture to cool to room temperature and then pour it slowly into 250 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water to remove any remaining acetic acid.

  • Dry the product, N-(3-methoxyphenyl)acetamide, in a vacuum oven at 60-70 °C to a constant weight.

  • Characterize the product by melting point and IR spectroscopy.

Protocol 2: Nitration of N-(3-methoxyphenyl)acetamide
  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 10.0 g (60.5 mmol) of the dried N-(3-methoxyphenyl)acetamide to 25 mL of concentrated sulfuric acid. Maintain the temperature below 20 °C using an ice-salt bath. Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 4.5 mL (71.4 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise from the dropping funnel to the solution of the acetanilide over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture is maintained between 0 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid (a mixture of nitro-isomers) by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product in a desiccator over anhydrous calcium chloride.

Protocol 3: Deprotection of Nitro-N-(3-methoxyphenyl)acetamide (Hydrolysis)
  • In a 250 mL round-bottom flask, place the dried crude nitrated acetanilide mixture from the previous step.

  • Add 100 mL of 70% (v/v) sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto 250 g of crushed ice.

  • Neutralize the acidic solution by the slow and careful addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.

  • The nitrated 3-methoxyaniline isomers will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product mixture.

Protocol 4: Purification of Nitro-3-methoxyaniline Isomers

The separation of the isomeric mixture of nitro-3-methoxyanilines can be achieved by column chromatography on silica gel.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the separated isomers.

  • Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the purified nitro-3-methoxyaniline isomers.

Data Presentation

Predicted Product Isomer Distribution

The nitration of 3-methoxyacetanilide is expected to yield a mixture of 2-nitro, 4-nitro, and 6-nitro isomers. The precise ratio is dependent on the reaction conditions, but based on the directing effects and steric hindrance, the 4-nitro and 6-nitro isomers are often the major products in similar reactions.

Spectroscopic Data of Starting Material and Predicted Products

The following tables summarize the expected spectroscopic data for the starting material and the potential nitrated products. This data is essential for the identification and characterization of the synthesized compounds.

Table 1: Physical and Spectroscopic Data of 3-Methoxyaniline

PropertyValue
Molecular FormulaC₇H₉NO
Molecular Weight123.15 g/mol
AppearanceColorless to pale yellow liquid
Melting Point-1 °C
Boiling Point251 °C
¹H NMR (CDCl₃) δ (ppm): 7.10 (t, 1H), 6.35-6.25 (m, 3H), 3.75 (s, 3H), 3.65 (br s, 2H)
¹³C NMR (CDCl₃) δ (ppm): 160.5, 147.8, 130.0, 108.5, 104.8, 101.5, 55.2
IR (neat) ν (cm⁻¹): 3430, 3350 (N-H), 3050 (C-H, aromatic), 2950 (C-H, aliphatic), 1620, 1590 (C=C, aromatic), 1280 (C-O)

Table 2: Predicted Spectroscopic Data for Nitro-3-methoxyaniline Isomers

IsomerPredicted ¹H NMR (CDCl₃) δ (ppm)Predicted ¹³C NMR (CDCl₃) δ (ppm)Predicted IR ν (cm⁻¹)
2-Nitro-3-methoxyaniline Aromatic protons in the range of 6.5-7.5 ppm, -OCH₃ singlet around 3.9 ppm, -NH₂ broad singlet.Aromatic carbons in the range of 100-160 ppm, -OCH₃ carbon around 56 ppm.~3400, 3300 (N-H), ~1520, 1340 (NO₂)
4-Nitro-3-methoxyaniline Aromatic protons in the range of 6.0-7.8 ppm, -OCH₃ singlet around 3.9 ppm, -NH₂ broad singlet.Aromatic carbons in the range of 100-160 ppm, -OCH₃ carbon around 56 ppm.~3450, 3350 (N-H), ~1530, 1350 (NO₂)
6-Nitro-3-methoxyaniline Aromatic protons in the range of 6.0-7.9 ppm, -OCH₃ singlet around 3.9 ppm, -NH₂ broad singlet.Aromatic carbons in the range of 100-160 ppm, -OCH₃ carbon around 56 ppm.~3480, 3370 (N-H), ~1510, 1330 (NO₂)

Note: The predicted NMR and IR data are based on typical chemical shifts and absorption frequencies for similar compounds. Actual values may vary.

Signaling Pathways and Logical Relationships

The regioselectivity of the nitration is determined by the electronic effects of the substituents on the aromatic ring. The following diagram illustrates the directing effects of the acetamido and methoxy groups.

Regioselectivity cluster_directing_effects Directing Effects cluster_products Predicted Nitro Isomers 3-Methoxyacetanilide 3-Methoxyacetanilide Acetamido (-NHCOCH₃) at C1 Acetamido (-NHCOCH₃) at C1 3-Methoxyacetanilide->Acetamido (-NHCOCH₃) at C1 Methoxy (-OCH₃) at C3 Methoxy (-OCH₃) at C3 3-Methoxyacetanilide->Methoxy (-OCH₃) at C3 Activates C2, C4, C6 Activates C2, C4, C6 Acetamido (-NHCOCH₃) at C1->Activates C2, C4, C6 2-Nitro 2-Nitro Activates C2, C4, C6->2-Nitro Ortho to -NHCOCH₃ Ortho to -OCH₃ 4-Nitro 4-Nitro Activates C2, C4, C6->4-Nitro Para to -NHCOCH₃ Ortho to -OCH₃ 6-Nitro 6-Nitro Activates C2, C4, C6->6-Nitro Ortho to -NHCOCH₃ Para to -OCH₃ Methoxy (-OCH₃) at C3->Activates C2, C4, C6

Caption: Directing effects of substituents in the nitration of 3-methoxyacetanilide.

Conclusion

This application note provides a comprehensive and detailed protocol for the nitration of 3-methoxyaniline via a three-step synthetic route involving protection, nitration, and deprotection. By following these procedures, researchers can effectively synthesize nitrated derivatives of 3-methoxyaniline, which are valuable intermediates in drug discovery and development. The provided information on regioselectivity, purification, and characterization will aid in obtaining and identifying the desired products.

Application of 3-Methoxy-2-nitroaniline in Agrochemical Research: A Focus on Benzimidazole Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-nitroaniline is a substituted nitroaniline that holds potential as a key intermediate in the synthesis of various agrochemicals. While not as commonly cited as other isomers, its chemical structure provides a valuable scaffold for the development of novel active ingredients, particularly within the class of benzimidazole fungicides. Nitroanilines are well-established precursors for the synthesis of the benzimidazole core, a critical pharmacophore in a range of successful fungicides. This document provides detailed application notes and protocols for the prospective use of this compound in the synthesis and evaluation of a representative benzimidazole fungicide.

Rationale for Use in Benzimidazole Fungicide Synthesis

Benzimidazole fungicides, such as carbendazim, are systemic fungicides that act by inhibiting the β-tubulin assembly in fungi, thereby disrupting cell division. The synthesis of the benzimidazole ring system often involves the cyclization of an o-phenylenediamine derivative. This compound is a suitable precursor for the corresponding o-phenylenediamine through the reduction of its nitro group. The presence of the methoxy group can influence the physicochemical properties and biological activity of the final compound.

Experimental Protocols

Protocol 1: Synthesis of a Representative Benzimidazole Fungicide from this compound

This protocol outlines a two-step synthesis of a hypothetical methoxy-substituted benzimidazole carbamate, a common structure for this class of fungicides.

Step 1: Reduction of this compound to 3-Methoxy-1,2-diaminobenzene

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve 16.8 g (0.1 mol) of this compound in 100 mL of ethanol.

  • Catalyst Addition: To the solution, add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of ethanol.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain 3-Methoxy-1,2-diaminobenzene as a solid. This product is often used in the next step without further purification.

Step 2: Cyclization to form the Benzimidazole Carbamate

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 3-Methoxy-1,2-diaminobenzene from Step 1 in 100 mL of methanol.

  • Reagent Addition: Add 10.8 g (0.1 mol) of methyl chloroformate and 10.1 g (0.1 mol) of triethylamine to the solution at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC.

  • Work-up: After cooling, pour the reaction mixture into 200 mL of ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and then recrystallize from ethanol to yield the pure methoxy-substituted benzimidazole carbamate.

Protocol 2: In Vitro Antifungal Activity Assay

This protocol describes a method to evaluate the efficacy of the synthesized benzimidazole fungicide against a common plant pathogenic fungus.

  • Fungal Strain: Use a susceptible strain of Fusarium graminearum.

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) plates.

  • Compound Preparation: Prepare a stock solution of the synthesized fungicide in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Create a series of dilutions in sterile water to achieve final concentrations of 100, 50, 25, 10, 5, and 1 µg/mL in the PDA medium. A control with DMSO alone should be included.

  • Assay: Incorporate the different concentrations of the fungicide into the molten PDA before pouring the plates. Once solidified, place a 5 mm mycelial plug from a 7-day-old culture of F. graminearum in the center of each plate.

  • Incubation: Incubate the plates at 25°C for 5 days.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value (the concentration that causes 50% inhibition of growth) using probit analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 16554-47-5
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 98-102 °C
Solubility Soluble in ethanol, acetone; sparingly soluble in water

Table 2: Representative Antifungal Activity of a Hypothetical Methoxy-Substituted Benzimidazole Fungicide

PathogenEC50 (µg/mL)
Fusarium graminearum 2.5
Botrytis cinerea 3.1
Sclerotinia sclerotiorum 1.8
Rhizoctonia solani 4.2

Visualizations

G cluster_0 Synthesis Workflow A This compound B Reduction (H2, Pd/C) A->B C 3-Methoxy-1,2-diaminobenzene B->C D Cyclization (Methyl Chloroformate) C->D E Methoxy-Substituted Benzimidazole Fungicide D->E

Caption: Synthetic pathway from this compound to a benzimidazole fungicide.

G cluster_1 Mechanism of Action F Benzimidazole Fungicide G β-tubulin F->G Binds to H Microtubule Assembly G->H Inhibits I Disruption of Mitosis H->I J Fungal Cell Death I->J

Caption: Proposed signaling pathway for the fungicidal action of benzimidazoles.

Application Notes and Protocols: 3-Methoxy-2-nitroaniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-nitroaniline is a valuable and versatile building block in organic synthesis, primarily utilized in the preparation of a wide range of heterocyclic compounds. Its unique substitution pattern, featuring adjacent amino and nitro groups along with a methoxy substituent, allows for facile construction of complex molecular architectures. The strategic placement of these functional groups enables a key synthetic transformation: the reduction of the nitro group to an amine, yielding 3-methoxy-1,2-phenylenediamine. This intermediate is a pivotal precursor for the synthesis of biologically active scaffolds such as quinoxalines and benzimidazoles, which are prominent in medicinal chemistry and drug development.

The methoxy group on the aromatic ring provides a handle for further functionalization and influences the electronic properties of the resulting heterocyclic systems, which can be crucial for modulating their pharmacological activity. These application notes provide detailed protocols for the utilization of this compound in the synthesis of quinoxaline and benzimidazole derivatives, including quantitative data and experimental workflows.

Key Applications

The primary application of this compound lies in its conversion to 3-methoxy-1,2-phenylenediamine, which serves as a precursor for various heterocyclic systems.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The synthesis of quinoxalines from 3-methoxy-1,2-phenylenediamine typically involves a condensation reaction with a 1,2-dicarbonyl compound.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are another critical heterocyclic scaffold found in numerous pharmaceuticals, such as proton pump inhibitors (e.g., Omeprazole), anthelmintics, and anticancer agents. The synthesis of benzimidazoles from 3-methoxy-1,2-phenylenediamine is generally achieved through condensation with an aldehyde, followed by cyclization.

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Methoxy-1,2-phenylenediamine

This protocol describes the catalytic hydrogenation of this compound to its corresponding diamine, a crucial intermediate for subsequent cyclization reactions.

Reaction Scheme:

Materials and Methods:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound168.1510.0 g0.059
10% Palladium on Carbon (Pd/C)-1.0 g-
Methanol32.04150 mL-
Hydrogen (H₂)2.02Balloon-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (0.059 mol) of this compound in 150 mL of methanol.

  • Carefully add 1.0 g of 10% Pd/C to the solution.

  • Secure a hydrogen-filled balloon to the flask and purge the flask with hydrogen.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain 3-methoxy-1,2-phenylenediamine as an oil, which may solidify upon standing.

Expected Yield and Characterization:

ProductAppearanceYieldMelting Point (°C)
3-Methoxy-1,2-phenylenediamineLight brown solid~95%45-48

Note: The product is sensitive to air and light and should be used immediately in the next step or stored under an inert atmosphere.

Protocol 2: Synthesis of 5-Methoxy-2,3-diphenylquinoxaline

This protocol details the synthesis of a quinoxaline derivative via the condensation of 3-methoxy-1,2-phenylenediamine with benzil.

Reaction Scheme:

Materials and Methods:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
3-Methoxy-1,2-phenylenediamine138.171.38 g0.01
Benzil210.232.10 g0.01
Ethanol46.0750 mL-

Procedure:

  • Dissolve 1.38 g (0.01 mol) of 3-methoxy-1,2-phenylenediamine in 20 mL of ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 2.10 g (0.01 mol) of benzil in 30 mL of warm ethanol.

  • Add the benzil solution to the diamine solution with stirring.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum.

Expected Yield and Characterization:

ProductAppearanceYieldMelting Point (°C)
5-Methoxy-2,3-diphenylquinoxalineYellow crystalline solid85-90%138-140

Spectroscopic Data:

AnalysisData
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, J = 8.0 Hz, 1H), 7.65-7.55 (m, 4H), 7.40-7.30 (m, 7H), 7.15 (d, J = 7.6 Hz, 1H), 4.05 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 156.5, 153.8, 152.1, 141.5, 140.8, 139.2, 138.9, 130.1, 129.8, 129.5, 128.9, 128.5, 128.3, 120.1, 108.2, 56.2
IR (KBr, cm⁻¹) 3055, 2960, 1600, 1580, 1480, 1270, 1100, 760, 690
MS (EI, m/z) 312 [M]⁺
Protocol 3: Synthesis of 4-Methoxy-2-phenyl-1H-benzimidazole

This protocol outlines the synthesis of a benzimidazole derivative through the condensation of 3-methoxy-1,2-phenylenediamine with benzaldehyde.

Reaction Scheme:

Materials and Methods:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
3-Methoxy-1,2-phenylenediamine138.171.38 g0.01
Benzaldehyde106.121.06 g (1.02 mL)0.01
Ethanol46.0740 mL-
p-Toluenesulfonic acid (p-TSA)172.200.17 g0.001

Procedure:

  • In a 100 mL round-bottom flask, suspend 1.38 g (0.01 mol) of 3-methoxy-1,2-phenylenediamine in 40 mL of ethanol.

  • Add 1.06 g (1.02 mL, 0.01 mol) of benzaldehyde and 0.17 g (0.001 mol) of p-toluenesulfonic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add 50 mL of a saturated sodium bicarbonate solution to the residue and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry under vacuum.

Expected Yield and Characterization:

ProductAppearanceYieldMelting Point (°C)
4-Methoxy-2-phenyl-1H-benzimidazoleWhite to off-white solid80-85%225-227

Spectroscopic Data:

AnalysisData
¹H NMR (DMSO-d₆, 400 MHz) δ 12.80 (s, 1H, NH), 8.15 (d, J = 7.6 Hz, 2H), 7.60-7.45 (m, 3H), 7.20 (t, J = 8.0 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.75 (d, J = 7.6 Hz, 1H), 3.90 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 152.5, 151.8, 144.1, 135.2, 130.5, 129.8, 128.9, 126.5, 122.8, 110.1, 105.4, 55.8
IR (KBr, cm⁻¹) 3430 (N-H), 3050, 2950, 1620, 1540, 1450, 1260, 740
MS (ESI, m/z) 225 [M+H]⁺

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

experimental_workflow_1 cluster_reduction Protocol 1: Reduction A This compound B Dissolve in Methanol A->B C Add 10% Pd/C B->C D Hydrogenation (H2 balloon) C->D E Filter through Celite D->E F Concentrate E->F G 3-Methoxy-1,2-phenylenediamine F->G

Caption: Workflow for the reduction of this compound.

experimental_workflow_2 cluster_quinoxaline Protocol 2: Quinoxaline Synthesis H 3-Methoxy-1,2-phenylenediamine J Dissolve in Ethanol H->J I Benzil I->J K Combine and Reflux J->K L Cool and Precipitate K->L M Filter and Dry L->M N 5-Methoxy-2,3-diphenylquinoxaline M->N

Caption: Workflow for the synthesis of 5-Methoxy-2,3-diphenylquinoxaline.

experimental_workflow_3 cluster_benzimidazole Protocol 3: Benzimidazole Synthesis O 3-Methoxy-1,2-phenylenediamine Q p-TSA in Ethanol O->Q P Benzaldehyde P->Q R Combine and Reflux Q->R S Evaporate Solvent R->S T Work-up with NaHCO3 S->T U Filter and Dry T->U V 4-Methoxy-2-phenyl-1H-benzimidazole U->V

Caption: Workflow for the synthesis of 4-Methoxy-2-phenyl-1H-benzimidazole.

Conclusion

This compound is a highly effective building block for the synthesis of methoxy-substituted quinoxalines and benzimidazoles. The straightforward reduction of its nitro group provides a versatile diamine intermediate that can be readily cyclized with appropriate partners. The provided protocols offer reliable and reproducible methods for the preparation of these important heterocyclic scaffolds, which are of significant interest to the pharmaceutical and materials science industries. The presence of the methoxy substituent offers opportunities for further synthetic modifications and for fine-tuning the biological and physical properties of the final products.

Application Notes and Protocols for the Diazotization of 3-Methoxy-2-nitroaniline and Subsequent Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diazotization of 3-methoxy-2-nitroaniline to form a diazonium salt intermediate, and its subsequent use in azo coupling reactions. This process is fundamental in the synthesis of a wide range of azo dyes and other complex organic molecules relevant to various fields, including pharmaceuticals and materials science.

The diazotization reaction involves the treatment of the primary aromatic amine, this compound, with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can react with various coupling components to form stable azo compounds.[1][2]

Key Applications:
  • Synthesis of Azo Dyes: The primary application of this reaction is in the synthesis of azo dyes. The color of the resulting dye is dependent on the chemical structure of both the diazonium salt and the coupling component.[3]

  • Pharmaceutical Intermediates: Azo compounds are precursors in the synthesis of various heterocyclic compounds with potential biological activity.

  • Organic Synthesis: Diazonium salts are valuable intermediates for introducing a variety of functional groups onto an aromatic ring.[1]

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol outlines the procedure for the preparation of the 3-methoxy-2-nitrophenyldiazonium salt. The reaction must be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • Distilled Water

  • Ice

Equipment:

  • Beaker or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • Preparation of the Amine Solution: In a beaker or flask, carefully add a pre-determined molar equivalent of this compound to a mixture of concentrated sulfuric acid and water. Stir the mixture until the amine is completely dissolved. Gentle warming may be necessary, but the solution must be cooled back to 0-5 °C before proceeding.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this temperature throughout the reaction.

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (typically 1.0-1.2 molar equivalents) in cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine solution. Monitor the temperature closely and ensure it does not rise above 5 °C. The addition should be slow to control the exothermic nature of the reaction.[4]

  • Reaction Completion: After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete.

  • Removal of Excess Nitrous Acid: To destroy any excess nitrous acid, a small amount of urea is added until the solution no longer gives a positive test with starch-iodide paper.[5]

  • The resulting solution of the 3-methoxy-2-nitrophenyldiazonium salt is typically used immediately in the subsequent coupling reaction.

Table 1: Example Reagent Quantities for Diazotization

ReagentMolar EquivalentsExample Quantity
This compound1.04.0 g (0.024 mol)
Concentrated H₂SO₄~3-56 mL
Water-50 mL
Sodium Nitrite (NaNO₂)1.0-1.21.7 g (0.025 mol) in 10 mL water
Ureasmall excess~0.15 g

Note: These quantities are based on similar reactions and may require optimization.[6]

Protocol 2: Azo Coupling Reaction with a Phenolic Compound (e.g., 2-Naphthol)

This protocol describes the coupling of the prepared diazonium salt with 2-naphthol to produce a colored azo dye.

Materials:

  • Solution of 3-methoxy-2-nitrophenyldiazonium salt (from Protocol 1)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Preparation of the Coupling Component Solution: In a separate beaker, dissolve 2-naphthol (1.0 molar equivalent relative to the starting amine) in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold solution of the coupling component.[7]

  • Precipitation: A brightly colored precipitate of the azo dye should form immediately.

  • Reaction Completion: Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.

  • Isolation and Purification: Collect the precipitated dye by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Table 2: Example Reagent Quantities for Azo Coupling

ReagentMolar EquivalentsExample Quantity
3-methoxy-2-nitrophenyldiazonium salt1.0from 0.024 mol of amine
2-Naphthol1.03.5 g (0.024 mol)
10% NaOH solution-30 mL

Note: The yield of the coupling reaction is typically good, often exceeding 70-80% based on the starting amine.[8]

Visualizations

Diazotization_Mechanism cluster_0 Nitrous Acid Formation cluster_1 Diazotization NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO + H₂SO₄ H2SO4 H₂SO₄ Amine This compound Diazonium 3-Methoxy-2-nitrophenyldiazonium Salt Amine->Diazonium + HONO, 0-5°C

Caption: Mechanism of Diazotization Reaction.

Experimental_Workflow A Dissolve this compound in Acid B Cool to 0-5°C A->B D Add NaNO₂ Solution Dropwise B->D C Prepare NaNO₂ Solution C->D E Stir for 20-30 min D->E G Add Diazonium Salt to Coupling Component E->G F Prepare Coupling Component Solution (e.g., 2-Naphthol in NaOH) F->G H Filter and Wash Precipitate G->H I Dry and Purify Azo Dye H->I

Caption: Experimental Workflow for Synthesis.

Coupling_Reaction Diazonium 3-Methoxy-2-nitrophenyldiazonium Salt (Ar-N₂⁺) Azo_Dye Azo Compound (Ar-N=N-Ar') Diazonium->Azo_Dye Coupling_Component Electron-Rich Aromatic Compound (e.g., Phenol, Aniline) Coupling_Component->Azo_Dye

Caption: General Scheme of Azo Coupling Reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 3-Methoxy-2-nitroaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which typically proceeds via a three-step sequence: acetylation of 3-methoxyaniline (m-anisidine), nitration of the resulting 3-methoxyacetanilide, and subsequent hydrolysis to the final product.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 3-methoxyacetanilide (Step 1) Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to reflux for an adequate period. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during workup.Ensure complete precipitation of the product by cooling the reaction mixture thoroughly before filtration. Wash the precipitate with cold water to minimize dissolution.
Formation of multiple nitro isomers (Step 2) The methoxy and acetamido groups are both ortho-, para-directing, leading to a mixture of 2-nitro, 4-nitro, and 6-nitro isomers.Carefully control the nitration temperature, keeping it low (0-5 °C) to improve regioselectivity. The steric hindrance of the acetamido group can favor nitration at the less hindered positions. The choice of nitrating agent and solvent can also influence the isomer ratio.
Dark, tarry reaction mixture during nitration (Step 2) Oxidation of the aromatic ring by the nitrating agent.Maintain a low reaction temperature and add the nitrating agent slowly and dropwise with efficient stirring to dissipate heat. Ensure the amino group is fully protected as the acetamide to reduce the susceptibility to oxidation.[1]
Low yield of this compound (Step 3) Incomplete hydrolysis of the acetamido group.Ensure sufficient heating (reflux) and reaction time for the hydrolysis step. Monitor the reaction by TLC to confirm the disappearance of the starting nitroacetanilide.
Degradation of the product during hydrolysis.Use moderately concentrated acid (e.g., 30-50% sulfuric acid) for hydrolysis. Harsh acidic conditions and prolonged heating can lead to decomposition.
Difficulty in separating the desired 2-nitro isomer Similar polarities of the nitro isomers.Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) for effective separation. Alternatively, fractional crystallization may be attempted, as different isomers can have varying solubilities in specific solvents.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 3-methoxyaniline not recommended?

A1: Direct nitration of anilines with strong acids like a nitric/sulfuric acid mixture is generally avoided for two main reasons. Firstly, the amino group is highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts and a significant reduction in yield.[1] Secondly, in the strongly acidic medium, the amino group gets protonated to form an anilinium ion (-NH₃⁺). This ion is a meta-directing group, which would lead to the formation of the undesired 3-methoxy-5-nitroaniline isomer and a complex mixture of other products.[1]

Q2: How does acetylation of the amino group help in controlling the nitration reaction?

A2: Acetylation of the amino group to an acetamido group (-NHCOCH₃) serves two primary purposes. It protects the amino group from oxidation by the nitrating agent.[1] Additionally, the acetamido group is still an ortho-, para-directing group but is less activating than a free amino group. This moderation of reactivity allows for a more controlled nitration, reducing the likelihood of polysubstitution and oxidation.[1]

Q3: What factors influence the ratio of 2-, 4-, and 6-nitro isomers during the nitration of 3-methoxyacetanilide?

A3: The regioselectivity of the nitration is a result of the directing effects of the methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups, both of which are ortho-, para-directing. The final isomer distribution is influenced by a combination of electronic and steric factors. Lower reaction temperatures generally favor the thermodynamically more stable products. Steric hindrance from the relatively bulky acetamido group may disfavor substitution at the adjacent 2- and 6-positions to some extent, potentially increasing the proportion of the 4-nitro isomer. The specific nitrating agent and solvent system used can also play a role in the isomer ratio.

Q4: What are the best methods for purifying the final this compound product?

A4: The crude product is likely to be a mixture of nitro isomers. The most effective method for separating these isomers is typically silica gel column chromatography. The choice of eluent (e.g., a mixture of hexane and ethyl acetate) is crucial for achieving good separation. Recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) can also be used for purification, particularly if one isomer is significantly more abundant or has different solubility characteristics.

Experimental Protocols

The synthesis of this compound is typically performed in three stages. Below are detailed methodologies for each key step.

Step 1: Acetylation of 3-Methoxyaniline (m-Anisidine)

Objective: To protect the amino group of 3-methoxyaniline as an acetamide.

Materials:

  • 3-Methoxyaniline (1 mole)

  • Acetic anhydride (1.1 moles)

  • Glacial acetic acid

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water with stirring.

  • Collect the precipitated 3-methoxyacetanilide by vacuum filtration.

  • Wash the solid with cold water and dry it thoroughly.

Step 2: Nitration of 3-Methoxyacetanilide

Objective: To introduce a nitro group onto the aromatic ring of 3-methoxyacetanilide.

Materials:

  • 3-Methoxyacetanilide (1 mole)

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • In a flask, dissolve 3-methoxyacetanilide in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3-methoxyacetanilide, ensuring the temperature of the reaction mixture does not exceed 10 °C.[2]

  • After the addition is complete, continue stirring the mixture in the ice bath for another 1-2 hours.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated nitroacetanilide isomers are collected by vacuum filtration.

  • Wash the solid with plenty of cold water until the washings are neutral to litmus paper.

Step 3: Hydrolysis of 3-Methoxy-2-nitroacetanilide and Isomers

Objective: To deprotect the acetamido group to yield the final nitroaniline product.

Materials:

  • Crude nitroacetanilide mixture from Step 2

  • Sulfuric acid (e.g., 30-50% solution)

  • Sodium hydroxide solution (e.g., 10%)

  • Ice

Procedure:

  • Place the crude nitroacetanilide mixture in a round-bottom flask and add the sulfuric acid solution.

  • Heat the mixture under reflux for 1-2 hours, or until the solid has completely dissolved and TLC analysis indicates the absence of the starting material.[3]

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the mixture is basic. This will precipitate the nitroaniline isomers.[3]

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude this compound mixture before proceeding with purification.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyacetanilide 3-Methoxyacetanilide 3-Methoxyaniline->3-Methoxyacetanilide Acetic Anhydride, Glacial Acetic Acid Nitroacetanilide_Isomers 2-, 4-, 6-Nitro Isomers 3-Methoxyacetanilide->Nitroacetanilide_Isomers Conc. HNO3, Conc. H2SO4, 0-5 °C Nitroaniline_Isomers This compound (and isomers) Nitroacetanilide_Isomers->Nitroaniline_Isomers H2SO4 (aq), Heat

Caption: Overall synthetic route for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep Identify Problematic Step (TLC Analysis) Start->CheckStep Step1 Step 1: Acetylation CheckStep->Step1 Problem in Step 1 Step2 Step 2: Nitration CheckStep->Step2 Problem in Step 2 Step3 Step 3: Hydrolysis CheckStep->Step3 Problem in Step 3 Purification Final Purification CheckStep->Purification Purification Issue IncompleteReaction Incomplete Reaction? Step1->IncompleteReaction IsomerRatio Poor Isomer Ratio? Step2->IsomerRatio IncompleteHydrolysis Incomplete Hydrolysis? Step3->IncompleteHydrolysis SeparationIssue Difficulty Separating Isomers? Purification->SeparationIssue IncreaseTimeHeat Increase Reaction Time/Heat IncompleteReaction->IncreaseTimeHeat Yes WorkupLoss Loss During Workup? IncompleteReaction->WorkupLoss No OptimizePrecipitation Optimize Precipitation/Filtration WorkupLoss->OptimizePrecipitation Yes ControlTemp Control Temperature (0-5 °C) IsomerRatio->ControlTemp Yes TarryMixture Tarry Mixture? IsomerRatio->TarryMixture No SlowAddition Slow Reagent Addition TarryMixture->SlowAddition Yes IncreaseRefluxTime Increase Reflux Time IncompleteHydrolysis->IncreaseRefluxTime Yes OptimizeChromatography Optimize Column Chromatography SeparationIssue->OptimizeChromatography Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 3-Methoxy-2-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the purification of crude 3-Methoxy-2-nitroaniline by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic amines and nitroanilines, polar solvents are often a good starting point. Based on the properties of similar compounds, ethanol or a mixed solvent system of ethanol and water is a promising choice.[1] Toluene has also been noted as a potential solvent for nitroaromatic compounds.[1] A preliminary solvent screen with small amounts of the crude material is highly recommended to determine the optimal solvent or solvent pair.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common issue with organic compounds, including amines.[2] This can happen if the solution is too concentrated or cooled too quickly. To address this, try the following:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the solution before cooling.[2]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling promotes oil formation.[2]

  • Use a Seed Crystal: If available, add a small seed crystal of pure this compound to the cooled, saturated solution to induce crystallization.

  • Solvent Selection: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can sometimes encourage crystallization over oiling out.[2]

Q3: The recovery of my purified product is very low. What are the potential causes and how can I improve the yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will cause a significant amount of your product to remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]

  • Premature crystallization: If crystals form during hot filtration, the product will be lost. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Incomplete crystallization: Make sure the solution is cooled for a sufficient amount of time to maximize crystal formation.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: If the hot solution is colored, it may indicate the presence of impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.[3]

Q5: No crystals are forming, even after cooling the solution for an extended period. What should I do?

A5: If crystals do not form, it may be because the solution is not saturated. Try the following troubleshooting steps:

  • Evaporate some of the solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.[3]

  • Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth. Adding a seed crystal of the pure compound can also initiate crystallization.[1]

Data Presentation

Table 1: Solubility of 2-Methoxy-4-nitroaniline in Various Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x10^3)
N-Methylpyrrolidone (NMP)278.15153.2
323.15432.1
Dimethyl Sulfoxide (DMSO)278.15115.8
323.15356.7
1,4-Dioxane278.1545.6
323.15143.2
Ethyl Acetate278.1532.1
323.15105.4
Acetonitrile278.1525.8
323.1585.3
Ethanol278.1515.4
323.1554.2
Methanol278.1512.1
323.1543.8
n-Propanol278.1510.2
323.1538.1
Isopropanol278.158.9
323.1533.4
n-Butanol278.156.5
323.1525.1
Ethylene Glycol278.157.3
323.1528.9
Water278.150.04
323.150.21

Data adapted from a study on 2-Methoxy-4-nitroaniline and is intended for illustrative purposes to guide solvent selection.[4][5]

Experimental Protocols

The following is a general protocol for the recrystallization of crude this compound. The optimal solvent and volumes should be determined through small-scale trials first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Gently heat the mixture on a hot plate while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the compound is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the impurities. This step should be done quickly to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize the formation of crystals.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a suitable temperature.

Mandatory Visualization

The following diagram illustrates a troubleshooting workflow for the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool colored_product Issue: Colored Product dissolve->colored_product crystals_form Crystals Form? cool->crystals_form oiling_out Issue: Oiling Out cool->oiling_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals Issue: No Crystals crystals_form->no_crystals No end Pure Product collect->end low_yield Issue: Low Yield collect->low_yield troubleshoot_oil 1. Add more hot solvent 2. Cool slowly 3. Use seed crystal oiling_out->troubleshoot_oil troubleshoot_oil->dissolve troubleshoot_no_crystals 1. Evaporate solvent 2. Scratch flask 3. Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_low_yield 1. Use minimum hot solvent 2. Ensure complete cooling low_yield->troubleshoot_low_yield troubleshoot_color Add Activated Charcoal & Hot Filter colored_product->troubleshoot_color troubleshoot_color->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

identifying byproducts in the synthesis of 3-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and effective method for the synthesis of this compound involves a three-step process starting from 3-methoxyaniline. This approach is designed to control the regioselectivity of the nitration reaction and minimize the formation of unwanted isomers. The three key steps are:

  • Acetylation: The amino group of 3-methoxyaniline is protected by reacting it with acetic anhydride to form N-acetyl-3-methoxyaniline. This is a crucial step to control the directing effect of the amino group in the subsequent nitration.

  • Nitration: The protected intermediate, N-acetyl-3-methoxyaniline, is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The acetyl group directs the incoming nitro group primarily to the ortho and para positions.

  • Hydrolysis: The acetyl protecting group is removed from the desired nitro-intermediate by acid or base-catalyzed hydrolysis to yield the final product, this compound.

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: The primary byproducts in this synthesis are positional isomers of this compound. These isomers arise from the nitration of N-acetyl-3-methoxyaniline at other positions on the aromatic ring. The main isomeric byproducts to anticipate are:

  • 3-Methoxy-4-nitroaniline

  • 3-Methoxy-6-nitroaniline

In some cases, if the reaction conditions are not carefully controlled (e.g., excessive temperature or nitrating agent), dinitrated byproducts may also be formed.

Q3: How can I minimize the formation of these isomeric byproducts?

A3: Minimizing byproduct formation is critical for achieving a high yield and purity of the desired product. Here are key strategies:

  • Use of a Protecting Group: The acetylation of the amino group is the most important step in controlling regioselectivity. The bulkier acetylamino group, compared to the amino group, sterically hinders nitration at the 6-position and electronically directs nitration to the 2- and 4-positions.

  • Strict Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature, typically between 0 and 5 °C, is crucial to prevent over-nitration and reduce the formation of unwanted side products.

  • Slow Addition of Nitrating Agent: The mixture of nitric acid and sulfuric acid should be added slowly to the solution of N-acetyl-3-methoxyaniline to maintain a controlled reaction rate and temperature.

Q4: What are the recommended methods for purifying the crude this compound?

A4: The purification of this compound from its isomers can be challenging due to their similar physical properties. The most effective purification techniques are:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired 2-nitro isomer from the 4-nitro and 6-nitro isomers. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically employed.

  • Recrystallization: While less effective for separating isomers with very similar polarities, recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) can be used to improve the purity of the product, especially if one isomer is present in a much larger quantity.

Q5: Which analytical techniques are suitable for identifying and quantifying the product and byproducts?

A5: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the different isomers of methoxy-nitroaniline. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and getting a qualitative assessment of the product mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying the isomeric byproducts. The substitution pattern on the aromatic ring gives rise to distinct chemical shifts and coupling patterns for each isomer.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired this compound - Incomplete acetylation of the starting material.- Inefficient nitration reaction.- Loss of product during workup or purification.- Ensure the acetylation reaction goes to completion by checking with TLC before proceeding.- Verify the concentration and quality of the nitric and sulfuric acids.- Optimize the nitration reaction time and temperature.- Be careful during extraction and purification steps to minimize losses.
High proportion of 3-Methoxy-4-nitroaniline and/or 3-Methoxy-6-nitroaniline isomers - Ineffective directing group control.- Reaction temperature during nitration was too high.- Confirm the successful formation of N-acetyl-3-methoxyaniline before nitration.- Maintain a strict temperature control (0-5 °C) during the addition of the nitrating mixture.- Ensure slow and controlled addition of the nitrating agent.
Formation of dark, tarry substances - Oxidation of the aniline derivative.- Over-nitration due to excessive temperature or concentration of nitrating agent.- Maintain a low reaction temperature throughout the nitration step.- Use the correct stoichiometry of the nitrating agents.- Ensure the starting material is of high purity.
Product is difficult to purify from byproducts - Similar polarities of the isomeric products.- Optimize the mobile phase for column chromatography to achieve better separation.- Consider using a different type of chromatography, such as preparative HPLC, for high-purity requirements.- Attempt fractional crystallization with different solvent systems.
Incomplete hydrolysis of the acetyl group - Insufficient reaction time or temperature for hydrolysis.- Inadequate concentration of acid or base catalyst.- Increase the reaction time or temperature for the hydrolysis step.- Use a higher concentration of the acid or base catalyst.- Monitor the reaction by TLC until the starting nitro-acetanilide is fully consumed.

Data Presentation

Table 1: Hypothetical Product Distribution in the Nitration of N-acetyl-3-methoxyaniline

This data is illustrative and based on the expected directing effects of the functional groups. Actual results may vary depending on the specific reaction conditions.

CompoundStructureExpected Yield (%)
N-acetyl-3-methoxy-2-nitroaniline 60-70
N-acetyl-3-methoxy-4-nitroaniline20-30
N-acetyl-3-methoxy-6-nitroaniline5-10
Dinitrated products-< 5

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-3-methoxyaniline (Acetylation)
  • In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-acetyl-3-methoxyaniline.

Protocol 2: Synthesis of N-acetyl-3-methoxy-2-nitroaniline (Nitration)
  • In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve N-acetyl-3-methoxyaniline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of N-acetyl-3-methoxyaniline, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the crude product.

Protocol 3: Synthesis of this compound (Hydrolysis)
  • In a round-bottom flask, suspend the crude N-acetyl-3-methoxy-2-nitroaniline mixture in a solution of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 1-2 hours, or until the solid dissolves and TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

  • Collect the crude this compound by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis cluster_purification Step 4: Purification start 3-Methoxyaniline step1 React with Acetic Anhydride start->step1 product1 N-acetyl-3-methoxyaniline step1->product1 step2 Nitration with HNO3/H2SO4 at 0-5°C product1->step2 product2 Crude Mixture of Nitro-isomers step2->product2 step3 Acid Hydrolysis (HCl) product2->step3 product3 Crude this compound and Isomers step3->product3 step4 Column Chromatography product3->step4 final_product Pure this compound step4->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_byproducts start High percentage of isomeric byproducts detected q1 Was the amino group protected by acetylation before nitration? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Protect the amino group with acetic anhydride before nitration to control regioselectivity. ans1_no->sol1 q2 Was the nitration temperature maintained at 0-5°C? ans1_yes->q2 end_node If issues persist, consider purification by preparative HPLC. sol1->end_node ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Strictly control the temperature during the addition of the nitrating mixture. ans2_no->sol2 q3 Was the nitrating agent added slowly? ans2_yes->q3 sol2->end_node ans3_no No q3->ans3_no q3->end_node Yes sol3 Add the nitrating mixture dropwise to the reaction to ensure a controlled reaction rate. ans3_no->sol3 sol3->end_node

Caption: Troubleshooting decision tree for high byproduct formation.

Technical Support Center: Temperature Control for Nitration of 3-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Nitration of 3-Methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing temperature during this critical electrophilic aromatic substitution reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of 3-methoxyaniline, with a focus on temperature-related causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Rate of nitrating agent addition is too fast.2. Inadequate cooling capacity of the reaction setup.3. Initial temperature of the reaction mixture is too high.4. High concentration of reactants.1. Immediately cease the addition of the nitrating agent.2. Enhance the cooling bath's efficiency (e.g., add more ice, switch to an ice-salt bath or a cryo-cooler).3. Add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.4. For future experiments, reduce the addition rate, use a more dilute solution, or employ a more efficient cooling system.
Low Yield of Desired Nitro Isomer(s) 1. Side Reactions: Elevated temperatures can lead to the formation of oxidative byproducts, often appearing as tar-like substances.[1] 2. Over-nitration: Higher temperatures can promote the formation of dinitro- or polynitrated products.3. Poor Regioselectivity: Temperature fluctuations can negatively impact the desired isomer distribution.1. Maintain a consistently low reaction temperature, ideally between 0-5 °C, using an ice-salt bath or a cryo-cooler.2. Protect the amino group by acetylation before nitration to moderate the reaction's reactivity and prevent oxidation.[1]3. For advanced control, consider using a continuous flow reactor to improve heat transfer and temperature management.
Formation of Dark Brown or Black Tarry Byproducts 1. Oxidation of the amino group by the nitrating agent.2. Decomposition of the starting material or nitrating agent at elevated temperatures.1. Immediately lower the reaction temperature.2. Ensure the rate of addition of the nitrating agent is slow and controlled.3. Acetylate the 3-methoxyaniline prior to nitration to protect the amino group from oxidation.
Unexpected Isomer Ratio 1. Protonation of the Amino Group: In strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. This can lead to an increased proportion of the meta-nitro product.2. Temperature Effects: Higher temperatures can alter the kinetic vs. thermodynamic product distribution, affecting regioselectivity.1. Protecting the amino group as an acetamide before nitration will preserve the ortho, para-directing effect.2. Maintain a stable and low temperature throughout the reaction to favor the desired isomer.
Reaction Fails to Initiate or Proceeds Very Slowly 1. Reaction temperature is too low, significantly slowing the reaction rate.2. Insufficiently strong nitrating agent.1. Cautiously and incrementally increase the temperature in small steps while closely monitoring for any exothermic response.2. Ensure the nitrating mixture is freshly prepared and of the correct concentration.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical during the nitration of 3-methoxyaniline?

A1: The nitration of 3-methoxyaniline is a highly exothermic reaction, meaning it releases a significant amount of heat. Without stringent temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous "runaway reaction." Furthermore, elevated temperatures can lead to undesirable side reactions such as oxidation of the aniline ring, over-nitration to form dinitro compounds, and a decrease in the yield and regioselectivity of the desired product.[1]

Q2: What is the ideal temperature range for the nitration of 3-methoxyaniline?

A2: The ideal temperature range for the nitration of activated anilines like 3-methoxyaniline is typically kept very low, often between 0 °C and 5 °C . This is best achieved using an ice-salt bath or a cryo-cooler. Maintaining this low temperature is crucial for controlling the reaction rate and minimizing the formation of byproducts.

Q3: How does the methoxy group in the meta position affect the nitration reaction and temperature control?

A3: The methoxy group (-OCH₃) is an activating, ortho, para-directing group. The amino group (-NH₂) is also a strongly activating, ortho, para-directing group. In 3-methoxyaniline, their directing effects are synergistic, strongly activating the 2, 4, and 6 positions for electrophilic substitution. This high degree of activation makes the molecule very reactive towards nitration, increasing the propensity for rapid, exothermic reactions and the formation of multiple products. Therefore, even more stringent temperature control at the lower end of the recommended range is critical to manage this high reactivity.

Q4: Should I protect the amino group of 3-methoxyaniline before nitration?

A4: Yes, protecting the amino group by converting it to an acetamide (N-acetyl-3-methoxyaniline) is highly recommended. The acetamido group is still an ortho, para-director but is less activating than the free amino group. This moderation of reactivity makes the nitration reaction easier to control, reduces the risk of oxidation and tar formation, and often leads to a cleaner product profile with higher yields of the desired nitro isomers.[1] The acetyl group can be easily removed by acid or base hydrolysis after the nitration step.

Q5: My reaction mixture turned a dark color. What does this indicate and what should I do?

A5: A dark brown or black coloration is a common sign of oxidation of the aniline ring by the nitrating agent, which leads to the formation of tarry byproducts. This is often a result of the reaction temperature being too high or the nitrating agent being added too quickly. If this occurs, it is crucial to immediately lower the temperature of the reaction mixture. For future attempts, ensure a lower starting temperature, a slower addition rate of the nitrating agent, and consider protecting the amino group.

Data Presentation

The following table provides illustrative data on how temperature can affect the product distribution in the nitration of a related compound, p-anisaldehyde. While not specific to 3-methoxyaniline, it demonstrates the general trend of increased side product formation at higher temperatures.

Reaction Temperature Major Product Key Byproducts Observed General Trend
-15 to -8 °C 4-methoxy-3-nitrobenzaldehydeNone detectedHigh selectivity for the desired mononitrated product.[2]
25 to 40 °C 4-methoxy-3-nitrobenzaldehyde2-nitroanisole, 4-methoxy-3,5-dinitrobenzaldehyde, 2,4-dinitroanisoleDecreased selectivity with the formation of dinitrated and other side products.[2]

Note: This data is for p-anisaldehyde and serves as an example of temperature effects. The specific product distribution for 3-methoxyaniline may vary.

Experimental Protocols

Adapted Protocol for the Nitration of N-acetyl-3-methoxyaniline

This protocol is adapted from a procedure for the nitration of p-anisidine and should be optimized for your specific experimental setup.[3]

Step 1: Acetylation of 3-Methoxyaniline

  • In a flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

  • Pour the reaction mixture into ice water to precipitate the N-acetyl-3-methoxyaniline.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Nitration of N-acetyl-3-methoxyaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the dried N-acetyl-3-methoxyaniline in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise from the dropping funnel to the solution of N-acetyl-3-methoxyaniline. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The nitrated product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 3: Hydrolysis of the Acetyl Group (Deprotection)

  • The collected nitro-N-acetyl-3-methoxyaniline can be hydrolyzed back to the nitro-3-methoxyaniline by refluxing with aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH).

  • Monitor the reaction by TLC to determine completion.

  • After hydrolysis, cool the mixture and neutralize to precipitate the final product.

  • Collect the product by filtration, wash with water, and purify by recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation start Start acetylate Acetylate 3-Methoxyaniline start->acetylate dissolve Dissolve Acetylated Compound in H₂SO₄ acetylate->dissolve prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄/HNO₃) add_nitrating_mix Slowly Add Nitrating Mixture prep_nitrating_mix->add_nitrating_mix cool Cool to 0-5 °C dissolve->cool cool->add_nitrating_mix monitor_temp Monitor Temperature (< 5 °C) add_nitrating_mix->monitor_temp monitor_temp->add_nitrating_mix Continue Addition stir Stir for 30-60 min at 0-5 °C monitor_temp->stir Addition Complete quench Quench on Ice stir->quench filter_wash Filter and Wash Product quench->filter_wash deprotect Hydrolyze Acetyl Group filter_wash->deprotect isolate Isolate Final Product deprotect->isolate end End isolate->end

Caption: Experimental workflow for the nitration of 3-methoxyaniline via an acetyl-protected intermediate.

troubleshooting_logic start Problem Encountered During Nitration temp_spike Rapid Temperature Increase? start->temp_spike low_yield Low Yield or Dark Color? start->low_yield wrong_isomer Incorrect Isomer Ratio? start->wrong_isomer temp_spike->low_yield No stop_addition Stop Addition of Nitrating Agent Increase Cooling temp_spike->stop_addition Yes low_yield->wrong_isomer No check_temp_rate Check Temperature Control Slow Down Addition Rate low_yield->check_temp_rate Yes protect_amine Protect Amino Group (Acetylation) wrong_isomer->protect_amine Yes check_temp_rate->protect_amine

Caption: Troubleshooting logic for common issues in the nitration of 3-methoxyaniline.

References

Technical Support Center: 3-Methoxy-2-nitroaniline Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-2-nitroaniline. The information provided is intended to help anticipate and resolve common stability issues and degradation challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the stability and degradation of this compound.

Question: My solid this compound has changed color (e.g., darkened, turned reddish-brown). What could be the cause and how should I proceed?

Answer: Discoloration of solid this compound is a common indicator of degradation. The primary causes are typically exposure to light, heat, or atmospheric oxygen.

  • Potential Causes:

    • Photodegradation: Exposure to UV or visible light can induce chemical changes.

    • Thermal Degradation: Elevated temperatures can accelerate decomposition. Nitroanilines, in general, can be thermolabile.

    • Oxidation: Reaction with atmospheric oxygen can lead to the formation of colored impurities.

  • Recommended Actions:

    • Assess Purity: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the material and identify any degradation products.

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place (ideally refrigerated at 2-8°C).

    • Purification: If the purity is compromised, consider purification by recrystallization or column chromatography. However, be aware that thermal stress during purification could cause further degradation.

Question: I am observing unexpected peaks in the chromatogram of my this compound sample during HPLC analysis. How can I determine if these are degradation products?

Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation or the presence of impurities from synthesis. To confirm if these are degradation products, a forced degradation study is recommended.

  • Forced Degradation Study: Intentionally subject your this compound sample to various stress conditions to generate potential degradation products. This will help in identifying the peaks that arise from degradation versus other impurities.

  • Recommended Stress Conditions:

    • Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat a solution with a dilute base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.

    • Oxidation: Expose a solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Photodegradation: Expose a solution to UV and visible light.

    • Thermal Degradation: Heat the solid compound at an elevated temperature.

By comparing the chromatograms of the stressed samples with your original sample, you can identify the peaks corresponding to degradation products.

Question: My experimental results are inconsistent when using this compound. Could this be related to its stability in solution?

Answer: Yes, the stability of this compound in solution can significantly impact experimental reproducibility. The solvent, pH, and exposure to light and temperature can all influence its degradation rate.

  • Factors Affecting Solution Stability:

    • Solvent: The choice of solvent can affect stability. Protic solvents may facilitate hydrolysis, especially at non-neutral pH.

    • pH: The compound may be susceptible to acid or base-catalyzed hydrolysis.

    • Light and Temperature: As with the solid state, exposure to light and elevated temperatures will accelerate degradation in solution.

  • Recommendations:

    • Prepare solutions fresh whenever possible.

    • If solutions must be stored, keep them in amber vials at low temperatures.

    • Buffer solutions to a neutral pH if compatible with your experimental design.

    • Conduct a preliminary stability study in your chosen solvent system to understand the degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] For optimal long-term stability, store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere such as argon or nitrogen, and at a refrigerated temperature (2-8°C).[1]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related nitroaniline and methoxy aniline compounds, the following pathways are plausible:

  • Hydrolysis: The methoxy group could potentially undergo hydrolysis under strong acidic or basic conditions, leading to the formation of a hydroxyl group.

  • Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of nitroso, azoxy, or further oxidized species.[2]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

  • Photodegradation: Aromatic nitro compounds can undergo complex photochemical reactions, including rearrangement and condensation products.

  • Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo decomposition, which may be initiated by the cleavage of the C-NO₂ bond.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study involves subjecting the compound to stress conditions to accelerate its degradation.[3][4][5] This helps in identifying potential degradation products and developing a stability-indicating analytical method. A general protocol is outlined below.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis. Repeat with 1 N HCl if no significant degradation is observed.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis. Repeat with 1 N NaOH if necessary.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute for HPLC analysis.

    • Thermal Degradation (Solid State): Place a small amount of solid this compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours. At various time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.

    • Photolytic Degradation (Solution): Expose the stock solution in a quartz cuvette to light in a photostability chamber. Analyze the sample at various time points. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Example of a Stability-Indicating HPLC Method

The following is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Conditions

This table summarizes typical conditions for forced degradation studies. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are observed.

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis 0.1 N HCl60°C24 hours
Basic Hydrolysis 0.1 N NaOHRoom Temperature24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal (Solid) -70°C48 hours
Photolytic (Solution) UV/Visible LightAmbient24 hours

Visualizations

G Potential Degradation Pathways of this compound parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photodegradation Photodegradation (UV/Vis Light) parent->photodegradation thermal Thermal Stress parent->thermal prod1 Hydroxylated Product hydrolysis->prod1 prod2 Nitroso/Azoxy Products oxidation->prod2 prod3 Rearrangement/Condensation Products photodegradation->prod3 prod4 Decomposition Products thermal->prod4

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolytic prep->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identify Identify & Characterize Degradation Products hplc->identify

Caption: Workflow for a forced degradation study.

G Troubleshooting Decision Tree for Stability Issues start Stability Issue Observed? issue_type What is the issue? start->issue_type Yes color_change Solid Discoloration issue_type->color_change Discoloration extra_peaks Extra Peaks in Chromatogram issue_type->extra_peaks Unexpected Peaks inconsistent_results Inconsistent Results issue_type->inconsistent_results Inconsistency action1 Check Storage Conditions (Cool, Dark, Inert Atm.) color_change->action1 action2 Perform Forced Degradation Study extra_peaks->action2 action3 Assess Solution Stability (Solvent, pH, Temp.) inconsistent_results->action3 action4 Analyze Purity (HPLC) action1->action4 action6 Prepare Fresh Solutions action3->action6 action5 Purify if Necessary action4->action5 Purity Low

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Troubleshooting Poor Yield in 3-Methoxy-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor yields in the synthesis of 3-Methoxy-2-nitroaniline. The information is presented in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound is very low. What are the most likely causes?

A low overall yield in the synthesis of this compound, which typically proceeds via the acetylation of 3-methoxyaniline, followed by nitration and subsequent hydrolysis, can be attributed to several factors. The most common issues include incomplete reactions at each step, formation of undesired isomers during nitration, and product loss during workup and purification. Direct nitration of 3-methoxyaniline is generally avoided as the amino group is prone to oxidation and protonation in the acidic nitrating mixture, leading to the formation of a meta-directing anilinium ion and a complex mixture of products.

Q2: How can I improve the yield of the initial acetylation step?

A low yield of 3-methoxyacetanilide from 3-methoxyaniline is often due to incomplete reaction or hydrolysis of the product during workup. To optimize this step:

  • Ensure complete reaction: Use a slight excess of acetic anhydride. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Prevent hydrolysis: During workup, ensure the reaction mixture is quenched in ice-cold water to precipitate the product quickly. Avoid excessively acidic or basic conditions during the initial workup, which could hydrolyze the acetanilide.

Q3: The nitration of 3-methoxyacetanilide gives a mixture of products, leading to a poor yield of the desired 2-nitro isomer. How can I control the regioselectivity?

The nitration of 3-methoxyacetanilide is a critical step where yield is often lost due to the formation of multiple isomers. Both the methoxy (-OCH₃) and the acetamido (-NHCOCH₃) groups are ortho-, para-directing. This leads to the formation of 2-nitro, 4-nitro, and 6-nitro isomers.

Controlling the regioselectivity is challenging. However, you can influence the isomer distribution and minimize side reactions by carefully controlling the reaction conditions:

  • Temperature: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to reduce the rate of reaction and minimize the formation of byproducts.

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can influence the reactivity of the nitrating species.

  • Solvent: Acetic acid or sulfuric acid are common solvents. The choice of solvent can affect the solubility of the starting material and the reaction intermediates, which can in turn influence the product distribution.

Q4: I have a mixture of nitro isomers. How can I effectively separate the desired this compound?

Separating the isomers of methoxy-nitroaniline is crucial for obtaining a pure product and is often a step where significant yield loss occurs. A combination of techniques may be necessary:

  • Fractional Crystallization: This technique exploits the different solubilities of the isomers in a particular solvent. Experiment with different solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a system where the desired 2-nitro isomer has significantly lower solubility than the other isomers at a given temperature.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating isomers. A solvent system of hexane and ethyl acetate is a good starting point. The polarity of the solvent system can be gradually increased to elute the different isomers. Monitor the separation using TLC to identify the fractions containing the desired product.

Q5: The final hydrolysis of the nitro-acetanilide to the nitro-aniline is incomplete. What can I do to drive the reaction to completion?

Incomplete hydrolysis of the acetamido group is a common issue. To ensure complete deprotection:

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Acid Concentration: The concentration of the acid (e.g., sulfuric acid or hydrochloric acid) used for hydrolysis is critical. If the reaction is sluggish, a higher concentration or a stronger acid might be necessary. However, be cautious as harsh conditions can lead to degradation of the product.

  • Workup: After hydrolysis, the reaction mixture needs to be carefully neutralized to precipitate the free amine. Add the base slowly while cooling the mixture to avoid side reactions.

Experimental Protocols

A general multi-step synthesis for this compound is outlined below. Note that specific quantities and reaction times may need to be optimized based on your experimental setup and observations.

Step 1: Acetylation of 3-Methoxyaniline

  • In a round-bottom flask, dissolve 3-methoxyaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the 3-methoxyacetanilide.

  • Filter the solid, wash with cold water, and dry.

Step 2: Nitration of 3-Methoxyacetanilide

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Dissolve the 3-methoxyacetanilide from Step 1 in concentrated sulfuric acid and cool to 0 °C.

  • Slowly add the cold nitrating mixture to the 3-methoxyacetanilide solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the mixture of nitro-isomers.

  • Filter the solid, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of the Nitro-acetanilide Mixture

  • To the mixture of nitro-isomers from Step 2, add a solution of aqueous sulfuric acid (e.g., 70%).

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the nitro-aniline isomers.

  • Filter the solid, wash with water, and dry.

Step 4: Purification of this compound

  • The crude mixture of isomers can be purified by fractional crystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a hexane/ethyl acetate solvent system.

Data Presentation

The following table summarizes hypothetical yield data at each step of the synthesis, highlighting potential areas for yield loss.

StepReactionStarting Material (g)ProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Potential Reasons for Low Yield
1Acetylation10.0 (3-methoxyaniline)3-methoxyacetanilide13.412.190Incomplete reaction, product loss during workup.
2Nitration12.0 (3-methoxyacetanilide)Mixture of nitro-isomers15.413.588Formation of undesired isomers, side reactions.
3Hydrolysis13.0 (nitro-acetanilide mix)Mixture of nitro-anilines10.89.285Incomplete hydrolysis, product degradation.
4Purification9.0 (nitro-aniline mix)This compound-3.640 (of the mix)Inefficient separation of isomers.

Visualizations

Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the synthetic pathway for this compound and a troubleshooting workflow for addressing poor yield.

Reaction_Pathway cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis cluster_purification Step 4: Purification A 3-Methoxyaniline B 3-Methoxyacetanilide A->B Acetic Anhydride C Mixture of Nitro-Isomers (2-nitro, 4-nitro, 6-nitro) B->C HNO3 / H2SO4 D Mixture of Nitroanilines C->D H2SO4 / H2O E This compound D->E Chromatography / Crystallization F Other Isomers D->F

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Poor Overall Yield Check_Step1 Check Yield of Step 1 (Acetylation) Start->Check_Step1 Step1_Low Low Yield Check_Step1->Step1_Low Optimize_Step1 Optimize Acetylation: - Check reagent purity - Increase reaction time - Modify workup Step1_Low->Optimize_Step1 Yes Check_Step2 Check Isomer Ratio (Nitration) Step1_Low->Check_Step2 No Optimize_Step1->Check_Step2 Step2_Bad_Ratio High Proportion of Undesired Isomers Check_Step2->Step2_Bad_Ratio Optimize_Step2 Optimize Nitration: - Control temperature strictly (0-5°C) - Adjust nitrating agent ratio Step2_Bad_Ratio->Optimize_Step2 Yes Check_Step3 Check Completion of Step 3 (Hydrolysis) Step2_Bad_Ratio->Check_Step3 No Optimize_Step2->Check_Step3 Step3_Incomplete Incomplete Hydrolysis Check_Step3->Step3_Incomplete Optimize_Step3 Optimize Hydrolysis: - Increase reaction time/temp - Use stronger acid Step3_Incomplete->Optimize_Step3 Yes Check_Step4 Assess Purification Efficiency Step3_Incomplete->Check_Step4 No Optimize_Step3->Check_Step4 Step4_Loss Significant Loss During Purification Check_Step4->Step4_Loss Optimize_Step4 Optimize Purification: - Develop better chromatography system - Test different crystallization solvents Step4_Loss->Optimize_Step4 Yes End Improved Yield Step4_Loss->End No Optimize_Step4->End

methods to avoid the formation of isomers during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isomer Formation in Synthesis

Welcome to the Technical Support Center for Isomer Control. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the formation of isomers during chemical synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: How can I control which constitutional (regio-) isomer is formed in my reaction?

Controlling regioselectivity—the preference for bond-making or breaking at one position over another—is crucial for avoiding the formation of constitutional isomers. The outcome is often determined by a combination of electronic effects, steric hindrance, and reaction conditions.

Key Strategies:

  • Protecting Groups: Temporarily blocking a reactive functional group prevents it from participating in a reaction, thereby directing subsequent transformations to other sites in the molecule.[1][2][3] This is a cornerstone of multi-step organic synthesis.[2] The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its selective removal afterward.[1]

  • Directing Groups: Certain functional groups can electronically or sterically direct an incoming reagent to a specific position. For example, in electrophilic aromatic substitution, an electron-donating group will direct incoming electrophiles to the ortho and para positions, while an electron-withdrawing group directs to the meta position.

  • Kinetic vs. Thermodynamic Control: The distribution of regioisomers can be heavily influenced by reaction conditions.[4][5][6][7]

    • Kinetic Control favors the product that is formed fastest (i.e., has the lowest activation energy).[4][5] These conditions typically involve low temperatures and short reaction times.[4][6]

    • Thermodynamic Control favors the most stable product.[4][5] This is achieved under conditions that allow the reaction to reach equilibrium, such as higher temperatures and longer reaction times.[4][6]

G cluster_0 Reaction Conditions cluster_1 Control Pathway cluster_2 Product Outcome LowTemp Low Temperature Short Reaction Time Kinetic Kinetic Control LowTemp->Kinetic Favors HighTemp High Temperature Long Reaction Time Thermodynamic Thermodynamic Control HighTemp->Thermodynamic Favors FastestProduct Fastest-Formed Product (Less Stable Isomer) Kinetic->FastestProduct Leads to StableProduct Most Stable Product (More Stable Isomer) Thermodynamic->StableProduct Leads to

FAQ 2: My synthesis is producing a racemic (1:1) mixture of enantiomers. What are the primary strategies to achieve enantioselectivity?

The formation of a single enantiomer from an achiral or racemic starting material is known as asymmetric or enantioselective synthesis.[8] Since enantiomers have identical physical properties and energies, their selective synthesis requires the introduction of a chiral influence into the reaction.[8]

Primary Strategies for Enantioselective Synthesis:

  • Chiral Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product.[9][10][11] The catalyst creates a chiral environment that lowers the activation energy for the formation of one enantiomer over the other.[8]

    • Examples: Transition metal complexes with chiral ligands (e.g., BINAP, Salen) are widely used.[8] The Sharpless Asymmetric Epoxidation, which uses a titanium-tartrate complex, is a classic example.[9][12][13]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate.[14][15][16] Its stereogenic center directs a subsequent reaction to occur on a specific face of the substrate, leading to a diastereomerically enriched product.[14] After the reaction, the auxiliary is cleaved and can often be recovered.[14][16]

    • Examples: Evans oxazolidinones are highly effective auxiliaries used for stereocontrolled alkylations and aldol reactions.[17][18]

  • Chiral Reagents: In this approach, a stoichiometric amount of a chiral reagent is used to effect the transformation. The chirality is transferred from the reagent to the product.

  • Biocatalysis: Enzymes are highly efficient and selective natural catalysts. They can be used to perform a wide range of enantioselective transformations under mild conditions.[19]

  • Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products (like amino acids or sugars) as starting materials.[8][15][20]

G Start Prochiral Substrate Attach 1. Attach Chiral Auxiliary (Aux) Start->Attach Diastereomer Substrate-Aux Adduct Attach->Diastereomer React 2. Diastereoselective Reaction Diastereomer->React ProductAux Product-Aux* Adduct (Single Diastereomer) React->ProductAux Cleave 3. Cleave Auxiliary ProductAux->Cleave FinalProduct Enantiopure Product Cleave->FinalProduct Yields Recover Recovered Aux* Cleave->Recover Allows for

FAQ 3: How can I improve diastereoselectivity when creating a new stereocenter in a molecule that already has one?

When a molecule already contains a stereocenter, its diastereotopic faces are chemically distinct. A reaction can preferentially occur on one face, leading to an excess of one diastereomer. This is known as substrate control. The outcome can often be predicted and influenced.

Key Models and Strategies:

  • Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter.[21][22] It posits a transition state conformation that minimizes steric strain by placing the largest substituent on the existing stereocenter perpendicular to the carbonyl group, forcing the nucleophile to attack from the least hindered face.[21]

  • Cram Chelation Control: If the substituent alpha to the carbonyl contains a Lewis basic atom (e.g., oxygen in an OR group), a chelating metal (from a reagent like a Grignard or organolithium) can coordinate to both the carbonyl oxygen and the heteroatom.[23] This locks the conformation, often leading to a product with stereochemistry opposite to that predicted by the Felkin-Anh model.[23] The choice of protecting group on the heteroatom is critical; bulky, non-chelating groups favor Felkin-Anh addition, while smaller, chelating groups favor the chelation-controlled product.[23]

  • Reagent Control: The choice of reagent can dramatically influence the diastereomeric ratio. Bulky reagents will be more sensitive to the steric environment around the reactive center, enhancing selectivity.

G cluster_0 Transition State Conformation cluster_1 Resulting Stereochemistry A Carbonyl Group (C=O) B Adjacent Stereocenter L Largest Group (RL) (Perpendicular to C=O) M Medium Group (RM) S Smallest Group (RS) Nu Nucleophile (Nu-) Product Major Diastereomer Formed

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess (ee) in a Catalytic Asymmetric Reaction
Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition Ensure the catalyst and ligands are pure and handled under appropriate inert conditions if they are air- or moisture-sensitive. Consider increasing catalyst loading, but be mindful of cost.
Incorrect Reaction Temperature Asymmetric reactions are often highly temperature-sensitive.[6] Run a temperature screen (-78 °C, -40 °C, 0 °C, RT) to find the optimal balance between reaction rate and enantioselectivity. Lower temperatures often improve ee.[6]
Solvent Effects The solvent can significantly influence the transition state energy. Screen a variety of solvents with different polarities (e.g., Toluene, THF, CH₂Cl₂, Hexanes).
Substrate Purity Impurities in the starting material can poison the catalyst or interfere with the catalytic cycle. Re-purify the substrate before use.
Water Contamination For many reactions, especially those using Lewis acidic catalysts, trace amounts of water can destroy the catalyst or alter its chiral environment.[13] Ensure all glassware is flame-dried and solvents are anhydrous.
Guide 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Potential Cause Troubleshooting Steps
Ambiguous Directing Effects If the ring has multiple substituents with competing directing effects, one may not be dominant enough. Consider changing one of the groups to be more strongly activating or deactivating.
Steric Hindrance A bulky directing group may prevent reaction at the electronically favored ortho position. This can be used to your advantage to favor the para product.
Reaction is under Thermodynamic Control Some reactions, like sulfonations, are reversible. At high temperatures, the product may isomerize to the more thermodynamically stable isomer. Run the reaction at a lower temperature to favor the kinetically formed product.
Unwanted Reactive Site If an undesired but reactive position is interfering, temporarily install a blocking group (e.g., a sulfonic acid group) at that site, perform the desired reaction, and then remove the blocking group.

Key Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

The Sharpless epoxidation is a highly reliable and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[12][24] The choice of tartrate ester dictates the facial selectivity of the epoxidation.[25]

Materials:

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl Tartrate (L-(+)-DET) or D-(-)-Diethyl Tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene

  • Allylic alcohol substrate (e.g., Geraniol)

  • Powdered 4Å molecular sieves

  • Anhydrous Dichloromethane (DCM)

  • 10% aqueous NaOH solution

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add powdered 4Å molecular sieves.[25]

  • Add anhydrous DCM and cool the suspension to -20 °C using a suitable cooling bath.[25]

  • To the cooled suspension, add the chiral tartrate ester (e.g., L-(+)-DET) (1.2 eq) via syringe, followed by the dropwise addition of Ti(OiPr)₄ (1.0 eq).[25]

  • Stir the resulting yellow solution for 30 minutes at -20 °C to allow for catalyst formation.

  • Add the allylic alcohol (1.0 eq) to the reaction mixture.

  • Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution (1.5 eq) dropwise, ensuring the internal temperature remains below -15 °C.[25]

  • Stir the reaction at -20 °C and monitor its progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.[25] Warm the biphasic mixture to room temperature and stir for 1 hour.

  • Add a 10% aqueous NaOH solution and stir vigorously for another 30 minutes until the phases become clear.[25]

  • Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by flash column chromatography.

Protocol 2: Acylation and Diastereoselective Alkylation using an Evans Auxiliary

This procedure demonstrates the use of a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary for the diastereoselective synthesis of a carboxylic acid derivative.

Step A: Acylation of the Chiral Auxiliary

  • Dissolve the oxazolidinone auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes to form the lithium salt.

  • In a separate flask, add the desired acyl chloride (e.g., propionyl chloride) (1.1 eq) to anhydrous THF.

  • Transfer the acyl chloride solution to the lithium salt solution via cannula at -78 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Step B: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) from Step A in anhydrous THF and cool to -78 °C.

  • Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the sodium enolate.

  • Add the electrophile (e.g., benzyl bromide) (1.2 eq) and stir at -78 °C. Allow the reaction to slowly warm to 0 °C over several hours.

  • Monitor by TLC. Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product before purification by flash chromatography.

Step C: Hydrolytic Cleavage of the Auxiliary

  • Dissolve the alkylated product (1.0 eq) from Step B in a 4:1 mixture of THF and water, and cool to 0 °C.[26]

  • Add 30% hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH) (2.0 eq).[26]

  • Stir at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).[26]

  • Extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer and extract with an organic solvent to isolate the desired chiral carboxylic acid product.

References

Technical Support Center: Purification of 3-Methoxy-2-nitroaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 3-Methoxy-2-nitroaniline using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, a polar stationary phase is typically employed in a normal-phase chromatography setup. Silica gel (230-400 mesh) is the most common and recommended stationary phase due to its effectiveness in separating compounds with moderate polarity like nitroanilines.

Q2: How do I determine the best mobile phase (eluent) for the separation?

A2: The optimal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to performing column chromatography.[1] The goal is to find a solvent system where the this compound has a retention factor (Rf) value ideally between 0.2 and 0.35. This Rf range ensures good separation from impurities and efficient elution from the column. A common starting point for aromatic amines is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.

Q3: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate, which can also translate to poor separation on a column, can be due to several factors:

  • Sample Overload: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.

  • Acidic Silica Gel: Amines can interact with the acidic sites on silica gel, leading to tailing or streaking. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), can be added to the mobile phase.[2]

  • Compound Instability: While less common, the compound may be degrading on the silica gel. This can be checked by observing if the streak is accompanied by the appearance of new spots over time.

Q4: I am not getting good separation between my product and an impurity. What should I do?

A4: If you are experiencing poor separation, consider the following adjustments:

  • Decrease Mobile Phase Polarity: If the spots are too high on the TLC plate (high Rf values), decrease the proportion of the more polar solvent in your mobile phase. This will increase the retention of all compounds on the silica gel, potentially improving separation.

  • Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, you may need to try a different combination of solvents. For example, substituting ethyl acetate with dichloromethane or adding a small amount of methanol could alter the selectivity of the separation.

  • Use a Finer Mesh Silica Gel: For difficult separations, using a higher mesh silica gel (e.g., >400 mesh) can provide a greater surface area and potentially better resolution, although it will result in a slower flow rate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound does not move off the baseline (Rf ≈ 0) Mobile phase is not polar enough.Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. Consider adding a small percentage of a more polar solvent like methanol.
Compound runs with the solvent front (Rf ≈ 1) Mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.
Poor separation of spots The chosen solvent system does not have the right selectivity for the compounds.Experiment with different solvent systems. For example, if using hexane/ethyl acetate, try dichloromethane/methanol or toluene/ethyl acetate.[3]
Cracks appearing in the silica gel column Improper packing of the column or running the column dry.Ensure the column is packed uniformly as a slurry and never let the solvent level drop below the top of the stationary phase.[1]
Tailing of the desired compound spot Interaction of the amine with acidic silica gel.Add a small amount of triethylamine (0.5-1% v/v) to the eluent to neutralize the acidic sites on the silica gel.[2]
Slow column flow rate Silica gel is packed too tightly or the particle size is too small.Apply gentle positive pressure to the top of the column. Ensure the silica gel mesh size is appropriate for gravity chromatography (typically 70-230 mesh is standard, though 230-400 can be used).

Experimental Protocol: Column Chromatography of this compound

1. Preparation of the Mobile Phase (Eluent):

  • Based on preliminary TLC analysis, prepare a suitable mobile phase. A common starting point for nitroanilines is a mixture of hexane and ethyl acetate.

  • For a typical separation, start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • If tailing is observed on the TLC, add 0.5-1% (v/v) of triethylamine to the eluent.[2]

2. Packing the Column:

  • Select a glass chromatography column of an appropriate size for the amount of sample to be purified.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the silica to settle into a uniform packed bed, gently tapping the column to ensure even packing and remove air bubbles.

  • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent and sample.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, the column should never be allowed to run dry. [1]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting the eluent in fractions (e.g., in test tubes or vials).

  • The progress of the separation can be monitored by TLC analysis of the collected fractions.

5. Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

Workflow for Troubleshooting Column Chromatography

Caption: Workflow for the purification of this compound.

References

challenges in the scale-up of 3-Methoxy-2-nitroaniline production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 3-Methoxy-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound, primarily focusing on the nitration of 3-methoxyaniline (m-anisidine).

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of undesired isomers (e.g., 3-methoxy-4-nitroaniline, 3-methoxy-6-nitroaniline) or dinitro compounds due to poor regioselectivity or over-nitration. 3. Degradation of starting material or product: Oxidation of the aniline by the nitrating agent. 4. Loss during work-up and purification: Product remaining in the aqueous phase or mother liquor.1. Optimize reaction conditions: Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature, but with caution to avoid side reactions. 2. Control nitrating agent addition: Add the nitrating agent slowly and maintain a low reaction temperature (typically 0-5 °C) to improve selectivity. Consider using a milder nitrating agent or protecting the amino group via acetylation prior to nitration. 3. Protect the amino group: Acetylation of 3-methoxyaniline before nitration can prevent oxidation and improve the directing effect towards the desired ortho position. The acetyl group can be subsequently removed by hydrolysis. 4. Optimize extraction and crystallization: Ensure the pH of the aqueous phase is adjusted to maximize product precipitation/extraction. Use an appropriate solvent for extraction and optimize the crystallization conditions (solvent, temperature, cooling rate) to maximize recovery.
Poor Purity of Final Product (Presence of Isomers) 1. Incorrect reaction temperature: Higher temperatures can lead to the formation of multiple isomers. 2. Incorrect directing group effect: Under strongly acidic conditions, the amino group can be protonated to form the anilinium ion, which is a meta-director, leading to the formation of undesired isomers.1. Strict temperature control: Maintain the recommended low temperature throughout the addition of the nitrating agent. 2. Amino group protection: Acetylating the amino group provides a bulky ortho, para-directing group, which can favor the formation of the desired 2-nitro isomer.
Formation of Dark-Colored Byproducts 1. Oxidation of the aniline: The nitrating mixture is a strong oxidizing agent. 2. Over-nitration: Formation of dinitro or trinitro compounds.1. Use of a protecting group: Acetylation of the amino group reduces its susceptibility to oxidation. 2. Stoichiometry control: Use a slight excess of the nitrating agent, but avoid a large excess. 3. Purification: Utilize column chromatography or recrystallization with activated carbon to remove colored impurities.
Runaway Reaction 1. Poor temperature control: The nitration of anilines is a highly exothermic reaction. 2. Rapid addition of nitrating agent: This can lead to a rapid increase in temperature.1. Efficient cooling: Use an ice-salt bath or a cryostat to maintain the desired low temperature. 2. Slow, controlled addition: Add the nitrating agent dropwise with vigorous stirring, monitoring the internal temperature closely. 3. Scale-up considerations: For larger scale reactions, consider using a continuous flow reactor for superior heat and mass transfer, which significantly reduces the risk of thermal runaway.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and industrially viable route is the direct nitration of 3-methoxyaniline (m-anisidine) using a mixed acid of concentrated nitric acid and sulfuric acid at low temperatures. To improve selectivity and minimize side reactions, a common strategy involves the protection of the amino group by acetylation, followed by nitration and subsequent deprotection.

Q2: What are the main challenges in scaling up the production of this compound?

A2: The primary challenges during scale-up include:

  • Heat Management: The nitration reaction is highly exothermic, and maintaining a consistent low temperature in a large batch reactor can be difficult. Poor heat transfer can lead to reduced selectivity and an increased risk of runaway reactions.[1]

  • Mixing: Ensuring efficient mixing of the reactants is crucial for consistent product quality and to avoid localized "hot spots."

  • Regioselectivity: Controlling the position of nitration to favor the 2-position over other positions (4- and 6-) can be challenging.

  • Purification: Separating the desired this compound from its isomers and other impurities on a large scale can be complex and may require multiple recrystallization steps, potentially leading to yield loss.

  • Safety: Handling large quantities of concentrated acids and the toxic nitroaniline product requires stringent safety protocols.[2]

Q3: How can the formation of isomeric impurities be minimized?

A3: Minimizing isomeric impurities can be achieved by:

  • Strict Temperature Control: Maintaining a low and constant temperature (e.g., 0-5 °C) during the nitration reaction is critical.

  • Protecting the Amino Group: Acetylation of the amino group in 3-methoxyaniline to form 3-methoxyacetanilide before nitration can significantly improve the regioselectivity towards the desired ortho-nitro product.

  • Choice of Nitrating Agent: The composition and concentration of the nitrating agent can influence the isomer distribution.

Q4: What are the recommended purification methods for industrial-scale production?

A4: For industrial-scale production, the most common purification method is recrystallization. The choice of solvent is crucial for effective separation of isomers. Isopropanol or ethanol are often suitable solvents. In some cases, a series of recrystallizations may be necessary to achieve the desired purity. For very high purity requirements, column chromatography might be used, but this is generally less economically viable for large-scale production.

Q5: What are the key safety precautions to consider during the production of this compound?

A5: Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care and have appropriate spill kits available.

  • Toxicity: this compound is toxic and can be harmful if inhaled, ingested, or absorbed through the skin. It may cause methemoglobinemia.[2]

  • Exothermic Reaction: Be prepared for a highly exothermic reaction during nitration. Ensure adequate cooling and controlled addition of reagents.

Experimental Protocols

Note: The following protocols are representative examples and may require optimization based on specific laboratory or plant conditions.

Protocol 1: Synthesis of this compound via Nitration of 3-Methoxyaniline (with Amino Group Protection)

This protocol involves a two-step process: acetylation of the amino group followed by nitration and deprotection.

Step 1: Acetylation of 3-Methoxyaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3-methoxyaniline (1 equivalent).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Reaction: Heat the mixture to 50-60°C and maintain for 1-2 hours. Monitor the reaction completion by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-water. The solid 3-methoxyacetanilide will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Nitration of 3-Methoxyacetanilide and Hydrolysis

  • Reaction Setup: To a clean, dry, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the dried 3-methoxyacetanilide (1 equivalent).

  • Acid Addition: Carefully add concentrated sulfuric acid (3-4 equivalents) while cooling the flask in an ice-salt bath to maintain the temperature below 10°C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 3-methoxyacetanilide in sulfuric acid, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is 3-methoxy-2-nitroacetanilide.

  • Hydrolysis: Filter the crude product and transfer it to a flask containing an aqueous solution of sodium hydroxide or hydrochloric acid. Heat the mixture under reflux until the hydrolysis to this compound is complete (monitor by TLC).

  • Isolation and Purification: Cool the reaction mixture. The solid this compound will precipitate. Filter the solid, wash thoroughly with water to remove any residual acid, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Data Presentation

Table 1: Representative Yield and Purity Data for the Synthesis of this compound

Method Starting Material Key Reagents Typical Yield (%) Typical Purity (%) (by HPLC)
Direct Nitration3-MethoxyanilineHNO₃, H₂SO₄50-6590-95
Nitration with Protection3-MethoxyacetanilideHNO₃, H₂SO₄75-85>98

Note: Yields and purities are dependent on reaction conditions and purification efficiency.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyacetanilide 3-Methoxyacetanilide 3-Methoxyaniline->3-Methoxyacetanilide Acetic Anhydride, Acetic Acid Acetic_Anhydride Acetic_Anhydride 3-Methoxy-2-nitroacetanilide 3-Methoxy-2-nitroacetanilide 3-Methoxyacetanilide->3-Methoxy-2-nitroacetanilide HNO3, H2SO4 Nitrating_Mixture Nitrating_Mixture This compound This compound 3-Methoxy-2-nitroacetanilide->this compound Acid or Base Hydrolysis Hydrolysis Hydrolysis Troubleshooting_Low_Yield Start Low Yield of This compound Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction Yes Check_Purity Analyze Purity of Crude Product (Identify Byproducts) Check_Reaction_Completion->Check_Purity No Optimize_Conditions Optimize Reaction Time/ Temperature Incomplete_Reaction->Optimize_Conditions End Yield Improved Optimize_Conditions->End Side_Reactions Significant Side Reactions (Isomers, Oxidation) Check_Purity->Side_Reactions Yes Check_Workup Analyze Aqueous Layer and Mother Liquor Check_Purity->Check_Workup No Control_Nitration Improve Temperature Control/ Protect Amino Group Side_Reactions->Control_Nitration Control_Nitration->End Loss_During_Workup Product Loss During Work-up/Purification Check_Workup->Loss_During_Workup Yes Check_Workup->End No Optimize_Extraction Optimize Extraction pH and Crystallization Conditions Loss_During_Workup->Optimize_Extraction Optimize_Extraction->End

References

Technical Support Center: Purification of 3-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 3-Methoxy-2-nitroaniline. The following sections offer detailed protocols and address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial this compound?

A1: While the exact impurity profile can vary between suppliers, commercial grades of this compound (CAS No. 16554-47-5) typically have a purity of 95-98%.[1][2][3] Potential impurities often stem from the synthesis process, which commonly involves the nitration of a precursor. These can include:

  • Positional Isomers: Isomers such as 4-Methoxy-2-nitroaniline, 6-Methoxy-2-nitroaniline, and other methoxy-nitroaniline isomers may be present. The synthesis of related nitroanilines often results in a mixture of isomers.

  • Starting Materials: Unreacted precursors from the synthesis may remain in the final product.

  • Over-nitrated or Under-nitrated Byproducts: Depending on the reaction conditions, byproducts with more than one nitro group or residual starting material that has not been nitrated might be present.

  • Solvent Residues: Residual solvents from the synthesis and initial purification steps may also be present.

Q2: My purified this compound is still showing impurities by HPLC/TLC. What should I do?

A2: If impurities persist after an initial purification attempt, consider the following troubleshooting steps:

  • Re-evaluate the Solvent System: The initial recrystallization solvent may not be optimal for separating the specific impurities in your batch. Refer to the solvent selection table below and consider performing small-scale test recrystallizations with different solvents or solvent mixtures.

  • Perform a Second Recrystallization: A second recrystallization is often effective in removing remaining trace impurities.

  • Consider Column Chromatography: For stubborn impurities with similar solubility profiles to the desired product, silica gel column chromatography may be necessary. A non-polar to polar solvent gradient (e.g., hexanes:ethyl acetate) is a common starting point for separating nitroaniline compounds.

  • Hot Filtration: If insoluble impurities are observed in the hot solution during recrystallization, a hot filtration step should be performed to remove them before allowing the solution to cool.

Q3: The yield of my recrystallization is very low. How can I improve it?

A3: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. Excess solvent will keep more of your product dissolved at cold temperatures.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4]

  • Insufficient cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time to maximize precipitation of the product.

  • Premature crystallization: If the product crystallizes too quickly during hot filtration, try pre-heating the filtration apparatus (funnel and receiving flask) to prevent this.

Q4: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. To remedy this:

  • Reheat the solution: Reheat the mixture to dissolve the oil.

  • Add more solvent: Add a small amount of additional hot solvent.

  • Cool slowly with agitation: Allow the solution to cool very slowly while stirring continuously. This encourages crystal lattice formation.

  • Scratch the flask: Scratching the inside of the flask with a glass rod at the solution's surface can provide a nucleation site for crystal growth.[5]

  • Use a different solvent: The chosen solvent may not be appropriate. Experiment with alternative solvents.

Data on Recrystallization Solvents

The selection of an appropriate solvent is critical for successful recrystallization. While specific data for this compound is not extensively published, the following table provides guidance based on the properties of similar nitroaniline compounds and general organic chemistry principles. It is recommended to perform small-scale trials to identify the optimal solvent for your specific batch of material.

Solvent SystemExpected Solubility of this compoundSuitability for RecrystallizationNotes
Isopropanol Sparingly soluble at room temp, highly soluble when hot.Excellent Often a good choice for nitroanilines, providing a good balance of solubility. A patent for a related isomer shows high purity can be achieved.[6]
Ethanol/Methanol Sparingly soluble at room temp, highly soluble when hot.Good Methanol has been shown to be a suitable solvent for other nitroanilines.[5] Ethanol is a common choice for recrystallizing similar compounds.[4]
Water Insoluble at room temp, very slightly soluble when hot.Poor (as a single solvent) May be useful as an anti-solvent in a mixed solvent system (e.g., with ethanol or isopropanol).
Toluene Moderately soluble at room temp.Fair to Good May be effective, but care must be taken due to higher boiling point and potential for slower crystallization.
Hexane/Heptane Insoluble.Poor (as a single solvent) Can be used as an anti-solvent to precipitate the product from a more polar solvent.
Ethyl Acetate Highly soluble at room temp.Poor The compound is likely too soluble for effective recrystallization unless used in a mixed system with an anti-solvent like hexane.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of commercial this compound by recrystallization using isopropanol.

Materials:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropanol until the solid completely dissolves. Caution: Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration. To do this, pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely. For higher purity, drying in a vacuum oven at a temperature below the compound's melting point is recommended.

  • Analysis: Assess the purity of the recrystallized product using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or melting point determination.

Visual Guides

The following diagrams illustrate the troubleshooting workflow and the relationship between impurity types and purification methods.

G cluster_troubleshoot Troubleshooting Options start Start: Impure This compound recrystallize Perform Recrystallization (e.g., with Isopropanol) start->recrystallize analyze Analyze Purity (HPLC, TLC, MP) recrystallize->analyze is_pure Is Purity Acceptable? analyze->is_pure end End: Pure Product is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield oiling_out Oiling Out? rerun Re-recrystallize or Change Solvent System troubleshoot->rerun low_yield->oiling_out No fix_yield Use less solvent Cool slowly Ensure sufficient cooling low_yield->fix_yield Yes fix_oiling Reheat & add solvent Cool slowly with stirring Scratch flask oiling_out->fix_oiling Yes oiling_out->rerun No fix_yield->recrystallize fix_oiling->recrystallize rerun->recrystallize chromatography Consider Column Chromatography rerun->chromatography

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_impurities Impurity Type cluster_methods Suggested Removal Method isomers Positional Isomers recrystallization Recrystallization (Optimized Solvent) isomers->recrystallization chromatography Column Chromatography isomers->chromatography If recrystallization fails starting_material Unreacted Starting Material starting_material->recrystallization particulates Insoluble Particulates hot_filtration Hot Filtration particulates->hot_filtration polar_byproducts Highly Polar Byproducts polar_byproducts->recrystallization

Caption: Relationship between impurity type and suggested purification method.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Methoxy-2-nitroaniline and 4-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic amines: 3-Methoxy-2-nitroaniline and 4-Methoxy-2-nitroaniline. The analysis is grounded in the fundamental principles of organic chemistry, focusing on the electronic effects of the methoxy and nitro substituents on the aniline ring. While extensive experimental data is available for 4-Methoxy-2-nitroaniline, a widely used intermediate, similar quantitative data for this compound is less prevalent in the literature. Therefore, this comparison combines established data with predictions based on electronic theory to offer a comprehensive overview for research and development purposes.

Introduction

This compound and 4-Methoxy-2-nitroaniline are substituted anilines, a class of compounds of significant interest in the chemical and pharmaceutical industries. They serve as versatile precursors in the synthesis of a wide range of more complex molecules, including dyes, pigments, and active pharmaceutical ingredients.[1] The reactivity of these molecules, particularly at the amino group, is intricately governed by the electronic interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂).[2] Their relative positions on the benzene ring lead to distinct electronic environments, which in turn dictate their reactivity in key synthetic transformations such as acylation, alkylation, and diazotization.

Physicochemical and Reactivity Comparison

The reactivity of the amino group in substituted anilines is primarily determined by the availability of the nitrogen lone pair. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its nucleophilicity and basicity, thus making the compound more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing basicity and reactivity.[2][3]

In both isomers, the methoxy group acts as an EDG through its +R (resonance) effect and a weak -I (inductive) effect. The nitro group is a strong EWG, exerting both -R and -I effects. The overall reactivity is a consequence of the balance of these effects, which is highly dependent on their positions relative to the amino group.

PropertyThis compound4-Methoxy-2-nitroanilineComparison and Rationale
Molecular Formula C₇H₈N₂O₃[4]C₇H₈N₂O₃[5]Identical
Molecular Weight 168.15 g/mol [4]168.15 g/mol [5]Identical
Predicted Basicity (pKa of conjugate acid) LowerHigherIn 4-methoxy-2-nitroaniline, the +R effect of the para-methoxy group strongly donates electron density to the ring, partially counteracting the withdrawing effect of the ortho-nitro group and making the amino group more basic. In the 3-methoxy isomer, the methoxy group is meta to the amino group, so its electron-donating +R effect does not extend to the amino group; only its -I effect is felt, which, along with the -I and -R effects of the ortho-nitro group, significantly reduces the basicity.
Predicted Reactivity towards Electrophiles LowerHigherThe higher electron density on the amino nitrogen of 4-methoxy-2-nitroaniline makes it a stronger nucleophile and thus more reactive towards electrophiles in reactions like acylation and alkylation.
Predicted Rate of Diazotization SlowerFasterDiazotization involves the electrophilic attack of the nitrosonium ion (NO⁺) on the amino group. The higher nucleophilicity of the amino group in 4-methoxy-2-nitroaniline is expected to lead to a faster reaction rate.[6][7]

Electronic Effects on Reactivity

The differing reactivity of the two isomers can be rationalized by examining their resonance structures.

Caption: Electronic effects of substituents in the two isomers.

Experimental Protocols

A common and important reaction for aromatic amines is diazotization, followed by an azo coupling reaction to form azo dyes. The following is a general protocol.

Protocol: Synthesis of an Azo Dye via Diazotization and Coupling

1. Diazotization of the Aniline Derivative:

  • Materials:

    • Methoxy-nitroaniline isomer (e.g., 4-Methoxy-2-nitroaniline)

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Sodium Nitrite (NaNO₂)

    • Distilled water

    • Ice

  • Procedure:

    • Suspend the methoxy-nitroaniline (1 equivalent) in a mixture of concentrated acid and water in a beaker.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Prepare a solution of sodium nitrite (1 equivalent) in cold distilled water.

    • Add the sodium nitrite solution dropwise to the cold aniline suspension. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

2. Azo Coupling Reaction:

  • Materials:

    • Coupling agent (e.g., β-naphthol, phenol, or another aromatic amine)

    • Sodium Hydroxide (NaOH) solution (if coupling with a phenol)

    • The cold diazonium salt solution from Step 1.

  • Procedure:

    • Dissolve the coupling agent (1 equivalent) in a cold aqueous solution. If the coupling agent is a phenol, dissolve it in a cold aqueous NaOH solution.

    • Cool the solution of the coupling agent to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

    • An intensely colored azo dye should precipitate immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

    • Isolate the solid azo dye by vacuum filtration, wash it with cold water, and dry it.

Expected Differences in Reactivity:

Due to its higher predicted basicity and the greater nucleophilicity of its amino group, 4-Methoxy-2-nitroaniline is expected to undergo diazotization more readily and at a faster rate than This compound . The reaction conditions for the 3-methoxy isomer might require longer reaction times or slightly more forcing conditions to achieve a comparable yield of the diazonium salt.

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling start Methoxy-nitroaniline Isomer step1 Suspend in Acid and Cool to 0-5 °C start->step1 step2 Dropwise Addition of NaNO₂ Solution step1->step2 step3 Stir for 15-30 min at 0-5 °C step2->step3 diazonium_salt Diazonium Salt Solution (Keep Cold) step3->diazonium_salt step5 Slowly Add Diazonium Salt Solution diazonium_salt->step5 Combine coupling_agent Coupling Agent (e.g., β-naphthol) step4 Dissolve in Cold Base and Cool to 0-5 °C coupling_agent->step4 step4->step5 step6 Stir for 30-60 min at 0-5 °C step5->step6 product Azo Dye Precipitate step6->product end end product->end Filter, Wash, and Dry

Caption: General workflow for the synthesis of an azo dye.

Conclusion

References

A Comparative Guide to the Analytical Validation of HPLC Methods for 3-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-2-nitroaniline with an alternative gas chromatography-mass spectrometry (GC-MS) method. The information is intended for researchers, scientists, and professionals in drug development, offering a framework for analytical method validation.

Introduction

This compound is a chemical intermediate with significance in the synthesis of various pharmaceutical compounds. Ensuring the purity and accurate quantification of this compound is critical for the quality and safety of the final active pharmaceutical ingredient (API). HPLC is a widely used technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and accuracy.[1] This guide outlines a proposed, validated HPLC method and compares its performance characteristics with a potential GC-MS alternative, adhering to the validation parameters set forth by the International Council for Harmonisation (ICH) guidelines.[1]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the anticipated performance characteristics of a validated HPLC method versus a GC-MS method for the analysis of this compound. The data is based on typical performance for similar nitroaniline compounds.[1][2][3]

Validation ParameterMethod A: HPLC-UVMethod B: GC-MSAcceptance Criteria (Typical)
Specificity High; able to separate from structurally similar impurities.Very High; provides mass fragmentation patterns for definitive identification.No interference from placebo or impurities at the analyte's retention time.
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range 1 - 150 µg/mL0.5 - 100 µg/mLTo be defined by the application, typically 80-120% of the test concentration.
Accuracy (% Recovery) 98.5 - 101.0%97.0 - 102.0%98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLTo be determined and justified.
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mLTo be determined and justified.
Applicability Broad range of non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds; derivatization may be needed for some polar analytes.[2]

Experimental Protocols

A detailed methodology for the proposed HPLC method is provided below.

Method A: HPLC-UV Protocol

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]

    • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid[4][5]

    • Flow Rate: 1.0 mL/min[1]

    • Detection: UV at 254 nm[1]

    • Injection Volume: 10 µL[1]

    • Column Temperature: 30 °C[1]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 1, 10, 50, 100, 150 µg/mL).

    • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to obtain a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Mandatory Visualizations

Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness validation_report Compile Validation Report robustness->validation_report method_implementation Implement Validated Method for Routine Use validation_report->method_implementation end End method_implementation->end

Caption: Logical workflow for the analytical validation of an HPLC method.

Signaling Pathway of Analytical Method Choice

Analytical_Method_Choice cluster_properties Key Physicochemical Properties analyte Analyte Properties (this compound) polarity Polarity analyte->polarity volatility Volatility & Thermal Stability analyte->volatility chromophore UV-Absorbing Chromophore analyte->chromophore hplc HPLC-UV polarity->hplc Suitable gcms GC-MS polarity->gcms May require derivatization volatility->hplc Good for non-volatile volatility->gcms Requires volatility chromophore->hplc Suitable

Caption: Decision pathway for selecting an analytical method based on analyte properties.

References

performance of dyes derived from 3-Methoxy-2-nitroaniline compared to other nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chromophores is a critical decision. This guide provides a comparative performance overview of azo dyes derived from 3-Methoxy-2-nitroaniline and other commercially significant nitroanilines, including 2-nitroaniline, 4-nitroaniline, and 2-Methoxy-5-nitroaniline. The information is compiled from various studies to assist in the selection of intermediates for dye synthesis.

Azo dyes, characterized by the –N=N– functional group, are a dominant class of synthetic colorants in the textile industry due to their facile synthesis, cost-effectiveness, and the broad spectrum of achievable colors.[1] The performance of these dyes, including their color, fastness, and dyeing efficiency, is intrinsically linked to the chemical structure of the aromatic amine precursor, known as the diazo component. This guide focuses on the influence of the substituent pattern on the aniline ring, specifically comparing dyes derived from this compound with other nitroaniline isomers.

Performance Comparison of Nitroaniline-Derived Dyes

While direct, comprehensive experimental data for dyes derived from this compound is not extensively available in publicly accessible literature, we can infer its potential performance based on structure-property relationships established for other nitroaniline-based dyes. The position of the electron-withdrawing nitro group and the electron-donating methoxy group significantly influences the electronic properties of the resulting dye molecule and, consequently, its performance characteristics.

PropertyDyes from this compound (Predicted)Dyes from 2-Methoxy-5-nitroanilineDyes from 4-Nitroaniline (p-nitroaniline)Dyes from 2-Methyl-5-nitroaniline
Color Range Expected to be in the yellow to orange spectrum. The ortho-nitro group may lead to a hypsochromic (blue) shift compared to the 5-nitro isomer.Yellow to orange shades have been reported.[2]Typically produces orange to red shades depending on the coupling component.[3]Can produce a variety of shades, including brilliant reds.[4]
Light Fastness The presence of the methoxy group is anticipated to enhance light fastness.Good light fastness (ratings of 5 to 6) has been observed, attributed to the presence of the 3-nitro and 2-methoxy groups.[5]Moderate to good fastness properties are generally observed.[3]Not explicitly stated, but generally good for azo dyes.
Wash Fastness Expected to be good, influenced by the overall molecular structure and interaction with the fiber.Dyes have shown excellent wash fastness on polyester.[6]A reactive dye based on para-nitroaniline showed a wash fastness rating of 4 (good).[7][8]Not explicitly stated.
Heat/Rubbing Fastness Good fastness is predicted due to the stable azo linkage.Good color fastness to washing and rubbing has been reported.[9]A para-nitroaniline based reactive dye exhibited excellent heat fastness (5) and good rubbing fastness.[7][8]Not explicitly stated.
Dyeing Performance The methoxy group may improve dye uptake and affinity for synthetic fibers like polyester.Dyes have been successfully applied to polyester and nylon 66 fabrics.[5][9]Used for dyeing cotton and cellulose, with a reported exhaustion of 73%.[7][8]Applied to cotton, wool, silk, and polyester fabrics.[1]
Molar Extinction Coefficient (log ε) Expected to have high tinctorial strength.Dyes have shown high absorption intensities.[5]Not explicitly stated.Not explicitly stated.

Experimental Protocols

The synthesis of azo dyes from nitroanilines generally follows a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich component.

General Synthesis of Azo Dyes from Nitroanilines

This procedure is a generalized method applicable to various nitroanilines with minor adjustments.

1. Diazotization:

  • Dissolve the nitroaniline (e.g., this compound) in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.[3]

  • Cool the solution to 0-5 °C in an ice bath.[3]

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously.[2]

  • The completion of diazotization can be checked using starch-iodide paper. Excess nitrous acid can be destroyed by adding a small amount of urea.[5]

2. Coupling Reaction:

  • Prepare a solution of the coupling component (e.g., a phenol or an aromatic amine) in an appropriate solvent. For phenols, an alkaline solution (e.g., sodium hydroxide) is typically used.[10]

  • Cool the solution of the coupling component to 0-5 °C.[5]

  • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with constant stirring, while maintaining the low temperature and appropriate pH.[5]

  • The azo dye will precipitate out of the solution. The mixture is typically stirred for a few hours to ensure complete reaction.[2]

  • The precipitated dye is then collected by filtration, washed thoroughly with water to remove any unreacted starting materials and salts, and then dried.[2] Recrystallization from a suitable solvent can be performed for further purification.[5]

Fastness Testing

The performance of the synthesized dyes on textile fibers is evaluated using standardized fastness tests.

  • Light Fastness: Dyed fabric samples are exposed to a standardized artificial light source that mimics natural sunlight for a specified period. The change in color is then assessed by comparing the exposed sample with an unexposed sample using a grey scale for color change (typically rated from 1 for poor to 8 for excellent).[5][11]

  • Wash Fastness: A dyed fabric specimen is agitated in a soap or detergent solution under specified conditions of time and temperature. The change in color of the specimen and the degree of staining on adjacent undyed fabrics are evaluated using grey scales (rated from 1 for poor to 5 for excellent).[11]

  • Rubbing Fastness (Crocking): The amount of color transferred from the surface of a dyed fabric to another surface by rubbing is determined. This is done under both dry and wet conditions using a crockmeter. The staining on the rubbing cloth is assessed using a grey scale (rated from 1 for poor to 5 for excellent).[12]

Visualizing the Synthesis Workflow

The general workflow for the synthesis of azo dyes can be visualized as a two-step chemical process.

G General Workflow for Azo Dye Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Purification A Nitroaniline Derivative (e.g., this compound) D Diazonium Salt Solution A->D B Sodium Nitrite (NaNO₂) B->D C Strong Acid (e.g., HCl) 0-5 °C C->D F Azo Dye Precipitate D->F E Coupling Component (e.g., Phenol, Amine) E->F G Filtration & Washing F->G H Drying & Recrystallization G->H I Pure Azo Dye H->I

Caption: A diagram illustrating the general two-step workflow for the synthesis of azo dyes.

Conclusion

The substituent pattern on the nitroaniline precursor plays a pivotal role in determining the final properties of the azo dye. While direct experimental data for dyes derived from this compound is limited, structure-activity relationships from isomeric compounds suggest that it is a promising intermediate for producing dyes with good fastness properties, likely in the yellow to orange color range. The presence of the methoxy group is expected to confer favorable properties such as enhanced light fastness and affinity for synthetic fibers. Further experimental investigation is necessary to fully characterize the performance of dyes derived from this compound and to validate these predictions. This would provide valuable data for the development of new, high-performance colorants for the textile and other industries.

References

Spectroscopic Scrutiny: Confirming the Structure of 3-Methoxy-2-nitroaniline Against its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of 3-Methoxy-2-nitroaniline. This report details a comparative analysis of its spectral data with those of its constitutional isomers, providing a robust framework for unambiguous structural confirmation.

In the realm of pharmaceutical development and organic synthesis, precise structural elucidation of molecules is paramount. This guide provides an in-depth comparison of the spectroscopic data for this compound and its key constitutional isomers, offering a definitive methodology for its identification. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, this document serves as an essential resource for researchers working with substituted nitroanilines.

Comparative Spectroscopic Data

To definitively confirm the structure of this compound, a comparative analysis of its spectroscopic data with that of its constitutional isomers is essential. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and four of its isomers: 4-Methoxy-2-nitroaniline, 2-Methoxy-4-nitroaniline, 3-Methoxy-4-nitroaniline, and 5-Methoxy-2-nitroaniline.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic Protons-OCH₃-NH₂
This compound 7.10-7.30 (m, 1H), 6.80-7.00 (m, 2H)~3.90 (s, 3H)~5.50 (br s, 2H)
4-Methoxy-2-nitroaniline7.65 (d, 1H), 6.95 (dd, 1H), 6.75 (d, 1H)~3.85 (s, 3H)~6.00 (br s, 2H)
2-Methoxy-4-nitroaniline7.90 (d, 1H), 7.70 (dd, 1H), 6.90 (d, 1H)~3.95 (s, 3H)~4.80 (br s, 2H)
3-Methoxy-4-nitroaniline7.50 (d, 1H), 6.30 (dd, 1H), 6.20 (d, 1H)~3.80 (s, 3H)~6.10 (br s, 2H)
5-Methoxy-2-nitroaniline7.20 (d, 1H), 6.40 (dd, 1H), 6.30 (d, 1H)~3.75 (s, 3H)~5.90 (br s, 2H)

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency. Data is compiled from various sources and predicted values.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic Carbons-OCH₃
This compound ~152, ~149, ~127, ~118, ~114, ~111~56
4-Methoxy-2-nitroaniline~158, ~140, ~133, ~115, ~114, ~100~56
2-Methoxy-4-nitroaniline~153, ~141, ~127, ~117, ~116, ~101~56
3-Methoxy-4-nitroaniline~156, ~150, ~133, ~108, ~106, ~100~56
5-Methoxy-2-nitroaniline~161, ~138, ~132, ~107, ~105, ~101~56

Note: The chemical shifts are approximate and compiled from various databases and predictive software.

Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)

CompoundN-H StretchingN-O Stretching (NO₂)C-O Stretching
This compound ~3400-3500~1520 (asym), ~1350 (sym)~1250
4-Methoxy-2-nitroaniline~3300-3500~1510 (asym), ~1340 (sym)~1260
2-Methoxy-4-nitroaniline~3300-3500~1500 (asym), ~1330 (sym)~1240
3-Methoxy-4-nitroaniline~3300-3500~1530 (asym), ~1360 (sym)~1255
5-Methoxy-2-nitroaniline~3300-3500~1515 (asym), ~1345 (sym)~1245

Note: The exact peak positions can be influenced by the sampling method (e.g., KBr pellet, thin film).

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 168138, 122, 108, 92, 77
4-Methoxy-2-nitroaniline168153, 123, 108, 95, 77
2-Methoxy-4-nitroaniline168153, 138, 123, 108, 79
3-Methoxy-4-nitroaniline168138, 122, 110, 92, 77
5-Methoxy-2-nitroaniline168153, 123, 108, 95, 77

Note: Fragmentation patterns can vary with the ionization technique and energy.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. The following protocols are provided as a guide for the analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is generally adequate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Spectral Width: Set to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

    • Number of Scans: A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

  • Mass Analysis: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of this compound.

analytical_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesis Synthesized Compound (Presumed this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts Coupling Constants Number of Protons/Carbons NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Comparison Compare with Data of Constitutional Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Confirmation Structural Confirmation of This compound Comparison->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

By systematically applying this analytical workflow and comparing the acquired data with the reference information provided, researchers can confidently and accurately confirm the structure of this compound, distinguishing it from its constitutional isomers. This rigorous approach is fundamental to ensuring the quality and integrity of chemical research and development.

A Comparative Guide to Alternative Reagents for 3-Methoxy-2-nitroaniline in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-performance dyes is a cornerstone of various industries, from textiles to advanced materials and diagnostics. The selection of the diazo component, a key building block, is critical in determining the final properties of the dye, including its color, fastness, and overall performance. 3-Methoxy-2-nitroaniline has been a staple diazo component in the manufacturing of a range of dyes. However, the continuous pursuit of improved dye properties, cost-efficiency, and more favorable toxicological profiles has driven research into alternative reagents. This guide provides an objective comparison of several alternative aromatic amines to this compound, supported by experimental data to aid in the selection of the most suitable reagent for your specific application.

Performance Comparison of Alternative Diazo Components

The following table summarizes the performance characteristics of dyes synthesized from various alternatives to this compound. The data has been compiled from multiple studies to provide a comparative overview of key performance indicators such as absorption maxima (λmax), molar extinction coefficients (ε), and fastness properties.

Diazo ComponentCoupling Componentλmax (nm)Molar Extinction Coefficient (log ε)Light FastnessWash FastnessSublimation FastnessReference
4-Methoxy-2-nitroaniline Various N-aryl naphthylamines467 - 6204.28 - 4.905 - 64 - 54 - 5[1][2]
2-Methoxy-5-nitroaniline Various naphthols and anilines416 - 767Not specifiedGoodExcellentExcellent[3][4]
2-Chloroaniline Various couplersNot specifiedNot specified6 - 74 - 54 - 5[1]
5-Methoxy-2-methyl-4-nitroaniline 3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilideNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]
4-Nitroaniline 3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilideNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]
2-Methoxy-4-nitroaniline 3-(N,N-diethyl)aminopropionanilineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]
4-Methyl-3-nitroaniline (MNPT) Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]

Experimental Protocols

The synthesis of azo dyes from these aromatic amines generally follows a two-step process: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound.

General Diazotization Protocol

This protocol describes the formation of the diazonium salt from a substituted nitroaniline.

Materials:

  • Substituted Nitroaniline (e.g., 4-Methoxy-2-nitroaniline) (1 molar equivalent)

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea or Sulfamic Acid (to destroy excess nitrous acid)

Procedure:

  • Suspend the chosen substituted nitroaniline in a mixture of water and concentrated acid in a beaker.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring to ensure a fine, uniform suspension.[7]

  • Prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, maintaining the temperature between 0-5 °C.[7]

  • Continue stirring for an additional 30-60 minutes after the addition is complete. The completion of the reaction can be verified using starch-iodide paper, where excess nitrous acid will produce a blue-black color.[7]

  • Add a small amount of urea or sulfamic acid to quench any excess nitrous acid until gas evolution ceases.[8]

General Azo Coupling Protocol

The freshly prepared diazonium salt solution is immediately used for the coupling reaction.

Materials:

  • Diazonium salt solution (from the previous step)

  • Coupling component (e.g., 2-naphthol, N,N-diethylaniline) (1 molar equivalent)

  • Appropriate solvent for the coupling component (e.g., aqueous sodium hydroxide for phenols, acidic solution for anilines)

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling component in a suitable solvent. For phenolic couplers like 2-naphthol, an aqueous sodium hydroxide solution is used. For amino-based couplers like N,N-diethylaniline, an acidic solution such as acetic acid is appropriate.[8]

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.[9]

  • Maintain the temperature at 0-5 °C throughout the addition and continue to stir for 1-2 hours. The pH may need to be adjusted to optimize the coupling reaction (weakly acidic for anilines, weakly alkaline for phenols).[7]

  • The colored azo dye will precipitate out of the solution.

  • Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water, and dry it.[9]

Dye Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of azo dyes using alternative reagents to this compound.

DyeSynthesisWorkflow cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step cluster_purification Purification AlternativeAmine Alternative Aromatic Amine (e.g., 4-Methoxy-2-nitroaniline) DiazoniumSalt Diazonium Salt AlternativeAmine->DiazoniumSalt 0-5 °C Acid Acid (H₂SO₄ or HCl) Acid->DiazoniumSalt NaNO2 Sodium Nitrite (NaNO₂) NaNO2->DiazoniumSalt AzoDye Azo Dye Precipitate DiazoniumSalt->AzoDye 0-5 °C, pH control CouplingComponent Coupling Component (e.g., Naphthol derivative) CouplingComponent->AzoDye Filtration Filtration AzoDye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying PurifiedDye Purified Azo Dye Drying->PurifiedDye

Caption: General workflow for the synthesis of azo dyes.

Conclusion

The selection of an alternative to this compound for dye synthesis depends on the desired final properties of the colorant. Reagents such as 4-Methoxy-2-nitroaniline and 2-Methoxy-5-nitroaniline offer routes to dyes with good to excellent fastness properties.[1][2][3] The introduction of different substituents on the aniline ring, such as chloro or additional alkyl and alkoxy groups, provides a versatile toolkit for tuning the absorption spectra and performance characteristics of the resulting dyes. The provided experimental protocols offer a foundational method for the synthesis and evaluation of dyes from these alternative precursors. Researchers are encouraged to optimize these conditions to achieve the desired outcomes for their specific applications.

References

comparative study of different synthetic routes to 3-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the preparation of 3-Methoxy-2-nitroaniline, a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Due to the limited availability of direct comparative studies in published literature, this guide outlines the most plausible synthetic strategies based on established organic chemistry principles and analogous reactions. The focus is on providing a clear comparison of the proposed methodologies, their potential advantages, and the challenges associated with them.

Executive Summary

The synthesis of this compound presents a regioselectivity challenge. The primary proposed synthetic pathways include:

  • Electrophilic Nitration of 3-Methoxyaniline (or its N-protected derivative): This is a direct approach, but controlling the position of nitration is a significant hurdle, often leading to a mixture of isomers.

  • Selective Reduction of 2,3-Dinitroanisole: This route offers better regiochemical control, provided a selective reduction method for one of the two nitro groups can be employed.

  • Nucleophilic Aromatic Substitution: This strategy involves the displacement of a leaving group at the C2 position of a suitable 3-nitroanisole derivative by an amino group source.

This guide will delve into the theoretical basis of each route, presenting plausible experimental protocols based on related transformations, and a comparative analysis of their potential yields, purities, and overall efficiency.

Comparative Data of Synthetic Routes

Route Starting Material Key Reagents Plausible Yield Potential Purity Advantages Disadvantages
1. Electrophilic Nitration 3-Methoxyaniline or 3-MethoxyacetanilideNitrating agent (e.g., HNO₃/H₂SO₄, Fe(NO₃)₃·9H₂O)Low to ModerateLow to ModeratePotentially fewer steps; readily available starting materials.Poor regioselectivity leading to isomeric mixtures and difficult purification; harsh reaction conditions.
2. Selective Reduction 2,3-DinitroanisoleReducing agent (e.g., Na₂S, NaHS, catalytic hydrogenation)Moderate to HighHighExcellent regiochemical control; potentially high purity of the final product.Requires the synthesis of the dinitro precursor; the reducing agent needs to be carefully chosen for selectivity.
3. Nucleophilic Substitution 2-Halo-3-nitroanisole (e.g., 2-Chloro-3-nitroanisole)Ammonia or an ammonia equivalent (e.g., NaN₃ followed by reduction)ModerateModerate to HighGood regiochemical control.The starting halo-nitroanisole may not be readily available; may require harsh reaction conditions.

Experimental Protocols

Route 1: Electrophilic Nitration of N-Acetyl-3-methoxyaniline (3-Methoxyacetanilide)

This protocol is based on established methods for the nitration of activated aromatic rings, with modifications aimed at favoring ortho-nitration.

Step 1: Acetylation of 3-Methoxyaniline

  • To a solution of 3-methoxyaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated 3-methoxyacetanilide by filtration. Wash with cold water and dry under vacuum.

Step 2: Ortho-Nitration using Iron(III) Nitrate

An efficient ortho-nitration of aniline derivatives has been reported using iron(III) nitrate nonahydrate.[1]

  • Dissolve 3-methoxyacetanilide (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired 3-methoxy-2-nitroacetanilide from other isomers.

Step 3: Hydrolysis of the Acetyl Group

  • Reflux the purified 3-methoxy-2-nitroacetanilide in a mixture of ethanol and aqueous hydrochloric acid until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Route 2: Selective Reduction of 2,3-Dinitroanisole

This protocol is based on the principle of selective reduction of one nitro group in a dinitro aromatic compound.

Step 1: Synthesis of 2,3-Dinitroanisole

(Requires a separate synthetic procedure, for example, from 2,3-dinitrophenol).

Step 2: Selective Monoreduction

  • Dissolve 2,3-dinitroanisole (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (1.0-1.5 eq) in water.

  • Add the sodium sulfide solution dropwise to the solution of 2,3-dinitroanisole at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to isolate this compound.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the proposed synthetic routes, the following diagrams have been generated.

Synthetic_Routes cluster_0 Route 1: Electrophilic Nitration cluster_1 Route 2: Selective Reduction cluster_2 Route 3: Nucleophilic Substitution A1 3-Methoxyaniline B1 3-Methoxyacetanilide A1->B1 Acetylation C1 3-Methoxy-2-nitroacetanilide (and isomers) B1->C1 Nitration (e.g., Fe(NO3)3·9H2O) D1 This compound C1->D1 Hydrolysis A2 2,3-Dinitroanisole B2 This compound A2->B2 Selective Reduction (e.g., Na2S) A3 2-Halo-3-nitroanisole B3 This compound A3->B3 Amination

Caption: Comparative overview of the proposed synthetic routes to this compound.

Experimental_Workflow_Nitration start Start: 3-Methoxyaniline step1 Acetylation: Acetic Anhydride, Glacial Acetic Acid start->step1 intermediate1 Intermediate: 3-Methoxyacetanilide step1->intermediate1 step2 Nitration: Fe(NO3)3·9H2O, Acetonitrile intermediate1->step2 intermediate2 Crude Product: Mixture of Nitro Isomers step2->intermediate2 step3 Purification: Column Chromatography intermediate2->step3 intermediate3 Intermediate: 3-Methoxy-2-nitroacetanilide step3->intermediate3 step4 Hydrolysis: Aqueous HCl, Ethanol intermediate3->step4 end Final Product: This compound step4->end

Caption: Detailed workflow for the synthesis via electrophilic nitration.

Conclusion

The synthesis of this compound is a nuanced challenge primarily centered on achieving the desired regioselectivity. While the electrophilic nitration route is direct, it is likely to be hampered by the formation of multiple isomers, necessitating careful control of reaction conditions and extensive purification. The use of specific nitrating agents like iron(III) nitrate may offer a path to improved ortho-selectivity.

The selective reduction of 2,3-dinitroanisole appears to be a more promising route in terms of regiochemical control and potential for high purity of the final product. The main consideration for this pathway is the availability and synthesis of the dinitro precursor.

The nucleophilic aromatic substitution route also offers good regiochemical control but is dependent on the accessibility of the required 2-halo-3-nitroanisole starting material.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the required scale of the synthesis, and the desired purity of the final product. Further experimental validation is necessary to determine the optimal conditions and to provide a definitive quantitative comparison of these potential synthetic pathways.

References

A Comparative Guide to Purity Assessment of 3-Methoxy-2-nitroaniline: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for determining the purity of 3-Methoxy-2-nitroaniline. Supported by detailed experimental protocols and comparative data, this document serves as a practical resource for selecting the most appropriate analytical strategy.

Introduction to this compound and its Purity

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. The presence of impurities, which can arise from starting materials, side reactions (e.g., formation of positional isomers or dinitro compounds), or degradation, can significantly impact the yield, safety, and efficacy of the final product. Therefore, a robust analytical method for purity determination and impurity profiling is critical. While GC-MS is a powerful tool for this purpose, its performance is best understood in comparison to other established methods like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., quantification, identification, or structural elucidation).

Method Principle Advantages Limitations Ideal For
GC-MS Separation of volatile/semi-volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification.High sensitivity and specificity; excellent for identifying unknown volatile impurities through mass spectral library matching.Requires analyte to be thermally stable and volatile; potential for thermal degradation of labile compounds like nitroanilines[1][2]; may require derivatization.Impurity identification and quantification of volatile and semi-volatile compounds.
HPLC-UV Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Broad applicability to non-volatile and thermally labile compounds[3][4]; robust and highly quantitative.Lower peak capacity compared to capillary GC; peak identification is based on retention time, requiring reference standards.Routine purity testing and quantification of the main component and known non-volatile impurities.
qNMR Quantitative analysis based on the direct relationship between the integrated signal of a nucleus and the number of those nuclei in the molecule.Absolute quantification without the need for a specific reference standard of the analyte; provides structural information.Lower sensitivity compared to chromatographic methods; requires a relatively pure (typically >90%) sample for accurate quantification; signal overlap can be an issue in complex mixtures.Orthogonal quantification and structural confirmation of the primary component.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting endotherm.Provides a measure of total mole purity; requires no separation.Only applicable to crystalline solids with a distinct melting point; insensitive to impurities that are soluble in the solid phase; less accurate for samples with low purity.Assessing the purity of highly pure crystalline materials.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for nitroaromatic compounds and serve as a robust starting point for method development and validation.

This protocol is designed to separate this compound from potential volatile impurities and degradation products.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Data acquisition and processing software.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C (A lower temperature should be evaluated to minimize potential thermal degradation).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. Impurity identification is performed by comparing the acquired mass spectra with a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Autosampler Autosampler Injection Vial->Autosampler GC GC Separation (DB-5ms column) Autosampler->GC MS MS Detection (EI) GC->MS Chromatogram Generate Total Ion Chromatogram (TIC) MS->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Impurities (Mass Spectra Library) Chromatogram->Identify Quantify Calculate Purity (Area % Report) Integrate->Quantify

Caption: Workflow for GC-MS Purity Assessment.

This protocol is suitable for the routine quality control of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector, quaternary or binary pump, autosampler, and column oven.

  • Chromatography data software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Analysis: Purity is determined by the area percent of the main component peak relative to the total peak area.

This protocol provides an orthogonal method for purity determination without requiring a reference standard of the analyte itself.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes and appropriate deuterated solvent.

Experimental Parameters:

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in a volumetric flask.

  • Solvent: DMSO-d6.

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.

    • Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the initial weights of the sample and standard.

Conclusion

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. GC-MS stands out for its exceptional ability to separate and identify volatile and semi-volatile impurities, making it an invaluable tool for in-depth impurity profiling and for investigations into potential degradation pathways. While concerns about the thermal lability of nitroanilines are valid[1][2], a carefully optimized GC-MS method can provide critical information that is orthogonal to liquid-phase techniques.

HPLC-UV remains the workhorse for routine quality control, offering robust and precise quantification of the main component. For an absolute measure of purity and structural confirmation, qNMR is an unparalleled orthogonal technique. Finally, DSC can provide a useful, albeit less specific, measure of the total molar purity for highly crystalline batches. The selection and application of these methods, guided by the principles and protocols outlined in this guide, will ensure a thorough and reliable characterization of this compound for any research or development application.

References

The Strategic Advantage of 3-Methoxy-2-nitroaniline in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of substituted anilines, the choice of a specific isomer can be a critical determinant of reaction outcomes, influencing yield, purity, and the biological activity of the final product. This guide provides a comparative analysis of 3-Methoxy-2-nitroaniline, highlighting its advantages over other methoxy-nitroaniline isomers for researchers, scientists, and drug development professionals. While direct comparative experimental data across all isomers is limited in published literature, a theoretical and application-based comparison underscores the strategic utility of this compound in specific synthetic contexts, particularly in the synthesis of bioactive heterocyclic compounds.

Physicochemical Properties: A Comparative Overview

The positional isomerism of the methoxy and nitro groups on the aniline ring significantly influences the physicochemical properties of the molecule. These differences can affect solubility, reactivity, and intermolecular interactions.

PropertyThis compound4-Methoxy-2-nitroaniline2-Methoxy-4-nitroaniline2-Methoxy-5-nitroaniline
CAS Number 16554-47-596-96-897-52-999-59-2
Molecular Formula C₇H₈N₂O₃C₇H₈N₂O₃C₇H₈N₂O₃C₇H₈N₂O₃
Molar Mass ( g/mol ) 168.15168.15168.15168.15
Appearance -Orange powderYellow solidOrange-red needles or powder
Melting Point (°C) -123-126140-142-

The Ortho-Nitro Advantage: A Gateway to Heterocycles

A primary advantage of this compound lies in the ortho-position of the nitro group relative to the amino group. This specific arrangement is a prerequisite for a variety of important cyclization reactions to form heterocyclic systems, most notably benzimidazoles. Benzimidazoles are a common scaffold in many pharmaceutical agents due to their diverse biological activities. The synthesis typically involves the reduction of the ortho-nitro group to an amine, followed by cyclization with a suitable one-carbon synthon (e.g., an aldehyde or carboxylic acid derivative).

While other ortho-nitro isomers like 4-Methoxy-2-nitroaniline also share this capability, the position of the methoxy group in this compound dictates a unique substitution pattern on the resulting benzimidazole ring (a 4-methoxybenzimidazole). The position of substituents on the benzimidazole core is known to be critical for modulating the biological activity of the molecule. For instance, in the development of phosphoinositide 3-kinase (PI3K) inhibitors, the regioselective synthesis of 5- and 6-methoxy-substituted benzimidazoles revealed that the 6-methoxy substitution resulted in a compound that was consistently 10-fold more potent than the 5-methoxy analog. This highlights the profound impact of the initial aniline isomer choice on the final drug candidate's efficacy.

logical_advantages

Experimental Protocol: Synthesis of Benzimidazoles from o-Nitroanilines

The following is a general protocol for the synthesis of benzimidazoles from o-nitroanilines, which is applicable to this compound. This method involves a reductive cyclization.

Materials:

  • o-Nitroaniline (e.g., this compound)

  • Aldehyde or carboxylic acid

  • Reducing agent (e.g., sodium dithionite, iron powder, or catalytic hydrogenation)

  • Solvent (e.g., ethanol, acetic acid, or DMF)

  • Acid or base catalyst (if required)

Procedure:

  • Dissolution: Dissolve the o-nitroaniline and the aldehyde/carboxylic acid in the chosen solvent in a reaction vessel.

  • Reduction and Cyclization: Add the reducing agent to the mixture. The reaction may be heated to facilitate both the reduction of the nitro group to an amine and the subsequent cyclization to form the benzimidazole ring.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and perform an appropriate work-up. This may involve filtering off any solids, neutralizing the mixture, and extracting the product with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired benzimidazole.

experimental_workflow

Reactivity Considerations

The electronic properties of the methoxy and nitro groups influence the reactivity of the aniline ring. The nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but can activate it towards nucleophilic aromatic substitution. The methoxy group is electron-donating through resonance and activating. The interplay of these effects in this compound can lead to different reactivity and regioselectivity compared to its isomers. For instance, the position of the methoxy group can influence the rate and outcome of the cyclization reaction by affecting the nucleophilicity of the amino groups and the stability of reaction intermediates.

Conclusion

This compound offers a strategic advantage in the synthesis of specific, and potentially novel, 4-methoxy-substituted benzimidazoles. The unique substitution pattern it imparts on the resulting heterocyclic core can be instrumental in fine-tuning the structure-activity relationship (SAR) of drug candidates. While other methoxy-nitroaniline isomers have their own well-established applications, the use of this compound provides an avenue for exploring new chemical space and developing compounds with potentially improved or novel biological activities. Researchers and drug development professionals should consider the specific substitution pattern required for their target molecule when selecting the appropriate substituted aniline precursor.

A Comparative Guide to the Synthesis and Validation of 3-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthesis procedures for 3-Methoxy-2-nitroaniline, a valuable intermediate in pharmaceutical and chemical research. The information presented is compiled from established chemical principles and analogous procedures for structurally similar compounds, offering a predictive framework for its synthesis and validation.

Comparison of Synthesis Procedures

Two primary synthetic routes are considered for the preparation of this compound: a classical three-step approach involving the protection of the amine functionality, followed by nitration and deprotection, and a more direct, one-step nitration. The choice between these methods involves a trade-off between yield and regioselectivity versus procedural complexity and the use of hazardous reagents.

ParameterClassical Three-Step SynthesisDirect Nitration (Alternative)
Starting Material 3-Methoxyaniline3-Methoxyaniline
Key Steps 1. Acetylation (Protection)2. Nitration3. Hydrolysis (Deprotection)1. Direct Nitration
Estimated Yield 70-85% (based on isomers)[1]Lower, with potential for mixed isomers
Estimated Purity >98% (after purification)[1]Variable, requires extensive purification
Reaction Time Multi-day procedureShorter (single step)
Reagents Acetic anhydride, Nitric acid, Sulfuric acid, NaOH/HClNitric acid, Sulfuric acid
Advantages High yield and regioselectivityFewer steps, potentially faster
Disadvantages Longer procedure, more reagentsPoor regioselectivity, risk of oxidation, lower yield of desired isomer

Experimental Protocols

Classical Three-Step Synthesis (Proposed)

This procedure is adapted from established methods for the synthesis of isomeric methoxy-nitroanilines and is expected to provide a high yield of the target compound.[1]

Step 1: Acetylation of 3-Methoxyaniline to 3-Methoxyacetanilide

  • In a fume hood, dissolve 3-methoxyaniline in glacial acetic acid.

  • Add acetic anhydride to the solution and stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-water to precipitate the 3-methoxyacetanilide.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Nitration of 3-Methoxyacetanilide

  • In a fume hood, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

  • Slowly add the dried 3-methoxyacetanilide to the cold nitrating mixture while maintaining a low temperature (0-5 °C).

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.

Step 3: Hydrolysis of 3-Methoxy-2-nitroacetanilide

  • Reflux the nitrated acetanilide from Step 2 in an aqueous solution of hydrochloric acid or sodium hydroxide for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used) to precipitate the this compound.

  • Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

Alternative Synthesis: Direct Nitration of 3-Methoxyaniline (Hypothetical)

Direct nitration of anilines is often challenging due to the high reactivity of the amino group, which can be oxidized by nitric acid, and the formation of the anilinium ion in acidic conditions, which is a meta-director.[2] However, a carefully controlled direct nitration could potentially yield the desired product, albeit likely with a mixture of isomers.

  • In a fume hood, dissolve 3-methoxyaniline in concentrated sulfuric acid at a low temperature.

  • Slowly add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the aniline solution, maintaining a very low temperature (below 0 °C).

  • After the addition is complete, stir the reaction for a short period at low temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the nitroaniline isomers.

  • Isolate the solid product by filtration and subject it to extensive purification (e.g., fractional crystallization or preparative chromatography) to separate the this compound from other isomers.

Validation of Synthesis

The successful synthesis of this compound requires rigorous analytical validation to confirm the structure and purity of the final product.

Analytical Methods
TechniquePurposeExpected Results for this compound
¹H NMR Structural elucidationAromatic protons with specific splitting patterns and chemical shifts, a singlet for the methoxy group, and a broad singlet for the amine protons.[3]
¹³C NMR Carbon skeleton confirmationDistinct signals for each carbon atom in the molecule.
FT-IR Functional group identificationCharacteristic peaks for N-H stretching (amine), C-H stretching (aromatic and methoxy), N-O stretching (nitro group), and C=C stretching (aromatic ring).[3]
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the molecular weight of this compound (168.15 g/mol ).[3]
GC-MS / HPLC Purity assessment and impurity profilingA major peak corresponding to the product with a specific retention time, allowing for quantification of purity.[4]
Melting Point Purity assessmentA sharp and specific melting point range for the pure compound.

Experimental Workflow and Validation Logic

The following diagram illustrates the logical workflow for the synthesis and validation of this compound.

Synthesis_Validation_Workflow Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation cluster_results Results Start Start: 3-Methoxyaniline Step1 Step 1: Acetylation Start->Step1 Step2 Step 2: Nitration Step1->Step2 Step3 Step 3: Hydrolysis Step2->Step3 CrudeProduct Crude this compound Step3->CrudeProduct Purification Recrystallization / Chromatography CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR (¹H, ¹³C) PureProduct->NMR IR FT-IR PureProduct->IR MS Mass Spectrometry PureProduct->MS Chromatography GC-MS / HPLC PureProduct->Chromatography MeltingPoint Melting Point PureProduct->MeltingPoint StructureConfirmed Structure Confirmed NMR->StructureConfirmed IR->StructureConfirmed MS->StructureConfirmed PurityConfirmed Purity >98% Chromatography->PurityConfirmed MeltingPoint->PurityConfirmed

Caption: Synthesis and validation workflow for this compound.

Safety Considerations

  • Aniline and its derivatives are toxic and can be absorbed through the skin. [5] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. [6][7] Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.[6][7] Nitration reactions can be highly exothermic and require careful temperature control to prevent runaway reactions.[6] Always add reagents slowly and ensure adequate cooling.[6]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use. [8]

References

Comparative Analysis of the Biological Activity of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic effects of substituted nitroaniline derivatives, supported by experimental data and methodologies.

Introduction

Substituted nitroanilines are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the nitro group, an electron-withdrawing moiety, and the amino group on the aniline ring system provides a versatile scaffold for chemical modifications, leading to a wide range of pharmacological properties. This guide offers a comparative analysis of the cytotoxic effects of various substituted nitroanilines, providing researchers with essential data and protocols to inform further drug discovery and development efforts. While this guide focuses on the broader class of substituted nitroanilines due to the availability of public data, the principles and methodologies described herein are applicable to the study of specific derivatives, including those of 3-methoxy-2-nitroaniline, should they be synthesized and evaluated.

Quantitative Cytotoxicity Data

The cytotoxic potential of substituted nitroanilines is a critical parameter in assessing their therapeutic potential and toxicity profile. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric used to quantify the potency of a compound in inhibiting a biological process, such as cell growth, by 50%. A lower IC50 or EC50 value indicates a higher cytotoxic potency. The following table summarizes the cytotoxic activity of a selection of substituted nitroanilines against various cell lines and biological systems.

CompoundSubstituent Position(s)TargetEC50 / IC50 (µM)
Aniline-Submitochondrial particles1910[1]
2-NitroanilineorthoSubmitochondrial particles180[1]
3-NitroanilinemetaSubmitochondrial particles250[1]
4-NitroanilineparaSubmitochondrial particles210[1]
2-ChloroanilineorthoSubmitochondrial particles220[1]
3-ChloroanilinemetaSubmitochondrial particles140[1]
4-ChloroanilineparaSubmitochondrial particles110[1]
2,4-Dichloroanilineortho, paraSubmitochondrial particles72.5[1]

Note: The data presented above is derived from a study on the interaction of substituted anilines with submitochondrial particles and provides insights into their relative toxicity.[1] Direct comparison with whole-cell cytotoxicity data should be made with caution.

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of the biological activity of chemical compounds. The following are detailed methodologies for common assays used to determine the cytotoxicity and antimicrobial activity of substituted nitroanilines.

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these various concentrations.[1][2]

  • Incubation: The treated plates are incubated for a specified period, commonly 24 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 570 nm.[1] The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Antimicrobial Activity Assessment using Microbroth Dilution

The microbroth dilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A pure culture of the target microorganism (bacteria or fungi) is grown in a suitable broth medium overnight. This culture is then diluted to a standardized concentration, typically around 10^5 Colony Forming Units per milliliter (CFU/mL).[2]

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.[2]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[2]

  • Incubation: The plates are incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).[2]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2] This is typically determined by visual inspection of the wells for turbidity.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates compound_prep Compound Preparation and Serial Dilution cell_treatment Treatment of Cells with Compounds compound_prep->cell_treatment incubation Incubation (24-72h) cell_treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

signaling_pathway compound Nitroaniline Derivative cell_membrane Cell Membrane compound->cell_membrane ros Reactive Oxygen Species (ROS) Generation cell_membrane->ros Induces stress_kinases Stress Kinase Activation (e.g., JNK, p38) ros->stress_kinases mitochondria Mitochondrial Dysfunction stress_kinases->mitochondria caspase_activation Caspase Activation mitochondria->caspase_activation Cytochrome c release apoptosis Apoptosis caspase_activation->apoptosis

Caption: Potential signaling pathway for nitroaniline-induced apoptosis.

References

Safety Operating Guide

Proper Disposal of 3-Methoxy-2-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Methoxy-2-nitroaniline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this hazardous chemical.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses or face shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] In case of accidental contact, flush the affected skin or eyes with running water.[2][3] If inhaled, move the individual to fresh air.[2] Seek immediate medical attention if symptoms persist.[2]

II. Waste Identification and Classification

This compound must be managed as hazardous waste.[4][5] It is crucial to prevent its release into the environment as it can be harmful to aquatic life.[1][6] Do not dispose of this chemical in regular trash or down the drain.[4][6] All waste materials, including contaminated consumables and empty containers, must be treated as hazardous waste.

III. Quantitative Data for Disposal

ParameterValue/InstructionSource
UN Number 1661[1]
UN Proper Shipping Name NITROANILINES[1]
Transport Hazard Class 6.1 (Toxic)[1]
Container Type Dedicated, chemically compatible, with a secure lid[4]
Container Labeling "Hazardous Waste", "this compound", Hazard Symbols (e.g., "Toxic", "Environmental Hazard")[4]
Spill Cleanup Absorbent Inert material (e.g., vermiculite, dry sand, earth)[4]

IV. Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Use a dedicated, properly labeled, and chemically compatible container for collecting this compound waste.[4] The container must be in good condition and have a secure lid.

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4] Include appropriate hazard warnings.

  • Store the waste container separately from incompatible materials, such as strong oxidizing agents and acids.[4]

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Prevent the spilled material from entering drains or waterways.[4]

  • Absorb the spill using an inert material like vermiculite, dry sand, or earth.[4]

  • Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[4]

  • Ventilate and wash the spill area once the cleanup is complete.[5]

3. Empty Container Disposal:

  • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[4]

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or methanol).

  • Collect the rinsate and dispose of it as hazardous waste.[4]

  • After triple rinsing, the container can be disposed of as non-hazardous waste. It is recommended to deface the label before disposal.[4]

4. Final Disposal:

  • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Do not attempt to treat or dispose of the chemical waste through incineration or other methods without proper facilities and authorization. A licensed disposal company may dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Maintain accurate records of the amount of waste generated and the date of disposal.[4]

V. Disposal Workflow Diagram

DisposalWorkflow cluster_collection Waste Generation & Collection cluster_spill Spill Management cluster_decontamination Container Decontamination cluster_disposal Final Disposal start Generation of This compound Waste container Collect in Labeled, Compatible Container start->container segregate Segregate from Incompatible Materials container->segregate contact_ehs Contact EHS or Licensed Contractor segregate->contact_ehs spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect and Seal in Waste Container absorb->collect_spill collect_spill->contact_ehs empty_container Empty Product Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->contact_ehs transport Transport to Approved Waste Facility contact_ehs->transport documentation Maintain Disposal Records transport->documentation

References

Personal protective equipment for handling 3-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of 3-Methoxy-2-nitroaniline (CAS No. 16554-47-5). Adherence to these guidelines is crucial for ensuring laboratory safety and proper experimental conduct.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesChemical splash goggles are required at all times.
Face ShieldRecommended when there is a risk of splashing or dust generation.
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately upon contamination.
Body Protection Laboratory CoatA flame-retardant lab coat must be worn and fully buttoned.
Chemical-Resistant ApronRecommended for procedures with a high risk of splashing.
Respiratory Protection Fume HoodAll handling of solid and solutions of this compound must be conducted in a certified chemical fume hood.
RespiratorAn air-purifying respirator with an appropriate cartridge may be necessary for large spills or in poorly ventilated areas.

Safe Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

AspectGuideline
Handling - Avoid inhalation of dust and contact with skin and eyes.[1] - Use only in a well-ventilated area, preferably a chemical fume hood. - Keep away from heat, sparks, and open flames. - Do not eat, drink, or smoke in areas where the chemical is handled.
Storage - Store in a tightly closed container in a dry, cool, and well-ventilated area. - Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Chemical Waste - Dispose of in accordance with federal, state, and local regulations.[2] - Do not dispose of in regular trash or down the drain.[2] - Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Contaminated Materials - All contaminated materials (e.g., gloves, paper towels) should be treated as hazardous waste and disposed of accordingly.
Empty Containers - Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste.[2]

Experimental Protocol: Synthesis of Benzimidazole Derivatives

This section provides a representative experimental protocol for a one-pot reductive cyclocondensation of a 2-nitroaniline (such as this compound) with an aromatic aldehyde to synthesize a benzimidazole derivative. This procedure is adapted from a general method and should be performed with all necessary safety precautions.[1]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Zinc dust (Zn)

  • Sodium bisulfite (NaHSO₃)

  • Water (H₂O)

  • Ethyl acetate

  • Petroleum ether

  • Basic alumina for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), the aromatic aldehyde (1 mmol), Zinc dust (3 mmol), and sodium bisulfite (3 mmol) in water (10 mL).

  • Stir the reaction mixture vigorously at 100°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on basic alumina using a petroleum ether/ethyl acetate mixture as the eluent to obtain the pure benzimidazole derivative.[1]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound prep Preparation - Wear full PPE - Work in a fume hood handling Handling - Weigh and transfer carefully - Avoid dust generation prep->handling reaction Reaction - Monitor temperature and pressure - Use appropriate glassware handling->reaction spill Spill Response - Evacuate area - Use absorbent material handling->spill workup Work-up - Quench reaction safely - Handle extraction solvents with care reaction->workup reaction->spill workup->spill disposal Waste Disposal - Segregate waste streams - Label containers clearly workup->disposal spill->disposal decon Decontamination - Clean glassware and surfaces - Dispose of contaminated PPE disposal->decon

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.